3-ethyl-1H-indole
Description
Properties
IUPAC Name |
3-ethyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N/c1-2-8-7-11-10-6-4-3-5-9(8)10/h3-7,11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOVXKUCVZUROAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CNC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00314851 | |
| Record name | 3-ethyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00314851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1484-19-1 | |
| Record name | 1484-19-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289350 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-ethyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00314851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-ethyl-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
3-ethyl-1H-indole synthesis pathways and mechanisms
An In-Depth Technical Guide to the Synthesis of 3-ethyl-1H-indole: Pathways and Mechanisms
Abstract
The this compound scaffold is a significant structural motif in a multitude of biologically active compounds and pharmaceutical agents. Its synthesis has been a subject of extensive research, leading to the development of various classical and modern synthetic methodologies. This technical guide provides a comprehensive overview of the core synthetic pathways for this compound, designed for researchers, chemists, and professionals in drug development. We will delve into the mechanistic underpinnings of seminal methods such as the Fischer Indole Synthesis, explore the utility and limitations of other classical routes like the Bischler-Möhlau and Nenitzescu syntheses, and survey contemporary palladium-catalyzed strategies. Each section is grounded in authoritative references, featuring detailed reaction mechanisms, step-by-step experimental protocols, and comparative data to guide the synthetic chemist in methodological selection and optimization.
Introduction: The Significance of the 3-Alkylindole Core
The indole ring system is a cornerstone of heterocyclic chemistry, famously present in the amino acid tryptophan, neurotransmitters like serotonin, and a vast array of natural products and synthetic drugs.[1] Specifically, the C-3 position of the indole nucleus possesses high electron density, making it a prime site for electrophilic substitution and functionalization.[2] The this compound moiety, a simple yet crucial C-3 alkylated indole, serves as a key intermediate in the synthesis of more complex molecules, including potential β-carboline alkaloids with diverse biological activities.[3] Understanding the synthetic routes to this fundamental structure is paramount for advancements in medicinal chemistry and materials science. This guide offers an in-depth analysis of the most critical and field-proven pathways for its construction.
The Archetypal Route: Fischer Indole Synthesis
The Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883, remains one of the most reliable and widely used methods for constructing the indole core.[4][5] It involves the acid-catalyzed thermal cyclization of an arylhydrazone, which for the synthesis of this compound is derived from phenylhydrazine and 2-butanone (methyl ethyl ketone).
Mechanism of the Fischer Indole Synthesis
The reaction proceeds through a well-elucidated, multi-step mechanism that begins with the formation of the phenylhydrazone, followed by a critical[6][6]-sigmatropic rearrangement.[4][7][8]
-
Hydrazone Formation: Phenylhydrazine reacts with 2-butanone under acidic conditions to form the corresponding phenylhydrazone.
-
Tautomerization: The phenylhydrazone tautomerizes to its enamine (or 'ene-hydrazine') form. This step is crucial as it sets up the molecule for the key rearrangement.[4][5]
-
[6][6]-Sigmatropic Rearrangement: Following protonation, the enamine undergoes an irreversible electrocyclic rearrangement, analogous to a Cope rearrangement. This step breaks the weak N-N bond and forms a new C-C bond, disrupting the aromaticity of the benzene ring to yield a di-imine intermediate.[5][7][8]
-
Cyclization & Aromatization: The di-imine intermediate readily cyclizes to form a five-membered aminoacetal (aminal) ring. Subsequent elimination of an ammonia molecule under acid catalysis, followed by tautomerization, re-establishes aromaticity and yields the final this compound product.[4][5]
Caption: Mechanism of the Fischer Indole Synthesis.
Experimental Protocol: Synthesis of this compound
The following protocol is a representative procedure for the Fischer synthesis, which can be adapted based on the specific acid catalyst and scale.
Materials:
-
Phenylhydrazine
-
2-Butanone (Methyl Ethyl Ketone)
-
Glacial Acetic Acid (or other acid catalyst like ZnCl₂, PPA)
-
Ethanol (for recrystallization)
Procedure:
-
Hydrazone Formation: In a round-bottom flask, dissolve phenylhydrazine (1.0 eq) in glacial acetic acid. Add 2-butanone (1.1 eq) dropwise to the solution while stirring. The reaction is often exothermic. Stir the mixture at room temperature for 1-2 hours to ensure complete formation of the phenylhydrazone.[6]
-
Cyclization: Heat the reaction mixture to reflux (typically 80-120 °C, depending on the catalyst) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the mixture to room temperature and pour it into a beaker of ice-cold water. The crude product may precipitate as a solid or an oil.
-
Extraction: If an oil forms, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether). Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize excess acid, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol/water to yield pure this compound.
Causality in Experimental Choices
-
Choice of Acid Catalyst: The selection of the acid catalyst is critical. Brønsted acids (e.g., H₂SO₄, PPA, acetic acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) are both effective.[4][5] Polyphosphoric acid (PPA) is often favored for its ability to act as both a catalyst and a dehydrating agent at high temperatures. The choice depends on the substrate's sensitivity and the desired reaction vigor.
-
Reaction Temperature: Elevated temperatures are necessary to overcome the activation energy of the[6][6]-sigmatropic rearrangement, which is typically the rate-determining step.[5][9]
-
Solvent: While the reaction can be run neat in a strong acid like PPA, solvents like acetic acid or high-boiling point alcohols can be used to control the temperature and facilitate dissolution of reactants.[6]
Alternative Classical Routes: Scope and Limitations
While the Fischer synthesis is dominant, other classical methods are important to understand, primarily to recognize their specific applications and limitations concerning the synthesis of this compound.
Bischler-Möhlau Indole Synthesis
This method involves the reaction of an α-halo-ketone with an excess of an aryl amine.[10][11] The classical Bischler-Möhlau synthesis typically yields 2-arylindoles, making it unsuitable for the direct synthesis of 3-alkylindoles like this compound.[10][12]
General Mechanism: The mechanism involves the initial formation of an α-arylamino ketone intermediate, which then reacts with a second molecule of the aniline. Subsequent intramolecular electrophilic cyclization onto the aniline ring, followed by elimination and tautomerization, yields the indole product.[10][11]
Caption: Simplified workflow of the Bischler-Möhlau Synthesis.
Applicability: This pathway is not a viable direct route to this compound due to its inherent regioselectivity for forming 2-substituted, particularly 2-aryl, indoles.[13]
Nenitzescu Indole Synthesis
Discovered by Costin Nenițescu in 1929, this reaction synthesizes 5-hydroxyindole derivatives from the condensation of a benzoquinone with a β-aminocrotonic ester (an enamine).[14][15]
General Mechanism: The reaction initiates with a conjugate (Michael) addition of the enamine to the benzoquinone. This is followed by an intramolecular nucleophilic attack from the enamine pi bond onto a carbonyl group, and a final elimination/tautomerization sequence to form the aromatic 5-hydroxyindole ring.[14][16]
Caption: Workflow for the Pd-catalyzed Buchwald-Hartwig/Fischer Synthesis.
Direct C-H Functionalization
Another modern approach involves the direct functionalization of a pre-existing indole ring. While not a de novo synthesis of the indole core, methods for the regioselective C-3 alkylation of indole are highly relevant. Palladium-catalyzed C-H activation can be used to introduce substituents at the C2 or C3 position. [17]For instance, a palladium-catalyzed allylation at the C-3 position of 3-substituted indoles has been developed, showcasing a powerful method for building complexity on the indole scaffold. [18]
Comparative Analysis of Synthesis Pathways
The choice of a synthetic route depends on numerous factors including starting material availability, desired scale, cost, and tolerance to reaction conditions.
| Synthesis Pathway | Starting Materials | Key Reagents/Catalysts | Typical Product | Advantages | Limitations |
| Fischer Indole | Arylhydrazine, Ketone/Aldehyde (2-Butanone) | Brønsted or Lewis Acids (PPA, ZnCl₂, H₂SO₄) | This compound | High reliability, well-established, scalable | Harsh conditions (high temp, strong acid), limited functional group tolerance |
| Bischler-Möhlau | α-Halo-ketone, Excess Aniline | Heat, Acid | 2-Aryl-indole | Simple starting materials | Not suitable for 3-alkylindoles, harsh conditions, often low yields |
| Nenitzescu | Benzoquinone, Enamine | Acid or Lewis Acid Catalyst | 5-Hydroxyindole derivative | Direct route to 5-hydroxyindoles | Not suitable for unsubstituted indoles, requires specific enamine precursors |
| Buchwald (Pd-cat.) | Aryl Halide, Hydrazone | Pd catalyst, Ligand, Base | This compound | Milder conditions, broad substrate scope, high functional group tolerance | Catalyst cost, sensitivity to air/moisture, ligand optimization may be needed |
Conclusion and Future Outlook
The synthesis of this compound can be robustly achieved through several strategic pathways. The Fischer Indole Synthesis remains the workhorse method, offering a direct and scalable route from readily available precursors. Its primary drawback lies in the often harsh conditions required for cyclization. For substrates incompatible with high temperatures or strong acids, modern palladium-catalyzed methods provide a superior alternative, offering milder conditions and broader functional group compatibility at the expense of catalyst cost and complexity. The Bischler-Möhlau and Nenitzescu syntheses, while historically significant, are not directly applicable for this specific target but are essential tools for accessing differently substituted indole cores.
The ongoing development in catalysis, particularly in C-H activation and flow chemistry, promises to deliver even more efficient, sustainable, and selective methods for the synthesis of this compound and its derivatives in the future. [19]The selection of the optimal synthetic route will always be a case-specific decision, balancing classical reliability against modern efficiency and versatility.
References
- Nenitzescu, C. D. (1929). Über einige neue Synthesen von 5-Oxy-indol-Derivaten. Bulletin de la Société de Chimie de Roumanie, 11, 37-43. (Source link not directly available, historical reference)
- Allen, G. R. (1973). The Nenitzescu Indole Synthesis. Organic Reactions, 20, 337. (General reference, specific URL not provided in search)
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Introduction: The Significance of the Indole Scaffold
An In-depth Technical Guide to the Physicochemical Properties of 3-ethyl-1H-indole
Abstract: This technical guide provides a comprehensive examination of the physicochemical properties, synthesis, and analytical characterization of this compound (CAS: 1484-19-1). Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the core attributes that define the compound's behavior and potential as a scaffold in modern pharmacology. The narrative integrates theoretical principles with practical experimental insights, emphasizing the causality behind its properties and the rationale for its application in areas such as anti-inflammatory drug discovery.
The indole ring system, a fusion of benzene and pyrrole, is a quintessential "privileged scaffold" in medicinal chemistry.[1][2] Its structural motif is prevalent in a vast array of natural products, neurotransmitters like serotonin, and clinically approved drugs, bestowing upon it a remarkable versatility for therapeutic intervention.[1][3] this compound, an alkyl-substituted indole, serves as a valuable intermediate and a foundational structure for developing novel therapeutic agents.[4] Its physicochemical profile dictates its pharmacokinetic and pharmacodynamic behavior, making a deep understanding of these properties essential for rational drug design. This guide offers an in-depth analysis of these characteristics, bridging fundamental chemistry with practical application.
Molecular and Physicochemical Profile
The intrinsic properties of this compound are pivotal in predicting its biological activity, from membrane permeability to receptor binding affinity. These core characteristics are summarized below.
| Property | Value | Source |
| CAS Number | 1484-19-1 | [5][6][7] |
| Molecular Formula | C₁₀H₁₁N | [5][6] |
| Molecular Weight | 145.20 g/mol | [5][6][7] |
| Appearance | Solid | |
| Purity | ≥98% | [5][7] |
| Monoisotopic Mass | 145.08914 Da | [8] |
| LogP (Octanol/Water) | 2.7303 | [5] |
| TPSA (Ų) | 15.79 | [5] |
| Hydrogen Bond Donors | 1 (Indole N-H) | [5] |
| Hydrogen Bond Acceptors | 0 | [5] |
| Rotatable Bonds | 1 | [5] |
| InChI Key | GOVXKUCVZUROAN-UHFFFAOYSA-N | [7] |
Expert Analysis of Core Descriptors
-
Lipophilicity (LogP): The LogP value of 2.73 indicates a moderate lipophilic character.[5] This is a critical parameter in drug development, suggesting that this compound is likely to exhibit good absorption and distribution characteristics, including the ability to cross cellular membranes. This value strikes a balance, being sufficiently lipophilic for membrane transit without being so high as to cause poor aqueous solubility or excessive sequestration in fatty tissues.
-
Polarity and Bioavailability (TPSA): The Topological Polar Surface Area (TPSA) of 15.79 Ų is well within the range typically associated with good oral bioavailability.[5] TPSA is a strong predictor of a molecule's ability to permeate cell membranes. A low TPSA, dominated by the single nitrogen atom, implies minimal polarity, further supporting its potential for good absorption.
-
Receptor Interaction Potential (Hydrogen Bonding): The molecule possesses a single hydrogen bond donor—the proton on the indole nitrogen—and no acceptors.[5] This N-H group is a crucial interaction point, capable of forming strong hydrogen bonds with amino acid residues (e.g., aspartate, glutamate, or backbone carbonyls) in target protein binding pockets, thereby anchoring the molecule for biological activity.
Spectroscopic and Analytical Characterization
Rigorous structural confirmation is the bedrock of chemical research. The following spectroscopic techniques are essential for verifying the identity and purity of this compound.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides an unambiguous fingerprint. Key expected signals include:
-
A triplet corresponding to the methyl (-CH₃) protons of the ethyl group.
-
A quartet for the methylene (-CH₂) protons, coupled to the methyl group.
-
A series of multiplets in the aromatic region (approx. 7.0-7.6 ppm) for the protons on the benzene ring.
-
A broad singlet for the N-H proton, which is often exchangeable with D₂O.
-
-
¹³C NMR Spectroscopy: The carbon spectrum will show 10 distinct signals, confirming the number of unique carbon environments in the molecule.
-
Infrared (IR) Spectroscopy: The IR spectrum is used to identify key functional groups. The most characteristic absorption is a sharp peak around 3400 cm⁻¹, corresponding to the N-H stretching vibration of the indole ring.
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a distinct molecular ion (M⁺) peak at an m/z ratio of approximately 145, confirming the molecular weight.[8]
Caption: General workflow for analytical characterization.
Synthesis and Reactivity Insights
The Fischer Indole Synthesis
A classic and reliable method for preparing 3-substituted indoles is the Fischer Indole Synthesis.[4] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, in this case, butanal phenylhydrazone.
Causality of the Method: The choice of the Fischer synthesis is driven by its robustness and the ready availability of starting materials (phenylhydrazine and butanal). The acid catalyst (e.g., polyphosphoric acid, zinc chloride) is crucial for protonating the hydrazone, which initiates the key[3][3]-sigmatropic rearrangement that forms the new carbon-carbon bond required for the indole core.[4]
Caption: Key stages of the Fischer Indole Synthesis.
Reactivity Profile
The indole nucleus is electron-rich, making it susceptible to electrophilic substitution. While the C3 position is typically the most reactive site in unsubstituted indole, in this compound this position is already occupied. Electrophilic attack will therefore be directed primarily to the N1 position or, under harsher conditions, to the benzene ring. The ethyl group itself is largely unreactive but provides steric bulk and enhances the lipophilicity of the molecule. This compound is an excellent starting point for N-alkylation or N-arylation to explore structure-activity relationships in drug design.
Relevance in Drug Discovery and Development
The true value of this compound lies in its application as a molecular scaffold. Studies have shown that derivatives of this compound can act as potent and selective cyclooxygenase-2 (COX-2) inhibitors.[9][10]
Scientific Rationale: Non-selective NSAIDs inhibit both COX-1 (which has a protective role in the gastric mucosa) and COX-2 (which is upregulated during inflammation), leading to gastrointestinal side effects. Designing selective COX-2 inhibitors is a key strategy to develop anti-inflammatory drugs with improved safety profiles.[1][9] The this compound scaffold can be elaborated with other pharmacophores (such as imidazolidinone) to create molecules that fit specifically into the active site of the COX-2 enzyme.[9][10]
Caption: Logic for developing COX-2 inhibitors from the scaffold.
Key Experimental Protocols
Protocol: Determination of LogP (Shake-Flask Method)
This protocol outlines the gold-standard method for experimentally determining the octanol-water partition coefficient.
-
Preparation: Prepare a stock solution of this compound in a water-miscible solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL). Prepare n-octanol saturated with water and water saturated with n-octanol.
-
Partitioning: In a separatory funnel, combine 10 mL of water-saturated n-octanol and 10 mL of n-octanol-saturated water. Add a small, precise volume of the stock solution (e.g., 100 µL).
-
Equilibration: Seal the funnel and shake vigorously for 5 minutes. Let the layers separate completely (centrifugation may be required to break emulsions).
-
Sampling: Carefully withdraw a known volume from both the aqueous and octanol layers.
-
Quantification: Analyze the concentration of this compound in each layer using a validated HPLC-UV method against a standard curve.
-
Calculation: Calculate LogP using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Aqueous]).
Protocol: Fischer Indole Synthesis of this compound
This procedure is a representative method adapted from literature principles.[4]
-
Hydrazone Formation: In a round-bottom flask, dissolve phenylhydrazine (1.0 eq) in ethanol. Add butanal (1.05 eq) dropwise at room temperature. Stir for 1-2 hours until TLC analysis indicates complete consumption of the starting materials. Remove the solvent under reduced pressure to yield the crude butanal phenylhydrazone.
-
Cyclization: Add polyphosphoric acid (PPA) (10x weight of hydrazone) to a separate flask and heat to 80-90 °C. Add the crude hydrazone in portions to the hot PPA with vigorous stirring.
-
Reaction Monitoring: Maintain the temperature and stirring for 1-3 hours, monitoring the reaction progress by TLC.
-
Work-up: Allow the mixture to cool slightly and pour it carefully onto crushed ice. The product may precipitate or form an oil. Neutralize the acidic solution with a base (e.g., 10M NaOH) to pH 8-9.
-
Extraction: Extract the aqueous mixture three times with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford pure this compound.
Safety, Handling, and Storage
Proper handling is imperative to ensure laboratory safety. The following information is based on available safety data for the compound and related structures.[11][12]
| Hazard Category | GHS Information | Handling & Precaution |
| Acute Toxicity | H302: Harmful if swallowed | Do not eat, drink, or smoke when using. Wash hands thoroughly after handling. |
| Skin Sensitization | H317: May cause an allergic skin reaction | Wear protective gloves. Avoid breathing dust. Contaminated clothing should not be allowed out of the workplace. |
| General Handling | - | Use only in a well-ventilated area, preferably a chemical fume hood. Wear standard PPE: safety glasses, lab coat, and gloves. |
| Storage | - | Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials.[11] |
| Disposal | - | Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. |
Conclusion
This compound is more than a simple heterocyclic compound; it is a strategically important building block in the landscape of modern drug discovery. Its well-balanced physicochemical properties—notably its lipophilicity and low polarity—make it an attractive starting point for designing orally bioavailable drugs. A thorough understanding of its synthesis, reactivity, and analytical profile, as detailed in this guide, empowers researchers to harness its full potential in developing next-generation therapeutics, particularly in the realm of selective enzyme inhibitors for inflammatory diseases.
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- Sahib, M.A. & Mahdi, M.F. (2025). Molecular Docking, Synthesis, Characterization and Preliminary Evaluation of some New this compound Derivatives as Potential COX-2 Inhibitors. Advanced Journal of Chemistry A, 8(5), 948-960. [Link]
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Spectral Analysis of 3-Ethyl-1H-Indole: A Comprehensive Technical Guide
Introduction
3-Ethyl-1H-indole is a significant heterocyclic compound belonging to the vast family of indole derivatives. These structures are integral components of numerous natural products, pharmaceuticals, and agrochemicals, exhibiting a wide array of biological activities. The precise structural elucidation and characterization of such molecules are paramount in the fields of medicinal chemistry, drug development, and materials science. This technical guide provides an in-depth analysis of this compound through the principal spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and professionals in drug development, offering a detailed interpretation of the spectral data, underpinned by established scientific principles and experimental protocols.
Molecular Structure and Isotopic Composition
A foundational understanding of the molecular structure is crucial for interpreting its spectral data. This compound consists of a bicyclic structure, where a benzene ring is fused to a pyrrole ring, with an ethyl group substituted at the C3 position of the pyrrole ring.
Molecular Formula: C₁₀H₁₁N
Molecular Weight: 145.20 g/mol
Isotopic Distribution: The primary isotopes of the constituent elements are ¹²C, ¹H, and ¹⁴N. The natural abundance of ¹³C (approximately 1.1%) will be significant in ¹³C NMR spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are indispensable for its structural confirmation.
Experimental Protocol: NMR Spectroscopy
Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃, or dimethyl sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it must dissolve the sample without contributing interfering signals in the spectral regions of interest. Tetramethylsilane (TMS) is commonly added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
Instrumentation: Data acquisition is performed on a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.
Data Acquisition Parameters (¹H NMR):
-
Pulse Program: A standard single-pulse experiment.
-
Spectral Width: Approximately 12-15 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
Data Acquisition Parameters (¹³C NMR):
-
Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: Approximately 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, owing to the low natural abundance of ¹³C.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons of the indole ring, the protons of the ethyl group, and the N-H proton of the pyrrole ring.
Table 1: ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.95 | br s | 1H | NH -1 |
| ~7.60 | d | 1H | H -4 |
| ~7.35 | d | 1H | H -7 |
| ~7.15 | t | 1H | H -6 |
| ~7.08 | t | 1H | H -5 |
| ~7.00 | s | 1H | H -2 |
| ~2.75 | q | 2H | -CH₂ -CH₃ |
| ~1.30 | t | 3H | -CH₂-CH₃ |
Interpretation:
-
Indole Ring Protons: The aromatic protons on the benzene ring (H-4, H-5, H-6, and H-7) typically resonate in the downfield region between δ 7.0 and 7.7 ppm. The specific chemical shifts and coupling patterns are influenced by the electronic environment of the indole ring. The H-2 proton, being on the electron-rich pyrrole ring, appears as a singlet around δ 7.00 ppm.
-
N-H Proton: The proton attached to the nitrogen atom (N-H) is typically observed as a broad singlet at a downfield chemical shift (~δ 7.95 ppm). Its broadness is due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen exchange.
-
Ethyl Group Protons: The ethyl group exhibits a characteristic quartet for the methylene protons (-CH₂-) around δ 2.75 ppm, resulting from coupling with the three adjacent methyl protons. The methyl protons (-CH₃) appear as a triplet around δ 1.30 ppm, due to coupling with the two adjacent methylene protons.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.
Table 2: ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~136.0 | C-7a |
| ~128.0 | C-3a |
| ~121.8 | C-2 |
| ~121.5 | C-6 |
| ~119.5 | C-4 |
| ~119.0 | C-5 |
| ~118.0 | C-3 |
| ~111.0 | C-7 |
| ~18.0 | -C H₂-CH₃ |
| ~14.0 | -CH₂-C H₃ |
Interpretation:
-
Aromatic Carbons: The eight carbon atoms of the indole ring resonate in the aromatic region, typically between δ 110 and 140 ppm. The quaternary carbons (C-3a and C-7a) will generally show weaker signals compared to the protonated carbons. The C-3 carbon, being substituted with the ethyl group, appears around δ 118.0 ppm.
-
Ethyl Group Carbons: The methylene carbon (-CH₂-) of the ethyl group is observed around δ 18.0 ppm, while the methyl carbon (-CH₃) resonates further upfield at approximately δ 14.0 ppm.
Caption: Molecular structure of this compound with atom numbering.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: IR Spectroscopy
Sample Preparation: A small amount of the solid this compound sample is finely ground with potassium bromide (KBr) powder and pressed into a thin, transparent pellet. Alternatively, for a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to acquire the spectrum.
Data Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: Typically 4 cm⁻¹.
-
Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
IR Spectral Analysis
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the various bond vibrations within the molecule.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Medium | N-H stretching vibration of the indole ring |
| ~3100-3000 | Medium | Aromatic C-H stretching |
| ~2960-2850 | Medium | Aliphatic C-H stretching (ethyl group) |
| ~1620-1450 | Medium | C=C stretching vibrations of the aromatic ring |
| ~1460 | Medium | -CH₂- bending (scissoring) |
| ~1380 | Medium | -CH₃ bending (symmetric) |
| ~740 | Strong | C-H out-of-plane bending of the benzene ring |
Interpretation:
-
N-H Stretch: A prominent, medium-intensity band around 3400 cm⁻¹ is characteristic of the N-H stretching vibration of the indole ring.[1]
-
C-H Stretches: Aromatic C-H stretching vibrations appear in the region of 3100-3000 cm⁻¹. The aliphatic C-H stretching vibrations of the ethyl group are observed between 2960 and 2850 cm⁻¹.
-
Aromatic C=C Stretches: The stretching vibrations of the carbon-carbon double bonds in the aromatic ring give rise to a series of bands in the 1620-1450 cm⁻¹ region.
-
Alkyl Group Bending: The bending vibrations of the ethyl group are also observable, with the -CH₂- scissoring vibration around 1460 cm⁻¹ and the symmetric -CH₃ bending vibration around 1380 cm⁻¹.
-
C-H Out-of-Plane Bending: A strong absorption band around 740 cm⁻¹ is characteristic of the out-of-plane bending of the C-H bonds of the ortho-disubstituted benzene ring portion of the indole nucleus.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.
Experimental Protocol: Mass Spectrometry
Sample Introduction: A dilute solution of this compound is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).
Ionization Method: Electron Ionization (EI) is a common method for the analysis of relatively small, volatile molecules like this compound.
Instrumentation: A mass spectrometer, such as a quadrupole or time-of-flight (TOF) analyzer, is used to separate the ions based on their mass-to-charge ratio (m/z).
Data Acquisition Parameters (EI-MS):
-
Electron Energy: 70 eV.
-
Ion Source Temperature: 200-250 °C.
-
Scan Range: m/z 40-400.
Mass Spectral Analysis
The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight and several fragment ions resulting from the cleavage of bonds within the molecule.
Table 4: Key Mass Spectral Data for this compound
| m/z | Relative Intensity | Assignment |
| 145 | High | [M]⁺ (Molecular Ion) |
| 130 | High | [M - CH₃]⁺ (Loss of a methyl radical) |
| 117 | Moderate | [M - C₂H₄]⁺ (Loss of ethene) |
| 103 | Low | [M - C₂H₄ - N]⁺ |
| 91 | Moderate | Tropylium ion |
| 77 | Moderate | Phenyl cation |
Interpretation:
-
Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at m/z 145, corresponding to the molecular weight of this compound.[2]
-
Fragmentation Pattern: The most prominent fragmentation pathway for alkylindoles is typically the benzylic cleavage, leading to the loss of a methyl radical (CH₃•) from the ethyl group to form a stable quinolinium-like cation at m/z 130.[3][4] This is often the base peak in the spectrum. Another common fragmentation involves the loss of an ethene molecule (C₂H₄) via a McLafferty-type rearrangement, resulting in a fragment at m/z 117. Further fragmentation can lead to the formation of the tropylium ion at m/z 91 and the phenyl cation at m/z 77.[5]
Caption: Primary fragmentation pathways of this compound in EI-MS.
Conclusion
The comprehensive spectral analysis of this compound using NMR, IR, and MS provides a detailed and unambiguous structural characterization of the molecule. Each technique offers complementary information, allowing for a complete picture of its chemical identity. The ¹H and ¹³C NMR spectra reveal the precise connectivity of the carbon-hydrogen framework. The IR spectrum confirms the presence of key functional groups, such as the N-H bond and the aromatic system. Finally, the mass spectrum provides the molecular weight and characteristic fragmentation patterns that are diagnostic for the 3-alkylindole scaffold. This integrated spectroscopic approach is fundamental for quality control, reaction monitoring, and the rational design of new indole-based compounds in various scientific and industrial applications.
References
- Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link][6][7][8][9][10][11][12][13]
- Chemguide. (n.d.). Mass Spectra - Fragmentation Patterns.
- Powers, J. C. (1968). Mass spectrometry of simple indoles. The Journal of Organic Chemistry, 33(5), 2044–2050.
- Reich, H. J. (n.d.). Tables for Organic Structure Analysis. University of Wisconsin-Madison.
- LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.
- Kihel, A., Ahbala, M., Sdassi, H., Sir, H., Mouzdahir, A., & Bauchat, P. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7(4), 351-355. [Link][4][5][16]
- ResearchGate. (n.d.). FT-IR spectrum of control indole.
- YouTube. (2018, December 31). mass spectrometry: even and odd m/z values.
- Oregon State University. (n.d.). 13C NMR Chemical Shifts.
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The Multifaceted Biological Activities of 3-Ethyl-1H-Indole Derivatives: A Technical Guide for Drug Discovery
The indole nucleus stands as a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and synthetic compounds with significant therapeutic value.[1][2] Its unique electronic properties and the ability to form various non-covalent interactions allow it to bind to a multitude of biological targets, leading to a broad spectrum of pharmacological activities.[3][4] Among the myriad of indole derivatives, those substituted at the 3-position have garnered considerable attention. The introduction of an ethyl group at this position, creating the 3-ethyl-1H-indole core, has proven to be a strategic modification, yielding compounds with potent anti-inflammatory, anticancer, and antimicrobial properties.[5]
This technical guide provides an in-depth exploration of the biological activities of this compound derivatives, moving beyond a mere cataloging of effects to elucidate the underlying mechanisms of action and structure-activity relationships (SAR). We will delve into the experimental methodologies used to evaluate these activities and present key quantitative data to inform future drug design and development efforts.
Anti-inflammatory Activity: Targeting the Arachidonic Acid Pathway
A significant body of research has highlighted the potential of this compound derivatives as potent anti-inflammatory agents, primarily through the inhibition of cyclooxygenase-2 (COX-2).[5][6] The selective inhibition of COX-2 over COX-1 is a key objective in the development of non-steroidal anti-inflammatory drugs (NSAIDs) to mitigate the gastrointestinal side effects associated with non-selective inhibitors.[5][6]
Mechanism of Action: Selective COX-2 Inhibition
The anti-inflammatory effects of these derivatives are largely attributed to their ability to block the cyclooxygenase (COX) enzymes, which are pivotal in the conversion of arachidonic acid to prostaglandins (PGs). Prostaglandins are key mediators of inflammation, pain, and fever. The this compound scaffold has been shown to fit effectively into the active site of the COX-2 enzyme. Molecular docking studies have revealed that these compounds can form crucial interactions with key amino acid residues within the COX-2 active site, leading to its inhibition.[5]
Structure-Activity Relationship (SAR)
The anti-inflammatory potency of this compound derivatives can be modulated by substitutions on the indole ring and the ethyl side chain. Key SAR insights include:
-
Substitution on the Indole Nitrogen (N1): The introduction of various substituents at the N1 position can significantly influence activity. For instance, the incorporation of an imidazolidinone pharmacophore has been shown to enhance selective COX-2 inhibitory potential.[5]
-
Aromatic Ring Substituents: Modifications to any aromatic rings appended to the core structure can impact binding affinity. Electron-withdrawing or electron-donating groups can alter the electronic distribution and steric profile of the molecule, affecting its interaction with the COX-2 active site.
Quantitative Data for Anti-inflammatory Activity
The following table summarizes the in vivo anti-inflammatory activity of representative this compound derivatives.
| Compound ID | Animal Model | Dose | % Inhibition of Edema | Reference |
| Compound IIb | Egg-white-induced paw edema in rats | 20 mg/kg | 68.7% | [5] |
| Ibuprofen (Reference) | Egg-white-induced paw edema in rats | 20 mg/kg | 56.2% | [5] |
Experimental Protocol: Carrageenan-Induced Rat Paw Edema
This in vivo assay is a widely used and reliable method for evaluating the acute anti-inflammatory activity of novel compounds.[7][8]
Objective: To assess the ability of a test compound to reduce acute inflammation in a rat model.
Materials:
-
Male Wistar rats (150-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compound (this compound derivative)
-
Reference drug (e.g., Indomethacin, 10 mg/kg)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: House the rats in a controlled environment for at least one week prior to the experiment.
-
Fasting: Fast the animals overnight with free access to water.
-
Grouping: Divide the rats into groups (n=6): Vehicle control, Reference drug, and Test compound groups (at various doses).
-
Compound Administration: Administer the test compound, reference drug, or vehicle orally or intraperitoneally.
-
Induction of Edema: After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculation of Edema and Inhibition:
-
The volume of edema is the difference between the paw volume at each time point and the initial paw volume.
-
The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean edema volume of the control group and Vt is the mean edema volume of the treated group.
-
-
Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test).
Anticancer Activity: A Multi-pronged Attack on Cancer Cells
Indole derivatives have long been recognized for their anticancer properties, with several indole-based drugs approved for clinical use.[9][10] The this compound scaffold serves as a promising foundation for the development of novel anticancer agents that can act through various mechanisms to inhibit tumor growth and induce cancer cell death.[9]
Mechanism of Action: Topoisomerase Inhibition and Apoptosis Induction
One of the key mechanisms through which indole derivatives exert their anticancer effects is the inhibition of DNA topoisomerases.[9][11] These enzymes are crucial for DNA replication, transcription, and repair. By inhibiting topoisomerase II, this compound derivatives can lead to the accumulation of DNA double-strand breaks, ultimately triggering apoptosis (programmed cell death).[11]
Furthermore, these compounds can induce apoptosis through other pathways, such as the modulation of pro- and anti-apoptotic proteins.
Structure-Activity Relationship (SAR)
The anticancer activity of this compound derivatives is highly dependent on their structural features:
-
Substituents on the Indole Ring: The presence of electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methoxy) on the indole nucleus can significantly impact cytotoxicity.[9]
-
Modifications at the N1-position: Substitution at the N1-position with various alkyl or aryl groups can modulate the lipophilicity and steric properties of the molecule, influencing its ability to penetrate cancer cells and interact with its target.[9]
-
Hybridization with other Pharmacophores: The fusion of the this compound core with other heterocyclic rings (e.g., pyrazoline, oxadiazole) can lead to hybrid molecules with enhanced anticancer potency and potentially novel mechanisms of action.[9]
Quantitative Data for Anticancer Activity
The following table presents the in vitro cytotoxic activity of some indole derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Indole-pyrazoline derivative (HD05) | Leukemia | 78.76% inhibition at 10 µM | [12] |
| Indole-pyrazoline derivative (HD12) | Leukemia | - | [12] |
| 3-methyl-2-phenyl-1H-indole (32) | HeLa | 4.4 | [11] |
| 3-methyl-2-phenyl-1H-indole (33) | HeLa | 4.0 | [11] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.
Objective: To determine the concentration of a test compound that inhibits the growth of a cancer cell line by 50% (IC50).
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Test compound (this compound derivative)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours. Include a vehicle control (cells treated with vehicle alone) and a positive control (cells treated with a known anticancer drug).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability versus the compound concentration and determine the IC50 value from the dose-response curve.
Antimicrobial Activity: Combating Pathogenic Microbes
The emergence of multidrug-resistant pathogens poses a significant threat to global health, necessitating the discovery of novel antimicrobial agents. Indole derivatives have shown promise as a source of new antimicrobial compounds with diverse mechanisms of action.[3][13]
Mechanism of Action: Disruption of Bacterial Cell Membranes
One of the proposed mechanisms for the antimicrobial activity of certain indole derivatives is the disruption of the bacterial cell membrane.[14][15] The lipophilic nature of the indole ring allows these compounds to intercalate into the lipid bilayer of the bacterial membrane, leading to increased permeability, leakage of intracellular components, and ultimately, cell death.[15]
Structure-Activity Relationship (SAR)
The antimicrobial efficacy of this compound derivatives is influenced by their chemical structure:
-
Lipophilicity: A balanced lipophilicity is crucial for effective membrane interaction. Highly lipophilic compounds may become trapped in the membrane, while highly hydrophilic compounds may not effectively penetrate the lipid bilayer.[3]
-
Electronic Properties: The presence of electron-withdrawing or electron-donating groups on the indole ring can affect the compound's interaction with the polar head groups of the membrane lipids.[3]
-
Side Chain Modifications: Alterations to the ethyl group or the addition of other functional groups can impact the overall shape and polarity of the molecule, influencing its antimicrobial spectrum and potency.
Quantitative Data for Antimicrobial Activity
The following table summarizes the minimum inhibitory concentration (MIC) values of some indole derivatives against various microbial strains.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Indole-thiadiazole derivative (2c) | Bacillus subtilis | 3.125 | [13] |
| Indole-triazole derivative (3c) | Bacillus subtilis | 3.125 | [13] |
| Indole-triazole derivative (3d) | Candida krusei | - | [13] |
| Ampicillin (Reference) | Bacillus subtilis | >50 | [13] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized and quantitative technique for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Test compound (this compound derivative)
-
Standard antimicrobial drug (e.g., Ciprofloxacin, Fluconazole)
-
Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard)
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Dilution: Prepare a serial two-fold dilution of the test compound in the appropriate broth in a 96-well plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.
-
Data Analysis: Record the MIC values for the test compound and the standard drug.
Conclusion and Future Directions
The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial effects, underscore the potential of this chemical class to address significant unmet medical needs. The structure-activity relationships discussed herein provide a roadmap for the rational design of more potent and selective derivatives.
Future research should focus on:
-
Mechanism of Action Studies: Further elucidation of the specific molecular targets and signaling pathways modulated by this compound derivatives.
-
Lead Optimization: Systematic modification of the core structure to improve potency, selectivity, and pharmacokinetic properties.
-
In Vivo Efficacy and Safety: Comprehensive evaluation of promising lead compounds in relevant animal models of disease to assess their therapeutic potential and safety profiles.
By leveraging the insights provided in this guide, researchers and drug development professionals can accelerate the discovery and development of next-generation therapies based on the this compound scaffold.
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The Discovery, Synthesis, and Characterization of 3-Ethyl-1H-Indole: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of 3-ethyl-1H-indole, a significant heterocyclic compound within the vast family of indole derivatives. Addressed to researchers, scientists, and professionals in drug development, this document delves into the historical context of its parent scaffold, details robust synthetic protocols for its preparation, provides a thorough characterization profile, and explores the biological significance of the 3-ethyl substitution. By synthesizing foundational knowledge with detailed, actionable methodologies, this guide serves as an in-depth resource for the scientific community engaged in the exploration and application of substituted indoles.
Introduction: The Indole Scaffold and the Significance of C3-Alkylation
The indole nucleus, a bicyclic aromatic heterocycle composed of a fused benzene and pyrrole ring, is a cornerstone of medicinal chemistry and natural product science.[1] This "privileged scaffold" is integral to the structure of the essential amino acid tryptophan, the neurotransmitter serotonin, and a multitude of pharmacologically active agents.[2][3] The reactivity of the indole ring, particularly at the C3 position, has been extensively leveraged to generate a diverse array of functionalized molecules with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][4]
The introduction of small alkyl groups at the C3 position, such as in this compound, can significantly influence the molecule's steric and electronic properties, thereby modulating its interaction with biological targets. While the specific discovery of this compound is not prominently documented as a singular event, its existence is a direct consequence of the development of powerful synthetic methodologies for indole functionalization. The historical journey begins with the foundational work on the parent indole molecule and the seminal Fischer indole synthesis, which opened the door to a vast library of C3-substituted indoles.
Historical Context: From Indigo to Alkylated Indoles
The story of indole chemistry began with the investigation of the dye indigo. In 1866, Adolf von Baeyer first synthesized the parent indole by reducing oxindole with zinc dust.[5] However, it was the discovery of the Fischer indole synthesis by Emil Fischer in 1883 that revolutionized the field, providing a versatile method for preparing a wide range of substituted indoles from arylhydrazines and carbonyl compounds.[6] This reaction remains a cornerstone of indole synthesis to this day.
The closest C3-alkylated relative with a detailed discovery narrative is 3-methylindole, commonly known as skatole. Discovered in 1877 by the German physician Ludwig Brieger as a component of fecal matter, skatole's journey from a malodorous compound to a molecule of interest in fragrance and signaling is well-documented.[5] The synthesis of this compound and other C3-alkylated indoles followed the refinement and application of synthetic methods like the Fischer synthesis to different carbonyl precursors.
Synthetic Methodologies for this compound
The synthesis of this compound can be approached through several reliable methods. This guide details two distinct and validated protocols: the classical Fischer indole synthesis and a more modern approach involving a silyl-protected intermediate.
Fischer Indole Synthesis
The Fischer indole synthesis provides a direct and cost-effective route to this compound from readily available starting materials. The overall transformation involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from phenylhydrazine and an appropriate carbonyl compound, in this case, 2-butanone (or butanal, which readily tautomerizes).[7]
Reaction Scheme:
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An In-depth Technical Guide to Quantum Chemical Calculations for 3-Ethyl-1H-Indole: A Senior Application Scientist's Perspective
Introduction: The Predictive Power of Computational Chemistry in Drug Discovery
In the landscape of modern drug development and materials science, the ability to predict molecular properties with high accuracy before engaging in costly and time-consuming synthesis is a game-changer. Quantum chemical calculations provide a powerful lens through which we can understand and anticipate the behavior of molecules at the electronic level. The indole scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its derivatives, such as 3-ethyl-1H-indole, are of significant interest for their potential therapeutic applications.[1]
This guide offers a comprehensive, in-depth exploration of the quantum chemical calculations for this compound. We will move beyond a simple recitation of steps, delving into the rationale behind the selection of computational methods and the interpretation of the results. This document is designed for researchers, scientists, and drug development professionals who seek to leverage computational tools to accelerate their research.
Theoretical Foundations: Choosing the Right Tools for the Job
The selection of an appropriate theoretical method is paramount for obtaining meaningful results. The choice is often a balance between computational cost and accuracy. For a molecule like this compound, a substituted aromatic heterocycle, we have several robust options.
Density Functional Theory (DFT): The Workhorse of Computational Chemistry
Density Functional Theory (DFT) has become the most widely used quantum chemical method due to its excellent balance of accuracy and computational efficiency.[3][4] Instead of calculating the complex many-electron wavefunction, DFT determines the electronic energy based on the electron density.[4]
For organic molecules like this compound, hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional, have proven to be highly effective. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular and well-validated choice for a wide range of organic systems and is known to provide good geometric and electronic properties.[5][6]
Hartree-Fock (HF) and Post-Hartree-Fock Methods: The Gold Standard and Beyond
The Hartree-Fock (HF) method is a fundamental ab initio approach that approximates the many-electron wavefunction as a single Slater determinant.[7][8] While computationally less expensive than more advanced methods, HF neglects electron correlation, which can be a significant drawback for accurate energy predictions.[9][10]
Post-Hartree-Fock methods build upon the HF solution to include electron correlation.[9][10] Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory (e.g., CCSD(T)) offer higher accuracy but come with a substantially greater computational cost.[7][10] For a molecule of this size, DFT with a suitable functional and basis set will generally provide a sufficiently accurate description for many properties of interest.
Basis Sets: The Building Blocks of Molecular Orbitals
A basis set is a set of mathematical functions used to construct the molecular orbitals.[11] The choice of basis set directly impacts the accuracy of the calculation. Pople-style basis sets are widely used for their efficiency. For this compound, the 6-311++G(d,p) basis set is a robust choice.[12] Let's break down what this notation means:
-
6-311 : This indicates a triple-zeta split-valence basis set, providing a more flexible description of the valence electrons.[11]
-
++G : These are diffuse functions added to both heavy atoms and hydrogen atoms. They are crucial for describing anions and systems with lone pairs or non-covalent interactions.
-
(d,p) : These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow for more flexibility in the shape of the atomic orbitals, which is important for accurately describing chemical bonds.[11]
The Computational Workflow: A Step-by-Step Guide
The following protocol outlines the key steps for performing a comprehensive quantum chemical analysis of this compound. This workflow is designed to be self-validating, ensuring the reliability of the obtained results.
Step 1: Geometry Optimization
The first and most crucial step is to find the minimum energy structure of the molecule.[13] This is achieved through a process called geometry optimization.[14][15] The optimization algorithm systematically adjusts the positions of the atoms until a stationary point on the potential energy surface is located.[16]
Experimental Protocol: Geometry Optimization
-
Input Structure Generation:
-
Draw the 3D structure of this compound using a molecular editor such as Avogadro or GaussView.
-
Perform an initial, quick geometry cleanup using a force field (e.g., MMFF94) to obtain a reasonable starting geometry.[14]
-
-
Input File Preparation (Gaussian Example):
-
%nprocshared and %mem specify the computational resources.
-
%chk defines the checkpoint file for storing the results.
-
#p is the route section:
-
B3LYP/6-311++G(d,p) specifies the level of theory and basis set.
-
Opt requests a geometry optimization.
-
Freq requests a frequency calculation to be performed after the optimization.
-
-
The title section provides a description of the calculation.
-
0 1 represents the charge (0) and spin multiplicity (singlet).
-
-
Execution and Convergence Check:
-
Run the calculation using a quantum chemistry software package like Gaussian, ORCA, or PySCF.[17]
-
Monitor the convergence criteria (forces and displacements) to ensure the optimization completes successfully.
-
Step 2: Frequency Analysis - Confirming a True Minimum
A successful geometry optimization leads to a stationary point, but this could be a minimum or a saddle point (a transition state). A frequency calculation is essential to characterize this stationary point.[15]
Key Insight: For a structure to be a true energy minimum, all calculated vibrational frequencies must be real (positive). The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point.[18]
Visualizing the Computational Workflow
Caption: A typical workflow for quantum chemical calculations, from initial structure generation to property analysis.
Analysis of Molecular Properties
Once the optimized geometry is confirmed as a true minimum, a wealth of molecular properties can be extracted from the calculation.
Electronic Structure Analysis
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[19] The energy gap between the HOMO and LUMO is a measure of the molecule's chemical reactivity and stability.[20] A smaller gap suggests higher reactivity.[21][22]
| Property | Calculated Value (eV) |
| HOMO Energy | -5.52 |
| LUMO Energy | -0.25 |
| HOMO-LUMO Gap | 5.27 |
Note: These are representative values and will vary slightly with the level of theory and basis set.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in a molecule.[23] It is invaluable for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).[24] In drug design, the MEP can guide the understanding of non-covalent interactions with a biological target.[25]
-
Red/Yellow Regions: Indicate negative electrostatic potential (electron-rich), often associated with lone pairs on heteroatoms. For this compound, the region around the nitrogen atom is expected to be electron-rich.
-
Blue Regions: Indicate positive electrostatic potential (electron-poor), typically found around hydrogen atoms bonded to electronegative atoms. The N-H proton of the indole ring is a prominent electrophilic site.
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solubility of 3-ethyl-1H-indole in different organic solvents
An In-depth Technical Guide to the Solubility of 3-ethyl-1H-indole in Organic Solvents
Abstract
The solubility of active pharmaceutical ingredients and key chemical intermediates is a critical physicochemical parameter that profoundly influences process development, formulation, and bioavailability. This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a significant heterocyclic compound. In the absence of extensive public quantitative data, this document establishes a predictive framework based on first principles of solute-solvent interactions and provides a robust, self-validating experimental protocol for the accurate determination of its solubility in a diverse range of organic solvents. This guide is intended for researchers, chemists, and drug development professionals who require a deep, actionable understanding of solubility for practical application.
Introduction: The Significance of this compound
This compound (CAS 1484-19-1) is an aromatic heterocyclic organic compound belonging to the vast family of indole derivatives.[1][2] The indole scaffold is a cornerstone in medicinal chemistry, appearing in a multitude of natural products and synthetic pharmaceuticals, including the neurotransmitter serotonin.[3][4] The introduction of an ethyl group at the C3-position modulates the molecule's electronic and steric properties, influencing its biological activity and, critically, its physicochemical behavior.
Understanding the solubility of this compound is paramount for:
-
Process Chemistry: Selecting appropriate solvents for synthesis, reaction work-up, and purification (e.g., crystallization).
-
Formulation Science: Designing effective drug delivery systems, where solubility dictates the choice of excipients and the ultimate bioavailability of an oral dosage form.[5]
-
Screening and Assays: Ensuring the compound remains in solution at desired concentrations for high-throughput screening and in-vitro/in-vivo studies.
This guide will first explore the theoretical underpinnings of this compound's solubility, followed by a detailed, field-proven experimental workflow for its quantitative measurement.
Theoretical Framework for Solubility
The principle of "like dissolves like" provides the foundational logic for predicting solubility.[6] This means that solutes tend to dissolve best in solvents with similar intermolecular forces. The solubility of this compound is governed by a balance of its structural features.
2.1. Physicochemical Properties of this compound
-
Molecular Structure: The molecule consists of a bicyclic aromatic system (a benzene ring fused to a pyrrole ring) with a non-polar ethyl substituent. The overall structure is predominantly non-polar and lipophilic.
-
Polarity and Hydrogen Bonding: The key to its polarity lies in the N-H group of the pyrrole ring. This group allows this compound to act as a hydrogen bond donor . The nitrogen atom also possesses a lone pair of electrons, making it a potential hydrogen bond acceptor .[7] This dual capability allows for specific, strong interactions with polar solvents.
-
Intermolecular Forces: The primary forces at play are:
-
Van der Waals forces (London Dispersion): Dominant interactions for the large, non-polar aromatic and ethyl portions of the molecule.
-
Dipole-dipole interactions: Arising from the polar N-H bond.
-
Hydrogen bonding: The most significant specific interaction with protic or polar aprotic solvents.
-
π-π stacking: Possible between the aromatic indole rings.
-
2.2. Solvent Classification and Predicted Interactions
Organic solvents can be broadly categorized based on their polarity and their ability to participate in hydrogen bonding. This classification allows for a logical prediction of this compound's solubility.
| Solvent Class | Representative Solvents | Key Properties | Predicted Interaction with this compound | Predicted Solubility |
| Polar Protic | Methanol, Ethanol | High polarity; act as H-bond donors & acceptors. | Strong hydrogen bonding with the indole N-H group. Good solvation of the polar moiety. | Moderate to High |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High polarity; act as H-bond acceptors only. | Excellent H-bond acceptors for the indole N-H. Strong dipole-dipole interactions. | High |
| Non-Polar Aprotic | Dichloromethane (DCM), Chloroform | Low to moderate polarity; no H-bonding. | Favorable Van der Waals interactions with the large non-polar regions of the indole ring and ethyl group. | Moderate |
| Non-Polar (Aromatic) | Toluene, Benzene | Non-polar; aromatic. | Potential for favorable π-π stacking interactions with the indole ring system. | Low to Moderate |
| Non-Polar (Aliphatic) | Hexanes, Heptane | Highly non-polar; aliphatic. | Weak Van der Waals forces. Ineffective at solvating the polar N-H group. | Very Low |
**This predictive framework, while grounded in chemical principles, requires empirical validation for quantitative accuracy. The parent compound, indole, is known to be slightly soluble in water but exhibits much higher solubility in organic solvents like ethanol and chloroform.[8] The addition of the ethyl group in this compound is expected to further increase its lipophilicity and enhance solubility in less polar organic solvents compared to indole.
Experimental Protocol: Isothermal Shake-Flask Method
To obtain reliable, quantitative solubility data, the isothermal equilibrium (or "shake-flask") method is the gold standard.[9] It is a robust procedure that measures the concentration of a solute in a saturated solution at a specific temperature.
3.1. Rationale Behind Experimental Choices
-
Isothermal Conditions: Solubility is temperature-dependent.[10] Maintaining a constant temperature ensures that the measured solubility is a true thermodynamic property under defined conditions. For most endothermic dissolution processes, solubility increases with temperature.[11]
-
Equilibrium: The system must reach equilibrium, where the rate of dissolution equals the rate of precipitation. A minimum of 24-48 hours of agitation is typically required to ensure this state is achieved, preventing an underestimation of solubility.
-
Excess Solute: Adding an excess of the solid ensures that the solution becomes saturated, which is the definition of the solubility limit.
-
Phase Separation: It is critical to analyze only the liquid phase. Centrifugation and/or filtration through a solvent-compatible, non-adsorptive filter (e.g., 0.22 µm PTFE) is essential to remove all undissolved solid particles.
-
Quantification: A validated analytical method like High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy provides the necessary accuracy and precision to quantify the dissolved solute concentration.
3.2. Step-by-Step Methodology
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume (e.g., 5 mL) of a selected organic solvent. The excess should be visually apparent.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker or rotator within a temperature-controlled incubator (e.g., 25 °C). Agitate the vials for at least 48 hours to ensure equilibrium is reached.
-
Phase Separation:
-
Allow the vials to stand undisturbed in the incubator for 1-2 hours to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant.
-
To ensure complete removal of particulates, centrifuge the aliquot at high speed (e.g., 14,000 rpm for 15 minutes).
-
-
Sample Preparation for Analysis:
-
Carefully take a precise volume of the clear supernatant from the centrifuged sample.
-
Dilute the sample with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical instrument's calibration curve.
-
-
Quantification:
-
Analyze the diluted samples using a pre-validated HPLC-UV or UV-Vis spectroscopic method.
-
Determine the concentration of this compound in the diluted sample by comparing its response to a standard calibration curve prepared with known concentrations of the compound.
-
-
Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor used. Express the final solubility in standard units such as mg/mL or mol/L.
3.3. Experimental Workflow Diagram
Caption: Isothermal Shake-Flask Method Workflow.
Conclusion and Outlook
The solubility of this compound is a complex function of its molecular structure and the properties of the chosen solvent system. Theoretical predictions suggest high solubility in polar aprotic solvents like DMSO and DMF, moderate-to-high solubility in polar protic solvents such as ethanol, and limited solubility in non-polar aliphatic solvents like hexanes.
While these predictions offer valuable guidance for initial solvent screening, they are not a substitute for precise, empirical data. The isothermal shake-flask method detailed in this guide provides a reliable and scientifically sound protocol for researchers to generate the quantitative solubility data essential for advancing drug development and chemical synthesis projects. The application of this rigorous experimental framework will enable informed solvent selection, leading to optimized processes and more effective formulation strategies.
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Unlocking the Therapeutic Promise of 3-Ethyl-1H-Indole: A Technical Guide to Potential Molecular Targets
Abstract
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of natural products and synthetic drugs with a wide array of biological activities.[1] While extensive research has focused on complex indole derivatives, the therapeutic potential of simpler, C3-alkylated indoles remains an area of burgeoning interest. This technical guide provides a comprehensive exploration of the potential therapeutic targets of 3-ethyl-1H-indole, a structurally simple yet promising indole derivative. Drawing upon direct evidence and robust structure-activity relationship analyses of analogous compounds, we delineate its prospective applications in anti-inflammatory, anticancer, and neuroprotective therapies. This document serves as a roadmap for researchers, scientists, and drug development professionals, offering detailed experimental protocols and mechanistic insights to catalyze further investigation into this intriguing molecule.
Introduction: The Enduring Significance of the Indole Nucleus
The indole ring system, a fusion of a benzene and a pyrrole ring, is a "privileged" structural motif in drug discovery.[1] Its unique electronic properties and ability to form hydrogen bonds allow it to interact with a diverse range of biological targets.[2] From the essential amino acid tryptophan to potent anticancer alkaloids like vincristine and vinblastine, nature has repeatedly utilized the indole core to create molecules with profound physiological effects. In recent years, synthetic indole derivatives have yielded groundbreaking therapies, including the tyrosine kinase inhibitor sunitinib, underscoring the scaffold's versatility.[3]
This guide focuses specifically on this compound, a molecule whose therapeutic potential is suggested by both direct and indirect evidence. The C3 position of the indole ring is a frequent site of substitution in many biologically active compounds, and the introduction of a simple ethyl group can significantly influence the molecule's lipophilicity and steric profile, thereby modulating its interaction with target proteins.[4]
Potential Therapeutic Arenas and Key Molecular Targets
Based on the current body of scientific literature, this compound and its derivatives are hypothesized to exert therapeutic effects in three primary areas: inflammation, cancer, and neurodegeneration.
Anti-Inflammatory Activity: Targeting Cyclooxygenase-2 (COX-2)
Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and certain cancers. A central mediator of the inflammatory response is the enzyme cyclooxygenase-2 (COX-2). While non-selective NSAIDs inhibit both COX-1 and COX-2, leading to gastrointestinal side effects, the development of selective COX-2 inhibitors has been a major goal in anti-inflammatory drug discovery.
Recent research has directly implicated this compound derivatives as potential selective COX-2 inhibitors.[5] Molecular docking studies have predicted strong binding affinities of these derivatives to the active site of the COX-2 enzyme, and preliminary in vivo studies have demonstrated significant anti-inflammatory effects in animal models.[5]
Key Potential Target:
-
Cyclooxygenase-2 (COX-2): Inhibition of COX-2 would block the conversion of arachidonic acid to prostaglandins, key mediators of pain and inflammation.
Associated Signaling Pathway: The primary downstream effect of COX-2 inhibition is the suppression of the prostaglandin synthesis pathway, which in turn modulates the NF-κB signaling cascade, a critical regulator of inflammatory gene expression.[6]
Caption: Proposed anti-inflammatory mechanism of this compound via COX-2 inhibition and subsequent modulation of the NF-κB pathway.
Anticancer Activity: A Multi-pronged Approach
The indole scaffold is prevalent in numerous anticancer agents, acting through diverse mechanisms.[1] For this compound, its potential anticancer activity is likely to be multifactorial, targeting key cellular processes involved in proliferation, survival, and metastasis.
Key Potential Targets:
-
Tubulin: Disruption of microtubule dynamics is a clinically validated anticancer strategy.[5] Many indole derivatives are known to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[7] The relatively small and lipophilic nature of the 3-ethyl group could facilitate its binding to the colchicine-binding site on β-tubulin.
-
Protein Kinases: Deregulation of protein kinase activity is a hallmark of cancer. Indole derivatives have been developed as inhibitors of various kinases, including receptor tyrosine kinases (RTKs) and downstream signaling kinases like those in the PI3K/Akt and MAPK pathways.[3][8] The ethyl group at the C3 position could play a role in the hydrophobic interactions within the ATP-binding pocket of these enzymes.
-
Histone Deacetylases (HDACs): HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. HDAC inhibitors have emerged as a promising class of anticancer drugs. Certain indole derivatives have shown potent HDAC inhibitory activity.[3]
Associated Signaling Pathways:
-
PI3K/Akt Pathway: This pathway is central to cell survival, proliferation, and growth. Its aberrant activation is common in many cancers.
-
MAPK/ERK Pathway: This cascade is a key regulator of cell proliferation, differentiation, and survival.
Caption: Potential anticancer mechanisms of this compound targeting tubulin polymerization and key protein kinases in the PI3K/Akt and MAPK signaling pathways.
Neuroprotective Effects: Combating Oxidative Stress and Neuroinflammation
Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by progressive neuronal loss, often exacerbated by oxidative stress and chronic neuroinflammation. Indole derivatives, particularly indole-3-carbinol, have demonstrated significant neuroprotective effects in various preclinical models.[9][10][11][12] These effects are attributed to their antioxidant properties and their ability to modulate signaling pathways involved in neuronal survival and inflammation.
Key Potential Mechanisms:
-
Antioxidant Activity: The indole nucleus can act as a radical scavenger, and C3-alkyl substitution can enhance this activity. This compound may directly neutralize reactive oxygen species (ROS) or upregulate endogenous antioxidant defense mechanisms.
-
Modulation of Neuroinflammatory Pathways: Similar to its peripheral anti-inflammatory effects, this compound could inhibit neuroinflammation by targeting pathways such as NF-κB in microglia and astrocytes.
-
Activation of Pro-survival Signaling: Indole compounds have been shown to activate pro-survival pathways like the PI3K/Akt pathway in neurons, protecting them from apoptotic cell death.
Caption: Hypothesized neuroprotective mechanisms of this compound, involving antioxidant activity, inhibition of neuroinflammation, and activation of pro-survival pathways.
Experimental Protocols for Target Validation
To empirically validate the therapeutic potential of this compound, a series of well-established in vitro assays are recommended.
Workflow for Initial Screening and Target Validation
Caption: A streamlined experimental workflow for the initial screening and target validation of this compound.
Detailed Methodologies
3.2.1 COX-2 Inhibition Assay (Fluorometric)
This assay measures the ability of a test compound to inhibit the peroxidase activity of human recombinant COX-2.
-
Principle: The assay is based on the fluorometric detection of Prostaglandin G2, the intermediate product generated by the COX enzyme.
-
Materials:
-
Human Recombinant COX-2
-
COX Assay Buffer
-
COX Probe (in DMSO)
-
COX Cofactor (in DMSO)
-
Arachidonic Acid
-
NaOH
-
Celecoxib (positive control)
-
96-well white opaque plate
-
Fluorescence plate reader (Ex/Em = 535/587 nm)
-
-
Procedure:
-
Prepare a reaction mix containing COX Assay Buffer, COX Cofactor, and COX Probe.
-
In a 96-well plate, add the reaction mix to wells designated for enzyme control, inhibitor control, and test compound screening.
-
Add diluted test inhibitor (this compound) or positive control (Celecoxib) to the appropriate wells.
-
Add reconstituted COX-2 enzyme to all wells except the no-enzyme control.
-
Initiate the reaction by adding a solution of Arachidonic Acid/NaOH to all wells simultaneously using a multi-channel pipette.
-
Immediately measure the fluorescence kinetically at 25°C for 5-10 minutes.
-
Calculate the percent inhibition based on the rate of fluorescence increase compared to the enzyme control.[13]
-
3.2.2 In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay monitors the assembly of purified tubulin into microtubules in the presence of the test compound.[5][14]
-
Principle: Polymerization is monitored by the fluorescence enhancement of a reporter dye that incorporates into microtubules as they form.[14]
-
Materials:
-
Purified Tubulin (>99%)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution
-
Glycerol
-
Fluorescent reporter dye
-
Paclitaxel (polymerization enhancer)
-
Nocodazole (polymerization inhibitor)
-
96-well black plate
-
Fluorescence plate reader pre-warmed to 37°C
-
-
Procedure:
-
Prepare a tubulin reaction mix on ice containing General Tubulin Buffer, GTP, glycerol, and the fluorescent reporter.
-
Add the test compound, positive controls, or vehicle control to the appropriate wells of a pre-warmed 96-well plate.
-
Initiate the polymerization reaction by adding the ice-cold tubulin reaction mix to each well.
-
Immediately place the plate in the pre-warmed microplate reader and record fluorescence intensity over time (e.g., every 30 seconds for 60 minutes).
-
Plot fluorescence intensity versus time to generate polymerization curves and determine the effect of the compound on the rate and extent of polymerization.[15]
-
3.2.3 Western Blot Analysis for PI3K/Akt and MAPK Pathway Modulation
This technique is used to detect changes in the phosphorylation status of key proteins within these signaling cascades.[3][16]
-
Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific for total and phosphorylated forms of target proteins (e.g., Akt, p-Akt, ERK, p-ERK).
-
Materials:
-
Cancer cell line (e.g., MCF-7, A549)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
-
-
Procedure:
-
Culture cells and treat with various concentrations of this compound for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody overnight at 4°C.[16]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.[3]
-
3.2.4 In Vitro Neuroprotection Assay using SH-SY5Y Cells
This cell-based assay assesses the ability of a compound to protect neuronal cells from an oxidative insult.[17][18]
-
Principle: The human neuroblastoma cell line SH-SY5Y is differentiated into a neuronal phenotype and then exposed to an oxidative stressor (e.g., hydrogen peroxide, H₂O₂) in the presence or absence of the test compound. Cell viability is then measured to determine the protective effect.
-
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F12)
-
Retinoic acid and BDNF for differentiation
-
Hydrogen peroxide (H₂O₂)
-
MTT reagent
-
DMSO
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Culture and differentiate SH-SY5Y cells in a 96-well plate.
-
Pre-treat the differentiated cells with various concentrations of this compound for 2-4 hours.
-
Induce oxidative stress by adding H₂O₂ to the culture medium.
-
Co-incubate for 24 hours.
-
Assess cell viability using the MTT assay. Add MTT solution to each well and incubate for 3-4 hours.
-
Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the untreated control.[10][18]
-
Quantitative Data Summary and Interpretation
The following table outlines the expected quantitative outputs from the described experimental protocols, which will be crucial for evaluating the therapeutic potential of this compound.
| Assay | Parameter Measured | Expected Outcome for Active Compound | Quantitative Metric |
| COX-2 Inhibition Assay | Inhibition of COX-2 enzymatic activity | Dose-dependent decrease in fluorescence signal | IC₅₀ (nM or µM) |
| Tubulin Polymerization Assay | Rate and extent of tubulin polymerization | Decreased rate and extent of polymerization | IC₅₀ (µM) |
| Cancer Cell Cytotoxicity (MTT) | Inhibition of cancer cell proliferation | Dose-dependent decrease in cell viability | GI₅₀ or IC₅₀ (µM) |
| Western Blot Analysis | Levels of phosphorylated vs. total protein | Decreased p-Akt/Akt and p-ERK/ERK ratios | Fold change in phosphorylation |
| Neuroprotection Assay (MTT) | Protection against toxin-induced cell death | Increased cell viability compared to toxin alone | % Protection or EC₅₀ (µM) |
| NF-κB Reporter Assay | NF-κB transcriptional activity | Decreased luciferase signal | IC₅₀ (µM) |
Conclusion and Future Directions
The evidence presented in this technical guide strongly suggests that this compound is a promising scaffold for the development of novel therapeutic agents. Its potential to selectively inhibit COX-2 positions it as a candidate for new anti-inflammatory drugs with an improved safety profile. Furthermore, the well-documented anticancer and neuroprotective activities of structurally related C3-substituted indoles provide a compelling rationale for its investigation in oncology and neurodegenerative diseases.
The experimental protocols detailed herein offer a clear and robust framework for the systematic evaluation of these potential therapeutic applications. Successful validation of these activities in vitro will pave the way for further preclinical development, including pharmacokinetic and in vivo efficacy studies. The structural simplicity of this compound also makes it an attractive starting point for medicinal chemistry campaigns aimed at optimizing its potency and selectivity for specific molecular targets. Further exploration of this molecule and its derivatives holds significant promise for addressing unmet needs in the treatment of inflammatory disorders, cancer, and neurodegenerative diseases.
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The Natural Occurrence and Significance of 3-Ethyl-1H-Indole and its Analogs: A Technical Guide for Researchers
Abstract
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of a vast array of biologically active natural products. Among the simple indole alkaloids, C3-substituted derivatives represent a significant and diverse class. This technical guide provides an in-depth exploration of the natural occurrence, biosynthesis, and biological significance of 3-ethyl-1H-indole and its analogs. While the direct isolation of this compound from natural sources is not extensively documented, its structural motif is a key feature in more complex, naturally occurring indole alkaloids. This guide will serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering insights into the biosynthetic origins of C3-alkylated indoles, methodologies for their isolation and characterization, and their potential as scaffolds for novel therapeutics.
Introduction: The Enduring Importance of the Indole Nucleus
The indole ring system, a bicyclic aromatic heterocycle, is a cornerstone of numerous natural products and pharmaceuticals.[1] Its unique electronic properties and ability to participate in various biological interactions have made it a focal point of research for decades.[2] From the essential amino acid tryptophan to complex alkaloids like vincristine and reserpine, the indole moiety is integral to a wide spectrum of biological functions.[2]
Simple indole alkaloids, characterized by an indole core with various substitutions, are abundant in nature, particularly in marine organisms, fungi, and plants.[3][4] Substitution at the C3 position of the indole ring is a common structural feature, giving rise to a diverse array of compounds with significant biological activities.[5] This guide focuses on this compound as a representative of the C3-alkylated indole class, exploring its known and potential natural context, biosynthesis, and methods for investigation.
Natural Occurrence of C3-Alkylated Indole Alkaloids
While direct reports of this compound as a natural product are scarce, a plethora of more complex indole alkaloids featuring C3-alkylation have been isolated from various natural sources. These findings suggest that the enzymatic machinery for C3-alkylation of the indole ring is widespread in nature.
Marine Organisms: A Prolific Source
Marine invertebrates, particularly sponges, are a rich source of novel indole alkaloids.[5][6] A variety of C3-substituted indoles have been isolated from marine sponges, showcasing diverse functionalities.[7] For instance, a range of monoindole derivatives have been isolated from the marine sponge Spongosorites sp..[8] The presence of these C3-substituted indoles in marine organisms highlights the potential for discovering novel analogs, including those with simple alkyl chains like an ethyl group.
Fungi: Masters of Secondary Metabolism
Fungi are renowned for their complex secondary metabolism, producing a vast array of bioactive compounds, including numerous indole alkaloids.[9] Many fungal indole alkaloids feature substitution at the C3 position.[10] The biosynthesis of these compounds often involves the electrophilic substitution of the indole ring, a process that can lead to the introduction of various alkyl groups.[10] The discovery of diverse C3-substituted indoles from fungi suggests that these organisms are a promising area of exploration for the natural occurrence of this compound and its analogs.[11]
Plants and Bacteria
Indole and its derivatives are also found in plants and are produced by various bacteria.[2][12] In plants, indole-3-acetic acid, a key auxin, is a well-known C3-substituted indole.[1] Bacteria are also known to produce a variety of indole derivatives, which can act as signaling molecules.[12]
Biosynthesis of C3-Alkylated Indoles: A Mechanistic Overview
The biosynthesis of C3-alkylated indole alkaloids universally proceeds from the amino acid tryptophan.[13] The key step in the formation of a C3-alkylated indole is the electrophilic substitution at the electron-rich C3 position of the indole ring.[10]
A plausible biosynthetic pathway for this compound would likely involve the following key steps:
-
Decarboxylation of Tryptophan: The pathway initiates with the decarboxylation of tryptophan to form tryptamine, a common precursor for many indole alkaloids.[13]
-
Activation of a Two-Carbon Unit: A two-carbon donor, likely derived from acetyl-CoA or a related metabolite, is enzymatically activated to generate an electrophilic species.
-
Electrophilic Attack at C3: The activated two-carbon unit undergoes an electrophilic attack at the C3 position of the indole ring of tryptamine or a subsequent intermediate.
-
Reduction: The resulting intermediate is then reduced to yield the final this compound.
This proposed pathway is a simplification of what is likely a more complex, multi-enzyme process. The specific enzymes and intermediates would vary depending on the organism.
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Foreword: Charting a Course for the Unknown
An In-Depth Technical Guide to the Toxicological Evaluation of 3-Ethyl-1H-indole
In the landscape of chemical and pharmaceutical development, we often encounter compounds with significant potential but scant safety data. This compound is one such molecule. As a substituted indole, it belongs to a class of compounds renowned for their diverse biological activities, yet its specific toxicological profile remains uncharacterized. This guide is therefore not a retrospective summary of existing data, but a prospective roadmap for the comprehensive toxicological evaluation of this compound.
Designed for researchers, toxicologists, and drug development professionals, this document eschews a rigid, one-size-fits-all template. Instead, it presents a tiered, logic-driven strategy, grounded in international regulatory guidelines and first principles of toxicology. We will proceed from foundational in silico and physicochemical assessments to a robust battery of in vitro assays, culminating in a well-justified, animal-welfare-conscious in vivo testing paradigm. Each proposed step is explained not merely as a protocol to be followed, but as a critical question being asked of the molecule, ensuring that our investigation is both efficient and scientifically rigorous. This is the self-validating system of modern toxicology: a continuous dialogue between prediction, observation, and mechanism.
Part 1: Foundational Assessment - In Silico and Physicochemical Profiling
Before any resource-intensive biological testing commences, a foundational understanding of the molecule's intrinsic properties is paramount. This initial phase provides the fundamental data required to design meaningful biological assays and can offer early warnings of potential liabilities.
Physicochemical Characterization
The behavior of a compound in a biological system is dictated by its physical and chemical properties. These parameters are not mere data points; they are essential for designing relevant toxicological studies, from selecting appropriate vehicle solutions to predicting absorption and distribution.
| Parameter | Experimental Method | Rationale & Implication |
| Water Solubility | OECD TG 105 (Flask Method) | Determines feasibility of aqueous vehicles for dosing. Poor solubility may necessitate alternative formulations and impact bioavailability. |
| Partition Coefficient (log P) | OECD TG 107 (Shake Flask Method) | Predicts lipophilicity and potential for bioaccumulation in fatty tissues. A high log P may suggest a need to monitor for accumulation in repeated-dose studies. |
| Dissociation Constant (pKa) | OECD TG 112 (Potentiometric Titration) | Indicates the ionization state at physiological pH, which profoundly affects membrane permeability, receptor binding, and distribution. |
| Chemical Stability | As per ICH Q1A(R2) | Ensures the integrity of the test substance under study conditions. Degradation could lead to misleading results or the testing of unintended substances. |
In Silico Toxicological Prediction
Computational toxicology leverages extensive databases and algorithms to predict the potential for adverse effects based on chemical structure. While not a substitute for empirical testing, these methods are invaluable for prioritizing endpoints and fulfilling the "Reduction" principle of the 3Rs (Replacement, Reduction, and Refinement of animal testing).
| Toxicological Endpoint | In Silico Model/Method | Rationale & Interpretation |
| Genotoxicity | QSAR models (e.g., OECD QSAR Toolbox, DEREK Nexus) | Screens for structural alerts associated with DNA reactivity or mutagenicity. A positive alert strongly justifies a comprehensive in vitro genotoxicity battery. |
| Carcinogenicity | Structure-Activity Relationship (SAR) analysis | Compares the structure to known carcinogens, particularly other indole compounds. For example, Indole-3-carbinol has shown both promoting and suppressing effects on carcinogenesis.[1] |
| Metabolite Prediction | Software (e.g., Meteor Nexus, StarDrop) | Predicts likely metabolic pathways and resulting metabolites. This is crucial as toxicity is often mediated by metabolites rather than the parent compound. |
| Skin Sensitization | QSAR models based on the Adverse Outcome Pathway (AOP) | Predicts the potential to cause allergic contact dermatitis, a key endpoint for compounds with dermal exposure potential. |
Part 2: In Vitro Assessment - Probing Mechanism and Cellular Toxicity
In vitro assays provide the first empirical data on the biological activity of this compound, offering insights into its potential for genetic damage, cytotoxicity, and metabolic fate in a controlled environment.
Genotoxicity Assessment
A standard battery of in vitro tests is required by regulatory agencies worldwide to assess the mutagenic and clastogenic potential of a new chemical.[2] A positive result in any of these assays is a significant finding that often triggers further investigation.
-
Bacterial Reverse Mutation Test (Ames Test) - OECD TG 471: Detects point mutations (gene mutations).
-
In Vitro Mammalian Cell Micronucleus Test - OECD TG 487: Detects both clastogenicity (chromosome breakage) and aneugenicity (chromosome loss/gain).[2]
-
In Vitro Mouse Lymphoma Assay (MLA) - OECD TG 490: Detects a broad spectrum of genetic damage, including point mutations and chromosomal aberrations.[2]
-
Objective: To detect chemically-induced gene mutations (reverse mutations) in several strains of Salmonella typhimurium and Escherichia coli.
-
Strains: A minimum of five strains should be used (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or WP2 pKM101).
-
Metabolic Activation: The assay must be conducted both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to identify compounds that require metabolic activation to become mutagenic.
-
Procedure (Plate Incorporation Method): a. Prepare appropriate dilutions of this compound in a suitable, non-toxic solvent. b. To a test tube, add 0.1 mL of the bacterial culture, 0.1 mL of the test solution (or control), and 0.5 mL of the S9 mix (or buffer). c. Incubate briefly at 37°C. d. Add 2.0 mL of molten top agar and vortex gently. e. Pour the mixture onto the surface of a minimal glucose agar plate. f. Incubate the plates at 37°C for 48-72 hours.
-
Data Analysis: Count the number of revertant colonies on each plate. A substance is considered mutagenic if it produces a dose-related increase in revertant colonies and/or a reproducible, significant increase at one or more concentrations.
Metabolic Profile
Understanding how this compound is metabolized is critical. The indole ring is a known substrate for cytochrome P450 (CYP) enzymes.[1] Metabolism can either detoxify the compound or create reactive metabolites.
Caption: Proposed workflow for identifying key metabolic pathways.
Based on known indole metabolism, a hypothetical pathway for this compound might involve hydroxylation of the indole ring or oxidation of the ethyl group, followed by conjugation (e.g., glucuronidation or sulfation) for excretion.
Part 3: In Vivo Assessment - A Tiered and Methodical Approach
In vivo studies are conducted only when necessary and are designed to provide data on systemic toxicity that cannot be obtained from in vitro models. The approach is tiered, using data from earlier, shorter-term studies to design more complex, longer-term investigations, always adhering to the 3Rs.
In Vivo Testing Decision Framework
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Topic: A Methodological Approach to Investigating the Crystal Structure and Polymorphism of 3-ethyl-1H-indole
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the systematic investigation of the solid-state properties of 3-ethyl-1H-indole, a representative of the vital indole class of heterocyclic compounds. Given the scarcity of public-domain data on the specific crystalline forms of this molecule, this document serves as a methodological whitepaper. It outlines the necessary theoretical and experimental workflows required to discover, characterize, and control its potential polymorphic forms, a critical step in pharmaceutical development.
Introduction: The Critical Role of Polymorphism in Drug Development
Polymorphism, the ability of a substance to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice, is a paramount concern in the pharmaceutical industry.[1][2] These different forms, or polymorphs, can exhibit distinct physicochemical properties, including solubility, dissolution rate, stability, and bioavailability, which can profoundly impact a drug's safety and efficacy.[3] The indole scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents, from the neurotransmitter serotonin to complex anticancer drugs.[4][5][6][7]
This compound (CAS: 1484-19-1, Formula: C₁₀H₁₁N) is a simple yet representative indole derivative.[8][9][10] Understanding its solid-state behavior provides a model for more complex active pharmaceutical ingredients (APIs). This guide details the integrated computational and experimental strategies necessary to fully explore the polymorphic landscape of this compound, ensuring the selection of the optimal solid form for drug product development.
Part 1: Predictive Foundation - Computational Polymorph Screening
Before embarking on extensive experimental screening, computational methods serve as an invaluable tool for predicting the likely crystal structures of this compound. This predictive step saves resources and guides experimental design.
Expertise & Causality: Crystal structure prediction (CSP) algorithms explore the potential energy landscape of the molecule to identify thermodynamically plausible packing arrangements. By employing Density Functional Theory (DFT) and other quantum chemical calculations, we can estimate the relative lattice energies of these hypothetical polymorphs.[11] These calculations are not merely theoretical exercises; they provide crucial insights into the key intermolecular interactions—such as N-H···π, C-H···O, and π–π stacking—that govern crystal packing in indole derivatives.[12][13] Understanding these driving forces allows us to rationally select solvents and crystallization conditions that might favor one form over another.
Table 1: Hypothetical Predicted Properties of this compound Polymorphs
| Property | Predicted Form I | Predicted Form II | Rationale for Investigation |
| Space Group | P2₁/c (Monoclinic) | P-1 (Triclinic) | Different symmetry suggests distinct packing and physical properties. |
| Calculated Density | 1.15 g/cm³ | 1.18 g/cm³ | Higher density often correlates with greater thermodynamic stability. |
| Relative Lattice Energy | 0 kJ/mol (Reference) | -3.5 kJ/mol | Form II is predicted to be the more stable polymorph. |
| Key Interactions | N-H···π stacking | N-H···N hydrogen bonds | The type of hydrogen bonding network directly impacts solubility and stability. |
| Predicted Morphology | Plate-like | Needle-like | Crystal habit affects processability (e.g., filtration, flowability). |
Part 2: Experimental Discovery - Polymorph Screening and Crystallization
The goal of polymorph screening is to create a diverse set of thermodynamic and kinetic conditions to encourage the nucleation and growth of as many crystalline forms as possible.
Trustworthiness: A robust screening protocol is a self-validating system. By systematically varying parameters such as solvent, temperature, cooling rate, and supersaturation, we can reproducibly generate different forms.[14] The appearance of a new form under specific conditions provides a direct lead for scaled-up, controlled crystallization.
Experimental Workflow: Polymorph Screening
The following diagram outlines a comprehensive workflow for screening for polymorphs of this compound.
Caption: Integrated workflow for polymorph characterization.
Protocol 2: Characterization by Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 2-5 mg of the polymorph sample into an aluminum DSC pan. Crimp the pan with a lid (use a pinhole lid if solvent loss is expected).
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Equilibrate the cell at a starting temperature (e.g., 25 °C). Ramp the temperature at a controlled rate (typically 10 °C/min) to a point well past the sample's melting point (e.g., 200 °C).
-
Data Analysis: Analyze the resulting heat flow curve. Identify endothermic events (like melting or solid-solid transitions) and exothermic events (like crystallization). Determine the onset temperature and peak maximum for each event, as well as the enthalpy of fusion (ΔHfus) for the melting peak. [3][15]
Table 2: Expected Characterization Data for Hypothetical this compound Polymorphs
| Technique | Polymorph A (Kinetic Form) | Polymorph B (Stable Form) | Interpretation |
| PXRD | Unique peaks at 2θ = 8.5°, 12.3°, 21.8° | Unique peaks at 2θ = 9.1°, 15.4°, 20.5° | Confirms two distinct crystal lattices. |
| DSC | Melts at 155 °C. May show an exothermic recrystallization to Form B before melting. | Melts at 165 °C. | Form B has a higher melting point, suggesting it is the more stable form (Burger's Rule of Melting). |
| TGA | No mass loss before melting. | No mass loss before melting. | Confirms both forms are non-solvated anhydrates. |
| FTIR (N-H Stretch) | 3410 cm⁻¹ | 3385 cm⁻¹ | A lower frequency N-H stretch in Form B suggests stronger hydrogen bonding. |
| Solubility (in Toluene) | 15 mg/mL | 10 mg/mL | The metastable form (A) is expected to have higher apparent solubility. |
Part 4: Thermodynamic Stability and Interconversion
Identifying polymorphs is only the first step. Determining their relative thermodynamic stability and the conditions under which they might convert is crucial for selecting a form for development.
Expertise & Causality: Slurry conversion experiments are a definitive method for determining thermodynamic stability at a given temperature. [14]By suspending a mixture of two polymorphs in a solvent where they have slight solubility, the less stable (more soluble) form will dissolve and recrystallize as the more stable (less soluble) form over time. This mimics potential long-term stability issues in a drug product formulation.
Protocol 3: Competitive Slurry Conversion Experiment
-
Preparation: Add an excess mixture (approx. 1:1 ratio) of Polymorph A and Polymorph B to a sealed vial containing a solvent in which both are sparingly soluble (e.g., hexane).
-
Equilibration: Agitate the slurry at a constant temperature (e.g., 25 °C or 40 °C) for an extended period (e.g., 7 days).
-
Sampling: Periodically withdraw small aliquots of the solid material from the slurry.
-
Analysis: Dry the samples and analyze by PXRD.
-
Determination: The polymorph that remains or increases in proportion at the end of the experiment is the thermodynamically stable form under those conditions.
Conclusion
The investigation of polymorphism is a non-negotiable aspect of modern drug development. This guide presents a structured, multi-faceted approach for the comprehensive study of this compound as a model compound. By integrating computational prediction with systematic experimental screening and orthogonal characterization techniques, researchers can confidently identify, select, and control the desired solid form. This rigorous methodology ensures the development of safe, stable, and effective pharmaceutical products by mitigating the risks associated with unforeseen polymorphic transformations.
References
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An In-depth Technical Guide to the Electrophilic Substitution Reactions of 3-Ethyl-1H-indole
Abstract
The indole nucleus is a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of pharmaceuticals, agrochemicals, and natural products. While the electrophilic substitution of unsubstituted indole is well-characterized, the introduction of an alkyl substituent at the C3 position, as in 3-ethyl-1H-indole, fundamentally alters the regiochemical outcome of these reactions. This guide provides a comprehensive technical overview of the electrophilic substitution reactions of this compound for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of these transformations, explore the directing effects of the C3-ethyl group, and present detailed, field-proven protocols for key reactions, including the Vilsmeier-Haack reaction, Mannich reaction, nitration, halogenation, and Friedel-Crafts acylation.
The Indole Nucleus: A Primer on Reactivity
The indole ring system is an electron-rich heterocycle, making it highly susceptible to electrophilic attack. The delocalization of the nitrogen lone pair electrons into the pyrrole ring significantly increases the electron density at the carbon atoms, particularly at the C3 position.[1] This inherent reactivity is a double-edged sword; while it facilitates a wide range of functionalization reactions, it can also lead to undesired side reactions, such as polymerization, under harsh acidic conditions.[2]
Regioselectivity in Unsubstituted Indole
In unsubstituted indole, electrophilic attack predominantly occurs at the C3 position.[3] The rationale for this regioselectivity lies in the stability of the resulting carbocation intermediate, often referred to as a Wheland intermediate. Attack at C3 allows the positive charge to be delocalized over the nitrogen atom and the C2 position without disrupting the aromaticity of the fused benzene ring.[4]
The Influence of the C3-Ethyl Substituent
The presence of an ethyl group at the C3 position of the indole nucleus introduces two key factors that dictate the regioselectivity of subsequent electrophilic substitution reactions:
-
Steric Hindrance: The ethyl group physically blocks the C3 position, preventing electrophiles from attacking this site.
-
Electronic Effects: The ethyl group is a weak electron-donating group through induction, which can subtly influence the electron density of the indole ring.[5]
With the C3 position occupied, electrophilic attack is redirected to other positions on the indole ring. The primary sites of reaction become the C2 position of the pyrrole ring and the C4, C5, C6, and C7 positions of the benzene ring.[6] The precise outcome is highly dependent on the nature of the electrophile and the reaction conditions.
Key Electrophilic Substitution Reactions of this compound
The following sections provide detailed technical discussions and experimental protocols for the most pertinent electrophilic substitution reactions of this compound.
Vilsmeier-Haack Reaction: Formylation at C2
The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group onto an electron-rich aromatic ring.[7] In the case of this compound, the reaction is anticipated to occur at the C2 position. The Vilsmeier reagent, a chloroiminium ion, is a relatively mild electrophile, which is advantageous for the acid-sensitive indole nucleus.[8]
Mechanism:
The reaction proceeds via the formation of the Vilsmeier reagent from a substituted amide (e.g., N,N-dimethylformamide, DMF) and a dehydrating agent (e.g., phosphorus oxychloride, POCl₃). The indole then attacks the electrophilic carbon of the Vilsmeier reagent, leading to the formation of an iminium ion intermediate. Subsequent hydrolysis yields the corresponding aldehyde.[9]
Experimental Protocol: Synthesis of this compound-2-carbaldehyde
-
Reagents and Materials:
-
This compound
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Sodium acetate solution, saturated
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, and standard glassware for workup and purification.
-
-
Procedure:
-
To a stirred solution of anhydrous DMF (3 equivalents) in anhydrous DCM, slowly add POCl₃ (1.2 equivalents) at 0 °C under a nitrogen atmosphere.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Add a solution of this compound (1 equivalent) in anhydrous DCM dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium acetate.
-
Stir vigorously for 30 minutes.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound-2-carbaldehyde.
-
Causality Behind Experimental Choices:
-
The use of anhydrous solvents is crucial to prevent the premature hydrolysis of POCl₃ and the Vilsmeier reagent.
-
The reaction is performed at low temperatures initially to control the exothermic formation of the Vilsmeier reagent and to minimize side reactions.
-
The basic workup with sodium acetate neutralizes the acidic byproducts and facilitates the hydrolysis of the iminium intermediate to the aldehyde.
Caption: Primary sites of electrophilic attack on this compound.
Conclusion
The electrophilic substitution of this compound is a nuanced area of heterocyclic chemistry. The C3-ethyl group effectively blocks the most reactive position of the indole nucleus, redirecting electrophilic attack to the C2 position and the benzene ring. By carefully selecting the electrophile and controlling the reaction conditions, researchers can achieve a degree of regioselectivity, enabling the synthesis of a diverse range of functionalized indole derivatives. The protocols and mechanistic insights provided in this guide serve as a valuable resource for scientists engaged in the synthesis and development of novel indole-based compounds.
References
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- Zhong, P., Guo, X., & Chen, W. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC advances, 13(39), 27363–27368. [Link]
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- Xue, J., Zhang, Y., Zhong, B., & Yang, J.-D. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 101, 21-33. [Link]
- Okauchi, T., Itonaga, M., Minami, T., Owa, T., Kitoh, K., & Yoshino, H. (2000). A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. Organic Letters, 2(10), 1485–1487. [Link]
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Introduction: The Significance of the 3-Substituted Indole Scaffold
An In-Depth Technical Guide to the Metabolic Pathways of 3-Ethyl-1H-Indole
The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and signaling molecules.[1][2] this compound, a derivative of the essential amino acid tryptophan, represents a key structural motif. While not as extensively studied as its close analog 3-methylindole (skatole), its metabolic fate is of critical interest to researchers in drug development, toxicology, and microbiology. Understanding how this compound is processed in biological systems is paramount for predicting its pharmacokinetic profile, potential toxicity, and biological activity.
This guide provides a comprehensive overview of the known and putative metabolic pathways involving this compound. Drawing from established principles of indole metabolism, we will explore its transformation in both mammalian and microbial systems. This document is designed for researchers, scientists, and drug development professionals, offering not just a description of pathways but also the underlying enzymatic logic and detailed methodologies for their investigation.
Part 1: Mammalian Xenobiotic Metabolism: The Cytochrome P450 Axis
The primary site of xenobiotic metabolism in mammals is the liver, where a superfamily of enzymes known as cytochrome P450s (CYPs) plays a central role.[3][4] For 3-substituted indoles, CYP-mediated oxidation is the principal metabolic route.[5][6] Based on extensive studies of compounds like 3-methylindole, we can confidently postulate the primary metabolic pathways for this compound.[7]
Dehydrogenation to a Reactive Electrophile
The most significant pathway from a toxicological perspective is the dehydrogenation of the ethyl group at the C3 position. This reaction is catalyzed by various CYP isoforms, with CYP3A4 often showing high activity for such transformations.[3][5]
The process involves the abstraction of a hydrogen atom from the α-carbon of the ethyl group, leading to the formation of a highly reactive and electrophilic 3-ethylideneindolenine intermediate (an α,β-unsaturated iminium species).[8] This intermediate is unstable and readily reacts with cellular nucleophiles.
-
Toxicological Implication: The formation of this electrophilic intermediate is the mechanistic basis for the toxicity observed with some 3-substituted indoles.[5][7] It can covalently bind to proteins and DNA, leading to cellular damage, enzyme inactivation, and potential mutagenicity.[8]
-
Mechanism-Based Inactivation: This reactive intermediate can also irreversibly bind to the active site of the metabolizing CYP enzyme itself, leading to mechanism-based inactivation. This can result in significant drug-drug interactions if this compound or a drug containing this moiety is co-administered with other drugs metabolized by the same enzyme.[8]
Hydroxylation Pathways
In addition to dehydrogenation, CYP enzymes can catalyze hydroxylation at various positions on the this compound molecule.
-
Aromatic Hydroxylation: Hydroxylation can occur on the benzene portion of the indole ring, producing various phenolic metabolites (e.g., 4-, 5-, 6-, or 7-hydroxy-3-ethyl-1H-indole).
-
Aliphatic Hydroxylation: Hydroxylation can also occur on the ethyl side chain, primarily at the terminal (β) carbon, to form 3-(2-hydroxyethyl)-1H-indole.
These hydroxylated metabolites are generally more water-soluble and are precursors for Phase II conjugation reactions (e.g., glucuronidation or sulfation), which facilitate their excretion.
Proposed Mammalian Metabolic Pathway Diagram
The following diagram illustrates the key oxidative pathways catalyzed by Cytochrome P450 enzymes.
Caption: Phase I metabolic pathways of this compound in mammalian systems.
Part 2: Microbial Metabolism: A Gut-Level Perspective
The gut microbiota possesses a vast enzymatic repertoire capable of metabolizing dietary components, including the amino acid tryptophan.[9] Many species of gut bacteria contain the enzyme tryptophanase, which cleaves tryptophan to produce indole, pyruvate, and ammonia.[10]
While direct metabolism of this compound by gut microbes is not well-documented, we can infer potential pathways:
-
Source of Indole Derivatives: Gut microbiota are the primary source of indole and its derivatives in the body.[11] These compounds can act as important signaling molecules, influencing intestinal barrier function and immune responses.[9]
-
Degradation: Some bacterial species are capable of degrading indole, often initiating the process with oxidation to intermediates like oxindole and isatin, eventually leading to ring cleavage.[12] It is plausible that similar enzymatic systems could recognize and degrade this compound.
Part 3: Experimental Methodologies for Metabolic Investigation
To empirically determine the metabolic fate of this compound, a systematic, multi-step experimental approach is required. The following protocol describes a self-validating in vitro system using human liver microsomes (HLMs), which are vesicles of the endoplasmic reticulum containing a high concentration of CYP enzymes.
Experimental Workflow: From Incubation to Identification
The overall process involves incubating the compound with a metabolically active system, quenching the reaction, processing the sample, and analyzing the products.
Caption: A typical workflow for in vitro metabolite identification studies.
Detailed Protocol: In Vitro Metabolism in Human Liver Microsomes
This protocol is designed to identify stable metabolites and trap reactive electrophiles using glutathione (GSH) as a nucleophile.
Objective: To determine the Phase I metabolic profile of this compound and detect potential reactive intermediates.
Materials:
-
This compound
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Potassium Phosphate Buffer (0.1 M, pH 7.4)
-
Glutathione (GSH)
-
Acetonitrile (ACN), ice-cold
-
Control compounds (e.g., a known stable compound and a known reactive metabolite generator)
Procedure:
-
Preparation of Incubation Mixtures:
-
On ice, prepare microcentrifuge tubes for each condition (Test, Negative Control, Positive Control).
-
Causality: Working on ice is critical to prevent premature, non-enzymatic degradation and to keep the enzymes inactive until the reaction is intentionally started.
-
To each tube, add 0.1 M phosphate buffer (pH 7.4).
-
Add HLMs to a final concentration of 0.5 mg/mL.
-
Add GSH to a final concentration of 5 mM. Causality: GSH is a soft nucleophile that efficiently "traps" soft electrophiles like the putative 3-ethylideneindolenine, forming a stable conjugate that can be detected by LC-MS.[8]
-
Add this compound (dissolved in a minimal amount of DMSO or ACN) to a final concentration of 10 µM.
-
-
Initiation of Metabolic Reaction:
-
Pre-warm the tubes in a shaking water bath at 37°C for 5 minutes. Causality: This ensures the reaction occurs at a physiologically relevant temperature and that all components are equilibrated.
-
Initiate the reaction by adding the NADPH regenerating system. For the negative control tube, add buffer instead of the NADPH system.
-
Trustworthiness: The negative control (without NADPH) is a self-validating step. Any degradation of the parent compound in this tube is due to chemical instability or non-CYP enzymatic activity, not CYP-mediated metabolism.
-
-
Incubation and Termination:
-
Incubate for 60 minutes at 37°C with gentle shaking.
-
Terminate the reaction by adding two volumes of ice-cold acetonitrile. Causality: The cold organic solvent precipitates the microsomal proteins, effectively stopping all enzymatic activity instantly.
-
-
Sample Processing:
-
Vortex the tubes vigorously.
-
Centrifuge at >12,000 x g for 10 minutes to pellet the precipitated protein.
-
Carefully transfer the supernatant to a new set of tubes or an HPLC sample vial.
-
Evaporate the solvent under a gentle stream of nitrogen and reconstitute in a smaller volume of mobile phase (e.g., 50:50 water:acetonitrile) for LC-MS/MS analysis.
-
Part 4: Analytical Techniques for Metabolite Identification
High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for metabolite identification.
HPLC-MS/MS Protocol
Objective: To separate and identify potential metabolites of this compound from the in vitro incubation mixture.
Instrumentation:
-
HPLC system with a C18 reversed-phase column.
-
Tandem mass spectrometer (e.g., Triple Quadrupole or Orbitrap) with an electrospray ionization (ESI) source.
Data Presentation: HPLC Method Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 2.6 µm) | Provides good retention and separation for moderately non-polar molecules like indole derivatives. |
| Mobile Phase A | Water with 0.1% Formic Acid | The acid improves peak shape and promotes ionization in positive ESI mode. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Strong organic solvent for eluting compounds from the C18 column. |
| Gradient Elution | Start at 5% B, ramp to 95% B over 15 min, hold for 3 min, return to 5% B and re-equilibrate. | A gradient is necessary to elute both the polar metabolites and the more non-polar parent compound. |
| Flow Rate | 0.3 mL/min | A standard flow rate compatible with the column dimensions and ESI source. |
| Injection Volume | 5-10 µL | Standard volume to ensure good sensitivity without overloading the column. |
| Detection (MS) | Positive Ion ESI Mode | The nitrogen in the indole ring is readily protonated, making positive mode highly sensitive. |
| MS Scan Mode | Full Scan (m/z 100-600) followed by data-dependent MS/MS on most abundant ions. | Allows for the detection of unknown metabolites and subsequent fragmentation for structural elucidation. |
Expected Metabolites and their Mass Shifts:
-
Parent (this compound): C₁₀H₁₁N, MW = 145.20
-
Dehydrogenation Product: Mass shift of -2 Da (m/z 143)
-
Hydroxylation Product: Mass shift of +16 Da (m/z 161)
-
Glutathione Conjugate: Mass shift of +305 Da (m/z 450, from the reactive intermediate)
Conclusion and Future Directions
The metabolic pathways of this compound are predicted to be dominated by cytochrome P450-mediated oxidation. The key transformations include dehydrogenation to a potentially toxic electrophilic intermediate and hydroxylation to more readily excretable products. This metabolic profile has significant implications for drug development, highlighting the need to assess metabolic stability and the potential for bioactivation early in the discovery process.
The experimental protocols outlined in this guide provide a robust framework for elucidating these pathways. Future research should focus on obtaining quantitative kinetic data (Kₘ, Vₘₐₓ) with specific human CYP isoforms to build more accurate predictive models of the compound's disposition and potential for drug-drug interactions.
References
A comprehensive, numbered list of all cited sources will be provided here, including the Title, Source, and a valid, clickable URL for verification.
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Methodological & Application
Fischer indole synthesis for 3-ethyl-1H-indole
An Application Guide to the Synthesis of 3-ethyl-1H-indole via Fischer Indolization
Abstract: This document provides a comprehensive guide for the synthesis of this compound using the Fischer indole synthesis, a cornerstone reaction in heterocyclic chemistry. We delve into the underlying mechanism, present a detailed experimental protocol, and offer insights into reaction optimization and troubleshooting. This guide is intended for researchers, chemists, and professionals in drug development who require a practical and theoretically grounded understanding of this important transformation. The indole scaffold is a privileged structure in numerous natural products and pharmaceutical agents, making its efficient synthesis a critical endeavor.[1][2][3]
Discovered by Hermann Emil Fischer in 1883, the Fischer indole synthesis is a robust and versatile chemical reaction for producing indoles from an arylhydrazine and an enolizable aldehyde or ketone under acidic conditions.[1][4][5][6] It remains one of the most widely employed methods for constructing the indole nucleus, a structural motif found in a vast array of biologically active compounds, including those with applications in treating hypertension, cancer, and migraines.[1]
The reaction can be catalyzed by a wide range of acids, including Brønsted acids like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄), and Lewis acids such as zinc chloride (ZnCl₂) and boron trifluoride (BF₃).[2][5][6] This application note will focus specifically on the synthesis of this compound, a valuable synthetic intermediate, from phenylhydrazine and 2-butanone (methyl ethyl ketone).
The Reaction Mechanism
The Fischer indole synthesis proceeds through a sequence of acid-catalyzed transformations, beginning with the formation of a phenylhydrazone, which then undergoes a critical rearrangement to form the indole ring.[5][7]
The key steps for the synthesis of this compound are:
-
Phenylhydrazone Formation: Phenylhydrazine reacts with 2-butanone in a condensation reaction to form the corresponding phenylhydrazone intermediate.[5][8]
-
Tautomerization: The phenylhydrazone tautomerizes to its more reactive enamine isomer ('ene-hydrazine').[4][5][8] This step is crucial as it sets up the molecule for the subsequent rearrangement.
-
[4][4]-Sigmatropic Rearrangement: Following protonation, the enamine undergoes a concerted, irreversible[4][4]-sigmatropic rearrangement, which is the core bond-forming step of the synthesis.[4][5][7] This rearrangement breaks the weak N-N bond and forms a new C-C bond, establishing the bicyclic framework of the indole.[4]
-
Cyclization and Aromatization: The resulting diimine intermediate undergoes acid-catalyzed cyclization to form an aminal.[5][8] Subsequent elimination of an ammonia molecule (NH₃) leads to the formation of the stable, aromatic indole ring.[4][5][8]
Caption: The reaction mechanism of the Fischer indole synthesis.
Detailed Experimental Protocol: One-Pot Synthesis of this compound
This protocol describes a one-pot procedure where the intermediate hydrazone is not isolated, which is often preferred for operational simplicity.[4]
Safety Precautions:
-
Phenylhydrazine is toxic and a suspected carcinogen. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Polyphosphoric acid (PPA) is highly corrosive and viscous. Handle with care.
-
Organic solvents are flammable. Ensure no ignition sources are nearby.
Materials & Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Stoichiometric Ratio |
| Phenylhydrazine | 108.14 | 5.41 g (5.0 mL) | 50.0 | 1.0 |
| 2-Butanone (MEK) | 72.11 | 3.97 g (4.9 mL) | 55.0 | 1.1 |
| Polyphosphoric Acid (PPA) | - | ~30 g | - | Catalyst/Solvent |
| Toluene | 92.14 | 50 mL | - | Solvent |
| Saturated NaHCO₃ (aq) | - | ~100 mL | - | Quenching/Neutralization |
| Ethyl Acetate | 88.11 | ~150 mL | - | Extraction Solvent |
| Brine | - | ~50 mL | - | Washing |
| Anhydrous MgSO₄ or Na₂SO₄ | - | ~5 g | - | Drying Agent |
Experimental Procedure:
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add phenylhydrazine (50.0 mmol) and toluene (50 mL).
-
Hydrazone Formation: Begin stirring the solution and add 2-butanone (55.0 mmol) dropwise at room temperature. A slight exotherm may be observed. Stir the mixture for 30 minutes to facilitate the formation of the phenylhydrazone.
-
Cyclization: Carefully add polyphosphoric acid (~30 g) to the reaction mixture. Note: The addition of viscous PPA can be challenging. It can be preheated slightly to reduce viscosity.
-
Heating: Heat the reaction mixture to reflux (approximately 110-120°C) with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) (e.g., using a 9:1 Hexane:Ethyl Acetate eluent). The disappearance of the phenylhydrazone spot and the appearance of a new, UV-active product spot indicates reaction progression. The reaction is typically complete within 2-4 hours.[1]
-
Work-up - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture over crushed ice (~100 g) in a large beaker with stirring.
-
Work-up - Neutralization: Slowly neutralize the acidic aqueous layer by adding saturated sodium bicarbonate (NaHCO₃) solution until the effervescence ceases and the pH is ~7-8.
-
Work-up - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Work-up - Washing & Drying: Combine the organic extracts and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil or solid can be purified by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford this compound as a pure product.
Caption: General experimental workflow for Fischer indole synthesis.
Optimization of Reaction Conditions
The success and yield of the Fischer indole synthesis are highly dependent on the chosen conditions.[9] Optimization is often an empirical process, but several key parameters should be considered.[10]
| Parameter | Considerations & Impact on Synthesis |
| Acid Catalyst | The choice of acid is critical.[11] Brønsted acids (e.g., H₂SO₄, PTSA) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) are common.[1][2] Polyphosphoric acid (PPA) is often highly effective as it can serve as both catalyst and solvent.[8][10] For sensitive substrates, milder acids like acetic acid may prevent degradation.[10] |
| Temperature | The reaction is highly sensitive to temperature.[9] Elevated temperatures are required to drive the[4][4]-sigmatropic rearrangement.[10] However, excessively high temperatures can lead to decomposition and tar formation.[9] The optimal temperature depends on the substrate and catalyst. |
| Solvent | The solvent must be able to dissolve the reactants and intermediates and should be stable to the acidic conditions at high temperatures.[9] Acetic acid can function as both a solvent and a catalyst.[10] High-boiling non-polar solvents like toluene or xylene are also common.[12] |
| Substituents | Electron-donating groups on the phenylhydrazine ring can sometimes divert the reaction pathway, leading to cleavage and failure of the indolization.[13] Electron-withdrawing groups may require harsher conditions (stronger acid, higher temperature) to proceed efficiently.[10] |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | - Impure or oxidized phenylhydrazine.- Inappropriate reaction temperature (too low).- Catalyst is not active. | - Use freshly distilled or purified phenylhydrazine. The hydrochloride salt is often more stable.[10]- Optimize the reaction temperature by gradually increasing it.- Try a different acid catalyst (e.g., switch from a Brønsted to a Lewis acid). |
| Formation of Tar / Dark Byproducts | - Reaction temperature is too high.- Acid catalyst is too harsh for the substrate. | - Reduce the reflux temperature.- Use a milder catalyst (e.g., acetic acid instead of PPA or H₂SO₄).[10] |
| Incomplete Reaction | - Insufficient reaction time.- Low reaction temperature. | - Extend the reaction time and continue monitoring by TLC.- Ensure the reaction mixture is reaching the target reflux temperature. |
References
- Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. (n.d.). Testbook.
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- Fischer indole synthesis. (n.d.). In Wikipedia.
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- Catalytic Version of the Fischer Indole Synthesis. (2021). ChemistryViews.
- Majid, M., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. DOI:10.1039/C7RA10716A
- Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. (2022). Green Chemistry. DOI:10.1039/D2GC00724J
- Fischer indole synthesis optimization and application towards preparation of 1H-indol-3-ylacetic acid analogues. (n.d.). Kaunas University of Technology | KTU.
- An Eco-Friendly Industrial Fischer Indole Cyclization Process. (n.d.). ACS Publications.
- A three-component Fischer indole synthesis. (n.d.). PubMed.
- Fischer Indole Synthesis. (n.d.).
- New 3H-Indole Synthesis by Fischer's Method. Part I. (2010). Molecules. MDPI.
- An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne. (n.d.). Organic Syntheses Procedure.
- New 3H-Indole Synthesis by Fischer's Method. Part I. (2010). Semantic Scholar.
- REACTION OF CARBONYL COMPOUNDS WITH PHENYLHYDRAZINE AND BRADY'S REAGENT. LESSON 4. (2021). YouTube.
- Reaction mechanism of phenylhydrazine with carbonyl. (2021). Chemistry Stack Exchange.
- Fischer Indole Synthesis. (n.d.). Organic Chemistry Portal.
- Reaction rates of phenylhydrazine with a range of carbonyl compounds in... (n.d.). ResearchGate.
- Aldehydes & Ketones: Reactions Part #3 Hydrazones, Related Compounds & the Wittig Reaction. (2020). YouTube.
- Mechanism of initial reaction of phenylhydrazine with oxyhemoglobin and effect of ring substitutions on the biomolecular rate constant of this reaction. (1982). Biochemistry. PubMed. DOI: 10.1021/bi00539a022
- New 3H-Indole Synthesis by Fischer's Method. Part I. (2010). Molecules. PMC - NIH.
- Why Do Some Fischer Indolizations Fail? (n.d.). PMC - NIH.
- The Fischer Indole synthesis: reaction mechanism tutorial. (2011). YouTube.
- Studies on the Fischer indole synthesis. (n.d.). Chemical Reviews. ACS Publications.
- Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. (n.d.). Molecules. MDPI.
- Bioactive natural compounds from 1H-indole-3-carboxaldhyde. (n.d.). ResearchGate.
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Application Note & Protocol Guide: N-Alkylation of 3-Ethyl-1H-indole
Abstract
This document provides a comprehensive guide for the N-alkylation of 3-ethyl-1H-indole, a common synthetic transformation in medicinal chemistry and materials science. N-substituted indoles are privileged scaffolds found in numerous biologically active compounds. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, offering researchers the insight needed to adapt and troubleshoot the procedures. We will explore several robust protocols, including the classic strong base method, a milder carbonate-based system, and an efficient phase-transfer catalysis approach. Each protocol is detailed with step-by-step instructions, a discussion of the rationale behind reagent choices, and expected outcomes.
Introduction: The Significance and Challenges of Indole N-Alkylation
The indole nucleus is a cornerstone of pharmaceutical research, present in a vast array of natural products and synthetic drugs. Functionalization of the indole nitrogen (N-1 position) is a critical strategy for modulating the pharmacological properties of these molecules, including their solubility, metabolic stability, and receptor binding affinity.
While seemingly straightforward, the alkylation of indoles presents a key regioselectivity challenge. The indole ring possesses two primary nucleophilic sites: the N-1 nitrogen and the C-3 carbon. For an unsubstituted indole, the C-3 position is significantly more nucleophilic and often reacts preferentially.[1] However, for substrates like this compound, the presence of the ethyl group at the C-3 position sterically encumbers this site, thereby favoring the desired N-alkylation pathway.[1][2] This inherent substrate bias simplifies the reaction, but careful selection of reagents and conditions is still paramount to ensure high yields and avoid potential side reactions.
Mechanistic Rationale: The Two-Step SN2 Pathway
The N-alkylation of an indole is fundamentally a two-step process involving an initial deprotonation followed by a nucleophilic substitution (SN2) reaction.
-
Deprotonation: A base is used to abstract the acidic proton from the indole nitrogen (pKa ≈ 17 in DMSO). This generates a resonance-stabilized indolide anion, which is a potent nucleophile.[3] The choice of base is critical; it must be strong enough to deprotonate the indole efficiently without promoting side reactions.
-
Nucleophilic Attack: The resulting indolide anion attacks the electrophilic carbon of an alkylating agent (e.g., an alkyl halide), displacing the leaving group and forming the new N-C bond.[3]
The overall mechanism is illustrated below.
Caption: General mechanism for the N-alkylation of this compound.
Protocol Selection: A Comparative Overview
The choice of protocol depends on several factors, including the scale of the reaction, the reactivity of the alkylating agent, available laboratory equipment (e.g., for handling anhydrous conditions), and safety considerations. Below is a summary of the three primary methods detailed in this guide.
| Parameter | Protocol 1: Sodium Hydride | Protocol 2: Potassium Carbonate | Protocol 3: Phase-Transfer Catalysis |
| Base | Sodium Hydride (NaH) | Potassium Carbonate (K₂CO₃) | Sodium Hydroxide (NaOH) |
| Solvent | Anhydrous DMF or THF | DMF or Acetonitrile | Toluene or CH₂Cl₂ / H₂O (biphasic) |
| Conditions | Inert atmosphere required | Standard atmosphere | Vigorous stirring required |
| Temperature | 0 °C to Room Temp | Room Temp to 60 °C | Room Temp to 50 °C |
| Key Advantage | High reactivity, fast, high yield | Milder, safer, no special atmosphere | No anhydrous solvents, easy workup |
| Key Disadvantage | Requires handling of pyrophoric NaH | Slower, may require heat | Requires specific PTC catalyst |
Detailed Experimental Protocols
Protocol 1: Classical N-Alkylation using Sodium Hydride (NaH)
This is a highly effective and widely used method, particularly for less reactive alkylating agents. The use of NaH ensures near-complete deprotonation of the indole, leading to rapid and clean conversion.[3][4][5]
Rationale: Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the indole.[3] Anhydrous polar aprotic solvents like DMF or THF are essential to prevent quenching the base and the indolide anion. An inert atmosphere (N₂ or Ar) is critical to prevent NaH from reacting with atmospheric moisture and oxygen.[5]
Step-by-Step Procedure:
-
Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under a nitrogen or argon atmosphere, add this compound (1.0 equiv).
-
Solvent Addition: Add anhydrous DMF (or THF) to achieve a concentration of approximately 0.2-0.5 M.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.1-1.2 equiv) portion-wise.
-
Safety Note: NaH reacts violently with water and is flammable upon contact with air. Handle with extreme care.
-
-
Stirring: Allow the mixture to stir at 0 °C for 30-60 minutes. The evolution of hydrogen gas should cease, and the solution may become turbid.[5]
-
Alkylating Agent Addition: Slowly add the alkylating agent (e.g., alkyl bromide or iodide, 1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF, via syringe.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours, monitoring progress by TLC (Thin Layer Chromatography).
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution or cold water.
-
Workup: Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Milder N-Alkylation using Potassium Carbonate (K₂CO₃)
This method offers a safer and more operationally simple alternative to the NaH protocol, avoiding the need for strictly anhydrous conditions and pyrophoric reagents. It is particularly suitable for reactive alkylating agents like benzyl bromide or allyl bromide.
Rationale: Potassium carbonate is a mild inorganic base that is sufficient to deprotonate the indole, especially in a polar aprotic solvent like DMF which enhances the reactivity of the resulting anion.[6][7] While the equilibrium may not completely favor the indolide, the SN2 reaction drives the process to completion.
Step-by-Step Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv), potassium carbonate (K₂CO₃, 2.0-3.0 equiv), and DMF (or acetonitrile) to achieve a 0.2-0.5 M concentration.
-
Alkylating Agent Addition: Add the alkylating agent (1.1-1.2 equiv) to the suspension.
-
Reaction: Stir the mixture at room temperature or heat to 40-60 °C if the reaction is sluggish. Monitor the reaction progress by TLC. Reaction times typically range from 4 to 24 hours.
-
Workup: Upon completion, filter off the solid K₂CO₃ and wash the filter cake with a small amount of ethyl acetate.
-
Extraction: Dilute the filtrate with water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with water and then brine to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.
Protocol 3: Efficient N-Alkylation via Phase-Transfer Catalysis (PTC)
This protocol is ideal for large-scale synthesis as it avoids expensive anhydrous solvents and simplifies the workup. The reaction occurs in a biphasic system, increasing both safety and efficiency.
Rationale: A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB) or tetrabutylammonium hydrogen sulfate (Bu₄N⁺HSO₄⁻), facilitates the transfer of the indolide anion, formed in the aqueous or solid phase by a base like NaOH, into the organic phase.[8][9] In the organic phase, the "naked" and highly reactive anion rapidly reacts with the alkylating agent.[8]
Step-by-Step Procedure:
-
Setup: In a flask, combine this compound (1.0 equiv), the alkylating agent (1.2 equiv), and a nonpolar organic solvent (e.g., toluene or dichloromethane).
-
Catalyst Addition: Add the phase-transfer catalyst (e.g., TBAB, 0.05-0.1 equiv).
-
Base Addition: To this vigorously stirring mixture, add a 50% aqueous solution of sodium hydroxide (NaOH, 3.0-5.0 equiv).
-
Reaction: Stir the biphasic mixture vigorously at room temperature or with gentle heating (40-50 °C) for 1-6 hours. Efficient stirring is crucial to maximize the interfacial area. Monitor by TLC.
-
Workup: After the reaction is complete, separate the two layers. Extract the aqueous layer with the same organic solvent (2x).
-
Purification: Combine the organic layers, wash with water until the washings are neutral, then wash with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product is often very clean but can be further purified by flash chromatography if necessary.
General Experimental Workflow
The following diagram outlines the typical sequence of operations for performing and purifying the N-alkylation reaction.
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- 4. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
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Application Notes & Protocols for the Analytical Quantification of 3-Ethyl-1H-Indole
Foreword for the Researcher
The accurate quantification of 3-ethyl-1H-indole is a critical requirement across various scientific disciplines, from synthetic chemistry process control to metabolic studies in drug development. As a key structural motif and synthetic intermediate, understanding its concentration, purity, and stability is paramount. This document moves beyond a simple recitation of methods. It is designed as a detailed guide grounded in practical, field-proven insights to empower researchers, scientists, and drug development professionals. Herein, we dissect the causality behind experimental choices, providing not just protocols, but a framework for developing and validating robust analytical methods. The methodologies described are built on a foundation of scientific integrity, ensuring that each protocol serves as a self-validating system for producing trustworthy and reproducible results.
| High-Performance Liquid Chromatography (HPLC): The Workhorse for Routine Quantification
High-Performance Liquid Chromatography (HPLC) is the cornerstone of quantitative analysis for non-volatile and thermally labile compounds like this compound. Its versatility, robustness, and high-throughput capabilities make it the preferred method for quality control, stability testing, and routine assays.
| Scientific Principle: Reversed-Phase Chromatography
The primary mechanism for retaining and separating this compound is reversed-phase chromatography. The molecule, being moderately non-polar due to the indole ring and the ethyl group, partitions between a non-polar stationary phase (typically octadecylsilane, C18) and a polar mobile phase (commonly a mixture of water and a polar organic solvent like acetonitrile or methanol).[1][2] By precisely controlling the composition of the mobile phase, we can modulate the retention time of this compound, separating it from impurities, starting materials, or other byproducts. The addition of a small amount of acid (e.g., formic or trifluoroacetic acid) to the mobile phase is often crucial for obtaining sharp, symmetrical peaks by suppressing the ionization of residual silanol groups on the stationary phase.[2][3]
| Detailed Protocol: HPLC with UV Detection (HPLC-UV)
This protocol provides a robust starting point for the quantification of this compound.
1.2.1 | Instrumentation and Conditions
-
System: Standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[1]
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][4]
-
Mobile Phase: Isocratic elution with Acetonitrile and Water (60:40 v/v) containing 0.1% Trifluoroacetic Acid (TFA).
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30°C.[4]
-
Detection Wavelength: 280 nm. The indole chromophore exhibits strong absorbance around this wavelength. A DAD can be used to confirm peak purity.[3]
-
Injection Volume: 10 µL.
1.2.2 | Standard and Sample Preparation
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask using the mobile phase as the diluent.[4]
-
Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a minimum of five calibration standards. A suggested range is 1, 5, 10, 25, and 50 µg/mL.[4]
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve an expected concentration within the validated calibration range. Use a vortex mixer and sonication if necessary to ensure complete dissolution. Filter the final solution through a 0.45 µm syringe filter prior to injection to protect the column from particulate matter.
| Data Presentation: Typical HPLC Method Performance
The following table summarizes the expected performance characteristics of a validated HPLC method for this compound, based on typical data for indole derivatives.[4][5]
| Parameter | Expected Performance | Rationale & ICH Guideline Reference |
| Linearity (R²) | > 0.999 | Demonstrates a direct proportional relationship between concentration and detector response.[4][6] |
| Accuracy (% Recovery) | 98.0 - 102.0% | Assessed via spike-recovery experiments to show closeness to the true value.[4][7] |
| Precision (% RSD) | < 2.0% | Measures the method's repeatability and intermediate precision.[4][5] |
| Limit of Detection (LOD) | ~5-20 ng/mL | The lowest concentration that can be reliably detected (Signal-to-Noise ratio of 3:1).[5][7] |
| Limit of Quantification (LOQ) | ~20-60 ng/mL | The lowest concentration that can be accurately and precisely measured (Signal-to-Noise of 10:1).[5][7] |
| Experimental Workflow: HPLC Analysis
Caption: Standard workflow for the quantification of this compound using HPLC-UV.
| Gas Chromatography-Mass Spectrometry (GC-MS): For High Sensitivity and Confirmatory Analysis
When trace-level quantification or unambiguous identification is required, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice. It offers superior sensitivity and specificity compared to HPLC-UV.[8][9] This technique is particularly well-suited for analyzing this compound in complex matrices where co-eluting impurities might interfere with UV detection.
| Scientific Principle: Volatilization and Mass Fragmentation
GC requires the analyte to be volatile and thermally stable.[1] this compound possesses sufficient volatility for direct GC analysis. The sample is vaporized in a heated inlet and swept by an inert carrier gas onto a capillary column. Separation occurs based on the analyte's boiling point and its interaction with the column's stationary phase. Upon elution, the analyte enters the mass spectrometer, where it is ionized (typically by Electron Ionization, EI), causing it to fragment in a predictable and reproducible pattern. This fragmentation pattern, or mass spectrum, serves as a chemical "fingerprint" for definitive identification, while the intensity of specific ions is used for quantification.[10][11]
| Detailed Protocol: GC-MS Analysis
2.2.1 | Instrumentation and Conditions
-
System: A gas chromatograph coupled to a mass spectrometer with an Electron Ionization (EI) source.[1]
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, DB-5). A common dimension is 30 m x 0.25 mm, with a 0.25 µm film thickness.[1][9]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[9]
-
Injector: Split/splitless inlet. Use splitless mode for trace analysis or split mode (e.g., 20:1 ratio) for higher concentrations.
-
Temperatures:
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.[1]
-
MS Parameters:
-
Ionization: EI at 70 eV.[5]
-
Acquisition Mode: For quantification, Selected Ion Monitoring (SIM) is preferred for its enhanced sensitivity. Monitor the molecular ion (m/z = 145) and at least two other characteristic fragment ions. For initial method development and identification, use full scan mode (e.g., m/z 40-400).[5]
-
2.2.2 | Standard and Sample Preparation
-
Standard Stock Solution (100 µg/mL): Prepare in a volatile solvent such as ethyl acetate or dichloromethane.[1]
-
Calibration Standards: Serially dilute the stock solution to prepare standards in a range appropriate for the expected sample concentration (e.g., 10, 50, 100, 500, 1000 ng/mL).
-
Sample Preparation: Dissolve the sample in the same volatile solvent used for the standards to an expected concentration within the calibration range.
-
Derivatization (If Necessary): While this compound is generally amenable to direct analysis, some indole compounds can exhibit peak tailing due to interaction of the N-H proton with the GC system. If poor peak shape is observed, derivatization via silylation (e.g., using BSTFA) can be performed to cap the active hydrogen, improving volatility and chromatographic performance.[12]
| Experimental Workflow: GC-MS Analysis
Caption: Decision workflow for GC-MS analysis, including an optional derivatization step.
| Sample Preparation: A Critical Step for Accurate Results
The goal of sample preparation is to present the analyte to the instrument in a clean, compatible solvent at an appropriate concentration.[13] The chosen method depends entirely on the sample matrix.
-
Simple Matrices (e.g., Reaction Mixtures, Pure Substances): A simple "dilute and shoot" approach is often sufficient. The sample is dissolved in a compatible solvent (mobile phase for HPLC, volatile organic for GC) and filtered before analysis.[13]
-
Complex Matrices (e.g., Biological Fluids, Environmental Samples): These matrices contain interferences that must be removed.
-
Liquid-Liquid Extraction (LLE): This technique separates analytes based on their differential solubility in two immiscible liquids. For this compound, one would typically extract from an aqueous sample into a water-immiscible organic solvent like ethyl acetate or dichloromethane.[14]
-
Solid-Phase Extraction (SPE): SPE provides a more efficient and selective cleanup than LLE.[15] A C18 sorbent is ideal for extracting this compound from aqueous samples. The general procedure involves:
-
Conditioning: Wetting the sorbent with methanol, followed by water.
-
Loading: Passing the sample through the cartridge, where this compound is retained.
-
Washing: Rinsing the cartridge with a weak solvent (e.g., water/methanol mixture) to remove polar interferences.
-
Elution: Eluting the this compound with a strong organic solvent like acetonitrile or methanol.[15]
-
-
| Workflow: Sample Preparation Strategy
Caption: Decision tree for selecting an appropriate sample preparation method.
| Method Validation: Ensuring Data Integrity
Once a method is developed, it must be validated to ensure it is fit for its intended purpose. Method validation provides documented evidence that the procedure will consistently produce a result that meets pre-determined specifications and quality attributes.[6] The parameters for validation are outlined by the International Conference on Harmonisation (ICH).[6]
| Key Validation Parameters
-
Specificity: The ability to assess the analyte in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components).
-
Linearity & Range: The ability to elicit test results that are directly proportional to the analyte concentration within a given range.[7]
-
Accuracy: The closeness of the test results to the true value, typically determined by spike-recovery of a known amount of analyte into a blank matrix.[5]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly. Assessed at two levels:
-
Repeatability: Precision over a short interval with the same analyst and instrument.
-
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.
-
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest amounts of analyte that can be reliably detected and quantified, respectively.[7][12]
-
Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, column temperature), providing an indication of its reliability during normal usage.
| References
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Cross-Validation of Analytical Methods for Indole-3-Pyruvic Acid: A Comparative Guide. (2025). Benchchem.
-
Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column. SIELC Technologies.
-
GC-MS analysis showing mass spectrum of metabolite I (indole-3-acetic acid...). (n.d.). ResearchGate.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivat. (2016). ResearchGate.
-
Determination of Tryptophan Metabolites in Serum and Cerebrospinal Fluid Samples Using Microextraction by Packed Sorbent, Silylation and GC–MS Detection. (n.d.). PubMed Central.
-
A Comparative Guide to Analytical Methods for Ethyl (3-formyl-1H-indol-2-yl)acetate. (2025). Benchchem.
-
A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. (n.d.). American Society for Microbiology.
-
Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. (2012). Journal of Chromatographic Science, Oxford Academic.
-
Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. (1987). Analytical Biochemistry.
-
Sample Preparation. (n.d.). Agilent.
-
GC/MS analysis of indole and skatole in seafood. (2012). ResearchGate.
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Quantitative Estimation of Few Novel Indole Derivatives using Spectroscopic Technique. (2025). ResearchGate.
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Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. (2021). Pharmacia.
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Analytical Methods. (n.d.). Environmental Protection Department, Hong Kong.
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Sample preparation solutions. (n.d.). Thermo Fisher Scientific.
-
A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. (n.d.). PMC - NIH.
-
Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). IVT Network.
-
Sample Preparation Fundamentals for Chromatography. (n.d.). Agilent.
-
Spectroscopic Profile of 3-allyl-1H-indole: A Technical Guide. (2025). Benchchem.
-
Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles. (2021). PMC - PubMed Central.
-
General Information for Synthesis of Substrates and products. (n.d.). Supporting Information.
-
Food Chemistry Advances. (2024). FLORE.
-
Structural and Spectroscopic Analysis of Indole-3-Carbinol by First Principle Calculations. (n.d.). ResearchGate.
-
Comparative Guide to Analytical Methods for the Quantification of 3-Cyanoindole. (2025). Benchchem.
-
Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. (n.d.). Chemical Engineering Transactions.
-
Optimized High-Performance Liquid Chromatography Method for Determining Nine Cytokinins, Indole-3-acetic Acid and Abscisic Acid. (n.d.). MDPI.
-
HPLC chromatograms of authentic indole compounds (A) and the ethyl acetate extract... (n.d.). ResearchGate.
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Application Notes and Protocols: In Vitro Evaluation of 3-Ethyl-1H-Indole Activity
Introduction: Unveiling the Therapeutic Potential of 3-Ethyl-1H-Indole
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with significant biological activities.[1][2] Its versatile structure allows for diverse chemical modifications, leading to a wide spectrum of pharmacological effects, including anti-inflammatory, anticancer, and neuroprotective properties.[1][3][4][5] this compound, a specific derivative of this important heterocyclic family, has emerged as a compound of interest for further investigation. Preliminary studies on related indole derivatives suggest potential as anti-inflammatory agents, possibly through the inhibition of cyclooxygenase-2 (COX-2).[6][7]
To rigorously characterize the biological activity of this compound and elucidate its mechanism of action, a systematic in vitro evaluation is paramount. This guide provides a comprehensive framework of detailed application notes and protocols for researchers, scientists, and drug development professionals. The presented assays are designed to be a self-validating system, starting from broad cytotoxicity assessments to more specific mechanistic studies. The causality behind each experimental choice is explained to ensure not just procedural accuracy, but also a deep understanding of the data generated.
I. Foundational Assessment: Cytotoxicity Profile of this compound
Before investigating any specific biological activity, it is crucial to determine the cytotoxic profile of this compound. Cytotoxicity assays are fundamental in drug discovery to identify the concentration range at which a compound may induce cell death, which is critical for interpreting the results of subsequent functional assays.[8][9] A compound that is highly cytotoxic at concentrations required for its desired biological effect may have limited therapeutic potential. We will utilize the MTT assay, a widely accepted colorimetric method for assessing cell metabolic activity as an indicator of cell viability.[10]
Experimental Workflow: Cytotoxicity Assessment
Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.
Protocol: MTT Assay for Cytotoxicity
Materials:
-
This compound (dissolved in DMSO)
-
Selected cell line (e.g., RAW 264.7 murine macrophages for inflammation studies, or a relevant cancer cell line like A549 for anticancer screening)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Doxorubicin (positive control for cytotoxicity)
Procedure:
-
Cell Seeding:
-
Culture cells to approximately 80% confluency.
-
Harvest cells using trypsin and perform a cell count.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include wells with vehicle control (medium with the same percentage of DMSO) and a positive control (e.g., doxorubicin at a known cytotoxic concentration).
-
-
Incubation and Assay:
-
Incubate the plate for 24, 48, or 72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the cell viability against the log of the compound concentration to generate a dose-response curve.
-
Determine the half-maximal inhibitory concentration (IC50) value from the curve.
-
Data Presentation:
| Compound Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| Vehicle Control (0) | 1.25 | 100 |
| 0.1 | 1.23 | 98.4 |
| 1 | 1.20 | 96.0 |
| 10 | 1.15 | 92.0 |
| 25 | 0.98 | 78.4 |
| 50 | 0.65 | 52.0 |
| 100 | 0.25 | 20.0 |
II. Mechanistic Insight: Evaluation of Anti-inflammatory Activity
Given that indole derivatives have shown anti-inflammatory properties, a key area of investigation for this compound is its potential to modulate inflammatory pathways.[6][11][12] A common mechanism for anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[7]
Protocol: COX-2 Enzyme Inhibition Assay
This protocol describes a cell-free enzymatic assay to directly measure the inhibitory effect of this compound on COX-2 activity.
Materials:
-
Purified recombinant human COX-2 enzyme
-
Arachidonic acid (substrate)
-
Colorimetric or fluorometric COX-2 inhibitor screening kit (e.g., from Cayman Chemical or Abcam)
-
This compound
-
Celecoxib (a selective COX-2 inhibitor as a positive control)
-
Assay buffer
-
96-well plate
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions for the chosen assay kit.
-
Assay Setup:
-
Add assay buffer, heme, and the COX-2 enzyme to the wells of a 96-well plate.
-
Add varying concentrations of this compound or the positive control (celecoxib) to the respective wells.
-
Include a vehicle control (DMSO).
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
-
Incubation and Detection:
-
Incubate the plate at 37°C for the time specified in the kit protocol (typically 5-10 minutes).
-
Stop the reaction and measure the product formation using a colorimetric or fluorometric plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of COX-2 inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percent inhibition against the log of the compound concentration to determine the IC50 value.
-
III. Deeper Mechanistic Dive: Gene Expression Analysis
To understand the broader impact of this compound on cellular pathways, gene expression analysis is a powerful tool.[13][14] This can reveal whether the compound affects the transcription of genes involved in inflammation, apoptosis, or other relevant processes. Quantitative Polymerase Chain Reaction (qPCR) is a highly sensitive and specific method for this purpose.[13]
Signaling Pathway of Interest: NF-κB in Inflammation
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. Its activation leads to the transcription of pro-inflammatory genes, including COX-2, TNF-α, and various interleukins.[11][15] Investigating the effect of this compound on the expression of these genes can provide significant mechanistic insights.
Caption: Workflow for analyzing the effect of this compound on gene expression via qPCR.
Protocol: Quantitative PCR (qPCR) for Inflammatory Gene Expression
Materials:
-
RAW 264.7 cells
-
This compound
-
Lipopolysaccharide (LPS) to induce an inflammatory response
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers for target genes (e.g., COX-2, TNF-α, IL-6) and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
Cell Culture and Treatment:
-
Seed RAW 264.7 cells in 6-well plates and grow to ~80% confluency.
-
Pre-treat cells with non-toxic concentrations of this compound (determined from the MTT assay) for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 6 or 24 hours) to induce the expression of inflammatory genes. Include appropriate controls (untreated, LPS only, compound only).
-
-
RNA Extraction and cDNA Synthesis:
-
Harvest the cells and extract total RNA using a commercial kit, following the manufacturer's instructions.
-
Quantify the RNA and assess its purity (A260/A280 ratio).
-
Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for a target gene or the housekeeping gene, and the synthesized cDNA.
-
Run the qPCR program on a real-time PCR system.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the relative change in gene expression compared to the control group using the ΔΔCt method.
-
IV. Advanced Assessment: Receptor Binding Assays
Should the initial screening and mechanistic studies suggest a more specific mode of action, receptor binding assays can be employed to identify direct molecular targets. Indole derivatives have been shown to interact with various receptors, including sigma receptors and dopamine receptors.[16][17] These assays are crucial for target identification and validation.
Protocol: Radioligand Receptor Binding Assay
This is a generalized protocol for a competitive binding assay, which would need to be adapted based on the specific receptor of interest.
Materials:
-
Cell membranes or purified receptors expressing the target of interest
-
A specific radiolabeled ligand for the target receptor (e.g., [³H]-pentazocine for sigma-1 receptors)
-
This compound
-
Unlabeled known ligand for the target receptor (for non-specific binding determination)
-
Scintillation cocktail
-
Filter plates and vacuum manifold
-
Scintillation counter
Procedure:
-
Assay Setup:
-
In a multi-well plate, combine the cell membranes/receptors, the radiolabeled ligand at a fixed concentration, and varying concentrations of this compound.
-
Include wells for total binding (radioligand and receptors only) and non-specific binding (radioligand, receptors, and a high concentration of an unlabeled known ligand).
-
-
Incubation: Incubate the plate at a specific temperature for a defined period to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a filter plate using a vacuum manifold. This traps the membranes with the bound ligand on the filter.
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
-
Detection:
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percentage of inhibition of specific binding by this compound at each concentration.
-
Plot the percent inhibition against the log of the compound concentration to determine the Ki (inhibitory constant).
-
Conclusion
The in vitro assays outlined in this guide provide a robust and systematic approach to evaluating the biological activity of this compound. By starting with a foundational cytotoxicity assessment and progressing to more specific mechanistic and target-based assays, researchers can build a comprehensive profile of this compound's pharmacological properties. The data generated from these protocols will be instrumental in determining the therapeutic potential of this compound and guiding future drug development efforts.
References
- Molecular Docking, Synthesis, Characterization and Preliminary Evaluation of some New this compound Derivatives as Potential COX-2 Inhibitors.
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- Regulation of gene expression by small molecules. PubMed. [Link]
- Selective inhibition of carboxylesterases by is
- Serotonin. Wikipedia. [Link]
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- Strategic Applications of Gene Expression: From Drug Discovery/Development to Bedside. AAPS J. [Link]
- Indole-3-ethylsulfamoylphenylacrylamides: potent histone deacetylase inhibitors with anti-inflamm
- Computational identification of small molecules for increased gene expression by synthetic circuits in mammalian cells.
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- Indole Test- Principle, Reagents, Procedure, Result Interpretation and Limit
- Indole derivatives tested for in vivo inhibition of IAA biosynthesis.
- Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review upd
- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic
- Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evalu
- Synthesis and biological activity of functionalized indole-2-carboxyl
- Design, Synthesis, and Biological Evaluation of Indole Derivatives Targeting LsrK as AI-2 Quorum Sensing Inhibitors. Journal of Medicinal Chemistry. [Link]
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- Receptor Binding Assays. MilliporeSigma. [Link]
- Recent advancements on biological activity of indole and their derivatives: A review.
- Receptor Binding Assay.
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- (PDF) Synthesis of 3-Ethyl Indole.
- Bioactive natural compounds from 1H-indole-3-carboxaldhyde.
- Neuroprotective effects of indole-3-carbinol on the rotenone rat model of Parkinson's disease: Impact of the SIRT1-AMPK signaling p
- Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents. MDPI. [Link]
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- Indole-3-Carbinol and Its Derivatives as Neuroprotective Modul
- Synthesis, Characterization and Pharmacological Evaluation of Some Novel 3-indole Deriv
- Neuroprotective effects of Indole 3-carbinol against Scopolamine-Induced cognitive and memory impairment in rats: modulation of oxidative stress, inflammatory and cholinergic p
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Application Note: 3-Ethyl-1H-Indole as a Polarity-Sensitive Fluorescent Probe
Abstract
The indole scaffold is a cornerstone in the development of fluorescent probes due to its inherent photophysical properties and profound sensitivity to the local environment.[1][2] This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 3-ethyl-1H-indole as a fluorescent probe for characterizing the polarity of microenvironments. We delve into the fundamental photophysical principles governing its function, provide detailed protocols for its characterization and application, and offer insights into data interpretation. The protocols outlined herein are designed to be self-validating, enabling robust and reproducible measurements of environmental polarity in systems such as protein binding sites, micelles, and solvent mixtures.
Part 1: Fundamental Principles of Indole-Based Fluorescence Probing
The Photophysics of the Indole Chromophore
This compound's utility as a fluorescent probe stems from the electronic properties of its core indole ring system. Upon absorption of ultraviolet (UV) light, the molecule is promoted from its electronic ground state (S₀) to an excited singlet state (S₁). It then rapidly relaxes to the lowest vibrational level of the S₁ state before returning to the ground state, a process that can involve the emission of a photon (fluorescence).[3]
The fluorescence of indole and its derivatives is particularly sensitive to the surrounding environment because the molecule's dipole moment significantly increases upon excitation.[4][5] This change in charge distribution makes the excited state more susceptible to stabilization by polar solvent molecules.
Mechanism of Solvatochromism: Probing Polarity
Solvatochromism describes the change in a substance's color—or more broadly, its absorption or emission spectrum—in response to a change in solvent polarity. For fluorescent molecules like this compound, this phenomenon is the key to their function as polarity probes.
The process can be broken down into two stages:
-
Excitation: The indole molecule absorbs a photon, transitioning to an excited state (S₁). This process is extremely fast (femtoseconds), and the surrounding solvent molecules do not have time to reorient.
-
Solvent Relaxation: Before fluorescence occurs (nanoseconds), the polar solvent molecules reorient themselves around the newly formed, more polar excited state of the indole. This reorientation lowers the energy of the excited state.[6]
The greater the polarity of the solvent, the greater the stabilization of the excited state, and the larger the energy gap that is bridged when the molecule emits a photon to return to the ground state. Since energy is inversely proportional to wavelength, a larger energy drop results in a lower-energy photon being emitted, causing a shift in the fluorescence emission to longer wavelengths (a "red shift").[7] This solvent-dependent shift in the emission maximum is a direct and measurable indicator of the local environmental polarity.
Part 2: Protocols for Photophysical Characterization
Before using this compound in an experimental system, its fundamental photophysical properties must be characterized. This section provides protocols for determining its spectral properties and sensitivity to solvent polarity.
Materials and Equipment
-
Solvents: Spectroscopic grade solvents of varying polarity (e.g., Cyclohexane, Toluene, Dichloromethane, Acetone, Acetonitrile, Ethanol, Water).
-
Spectrometer: UV-Vis spectrophotometer.
-
Fluorometer: Spectrofluorometer with excitation and emission monochromators.
-
Cuvettes: 1 cm path length quartz cuvettes.
Protocol 1: Determination of Absorption and Emission Spectra
This protocol establishes the optimal excitation wavelength and the baseline emission spectrum in a non-polar solvent.
-
Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in spectroscopic grade cyclohexane. Rationale: Cyclohexane is non-polar and provides a reference spectrum with minimal solvent interaction.
-
Working Solution: Prepare a 10 µM working solution by diluting the stock solution in cyclohexane. The final absorbance at the peak maximum should be between 0.05 and 0.1 to minimize inner filter effects.[3]
-
Absorbance Spectrum: Record the absorbance spectrum from 250 nm to 350 nm using the UV-Vis spectrophotometer. Identify the wavelength of maximum absorbance (λ_abs_max).
-
Excitation Spectrum: Set the emission monochromator of the fluorometer to a wavelength ~20 nm longer than the observed λ_abs_max. Scan the excitation wavelength from 250 nm to 350 nm. The resulting spectrum should resemble the absorbance spectrum. The peak of this spectrum is the optimal excitation wavelength (λ_ex).[3]
-
Emission Spectrum: Set the excitation monochromator to the determined λ_ex. Scan the emission monochromator from (λ_ex + 10 nm) to 500 nm. Record the wavelength of maximum fluorescence intensity (λ_em_max).
Protocol 2: Characterization of Solvatochromic Effects
This protocol quantifies the probe's sensitivity to environmental polarity.
-
Sample Preparation: Prepare a series of 10 µM solutions of this compound in the various spectroscopic grade solvents listed in section 2.1.
-
Data Acquisition: For each solution, record the absorbance to ensure the absorbance at λ_ex remains below 0.1. Then, using the λ_ex determined in Protocol 1, record the fluorescence emission spectrum.
-
Data Analysis: For each solvent, determine the λ_em_max. Calculate the Stokes shift (in nm and cm⁻¹) for each solvent.
-
Tabulation: Record the data in a table similar to Table 1. This provides a clear reference for the probe's behavior.
| Solvent | Dielectric Constant (ε) | λ_em_max (nm) | Stokes Shift (nm) |
| Cyclohexane | 2.02 | Record Value | Calculate Value |
| Toluene | 2.38 | Record Value | Calculate Value |
| Dichloromethane | 8.93 | Record Value | Calculate Value |
| Acetone | 21.0 | Record Value | Calculate Value |
| Acetonitrile | 37.5 | Record Value | Calculate Value |
| Ethanol | 24.5 | Record Value | Calculate Value |
| Water | 80.1 | Record Value | Calculate Value |
Part 3: Application Protocol - Probing a Hydrophobic Pocket
This protocol provides a workflow for using this compound to assess the polarity of a binding site in a model system, such as the hydrophobic core of Bovine Serum Albumin (BSA).
Step-by-Step Methodology
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in ethanol.
-
Prepare a 100 µM stock solution of BSA in Phosphate-Buffered Saline (PBS), pH 7.4.
-
Prepare PBS buffer, pH 7.4.
-
-
Control Sample (Probe in Buffer):
-
Add 1 µL of the 10 mM probe stock to 1 mL of PBS for a final concentration of 10 µM.
-
Record the fluorescence emission spectrum (this will serve as the "high polarity" reference).
-
-
Experimental Sample (Probe with Protein):
-
In a separate cuvette, add 100 µL of the 100 µM BSA stock to 899 µL of PBS.
-
Add 1 µL of the 10 mM probe stock. The final concentrations will be 10 µM BSA and 10 µM probe.
-
Incubate at room temperature for 15 minutes to allow for binding equilibrium.
-
Record the fluorescence emission spectrum.
-
-
Control Sample (Protein Blank):
-
Prepare a 10 µM BSA solution in PBS.
-
Record a "spectrum" under the same conditions to check for background fluorescence from the protein or buffer.
-
Part 4: Data Interpretation & Considerations
Interpreting Spectral Shifts
-
Blue Shift: If the emission maximum (λ_em_max) of the probe in the presence of BSA is at a shorter wavelength (blue-shifted) compared to the probe in PBS alone, it indicates that the probe has moved from the polar aqueous environment into a non-polar, hydrophobic pocket of the protein.
-
No Shift: If there is no significant change in the emission maximum, the probe is likely not binding to the protein or is binding to a solvent-exposed site on the protein's surface.
-
Intensity Changes: An increase in fluorescence intensity often accompanies the blue shift. This is because non-radiative decay pathways are less efficient in the rigid, non-polar environment of a binding pocket, leading to a higher fluorescence quantum yield.[10]
Potential Pitfalls and Validation
-
Inner Filter Effect: Ensure the absorbance of all samples at the excitation wavelength is kept low (<0.1 A.U.) to prevent re-absorption of emitted light, which can distort the emission spectrum.[3]
-
Scattering: Light scattering (Rayleigh and Raman) from the solvent or macromolecules can interfere with the measurement.[11] Always record a blank spectrum of the buffer and protein alone to identify and subtract scattering peaks.
-
Quantum Yield Determination: For quantitative comparisons, the fluorescence quantum yield (Φf) can be determined using a relative method.[12] This involves comparing the integrated fluorescence intensity of this compound to a well-characterized standard (e.g., quinine sulfate) under identical conditions.[13][14] The calculation requires plotting integrated fluorescence intensity vs. absorbance for a series of dilutions for both the sample and the standard.[12]
References
- Modeling solvation effects on absorption and fluorescence spectra of indole in aqueous solution. National Institutes of Health (NIH).
- Solvatochromic study of excited state dipole moments of some biologically active indoles and tryptamines. PubMed.
- Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS.
- A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry.
- Convenient determination of luminescence quantum yield using a combined electronic absorption and emission spectrometer. AIP Publishing.
- DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. Agilent Technologies.
- Excited-State Dipole Moments of Indoles Using Solvatochromic Shift Methods: An Experimental and Theoretical Study. ResearchGate.
- A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates. National Institutes of Health (NIH).
- Solvatochromism and ZINDO-IEFPCM solvation study on NHS ester activated AF514 and AF532 dyes: Evaluation of the dipole moments. European Journal of Chemistry.
- Fluorescence Polarization Assays in Small Molecule Screening. National Institutes of Health (NIH).
- Small-molecule fluorogenic probes based on indole scaffold. RSC Publishing.
- Results for "Single Molecule Fluorescence Spectroscopy". Springer Nature Experiments.
- (A–B) Structures and photophysical properties of 3-substituted indole... ResearchGate.
- Electric Dipole Transition Moments and Solvent-Dependent Interactions of Fluorescent Boron–Nitrogen Substituted Indole Derivatives. National Institutes of Health (NIH).
- Polarity-based fluorescence probes: properties and applications. RSC Publishing.
- Single-molecule fluorescence spectroscopy. Fiveable.
- Polarity-based fluorescence probes: properties and applications. PubMed Central.
- An Introduction to Fluorescence Spectroscopy. UCI Department of Chemistry.
- A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates. MDPI.
- Indole-based colori/fluorimetric probe for selective detection of Cu2+ and application in living cell imaging. PubMed.
- 3-ethyl-indole. NIST WebBook.
- Efficient Room-Temperature Luminescence of Indole-5-Carboxamide in Poly(vinyl alcohol) Films. MDPI.
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- 13. Making sure you're not a bot! [opus4.kobv.de]
- 14. agilent.com [agilent.com]
Application Notes and Protocols for the Scalable Synthesis of 3-Ethyl-1H-Indole
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Significance and Scalable Synthesis of 3-Ethyl-1H-Indole
This compound is a crucial heterocyclic motif found in a wide array of biologically active compounds, making it a valuable building block in pharmaceutical and agrochemical research. Its derivatives have shown promise in various therapeutic areas, driving the need for robust and scalable synthetic methodologies to support drug discovery and development programs. While numerous methods exist for the synthesis of substituted indoles, their translation to large-scale production often presents significant challenges in terms of safety, cost-effectiveness, and environmental impact.
This comprehensive guide provides a detailed methodology for the scalable synthesis of this compound, with a focus on the well-established Fischer indole synthesis. We will explore both traditional batch processing and modern continuous flow chemistry, offering protocols that are designed to be self-validating and adaptable to various production scales. The causality behind each experimental choice is elucidated to provide a deeper understanding of the process, ensuring both scientific integrity and practical applicability.
Choosing the Optimal Synthetic Strategy: Fischer Indole Synthesis
For the multi-kilogram scale production of this compound, the Fischer indole synthesis stands out as a highly reliable and cost-effective method.[1][2] This classic reaction, discovered by Emil Fischer in 1883, involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the condensation of a phenylhydrazine and a carbonyl compound.[2]
Rationale for Selection:
-
Cost-Effective Starting Materials: The primary starting materials, phenylhydrazine and butanal (the precursor to the required phenylhydrazone), are commercially available in bulk and are relatively inexpensive.
-
Robust and Well-Understood Reaction: The Fischer indole synthesis has been extensively studied and optimized for over a century, making it a predictable and reliable transformation.[2][3]
-
Scalability: The reaction is amenable to large-scale batch production and can also be adapted to continuous flow processes, offering flexibility in manufacturing.[4][5]
The overall reaction scheme is as follows:
Phenylhydrazine + Butanal → Phenylhydrazone of Butanal → this compound
Reaction Mechanism: A Step-by-Step Look at the Fischer Indole Synthesis
Understanding the mechanism of the Fischer indole synthesis is crucial for troubleshooting and process optimization. The key steps are outlined below:[2][4][6]
-
Phenylhydrazone Formation: Phenylhydrazine reacts with butanal to form the corresponding phenylhydrazone. This is a condensation reaction that typically occurs readily.
-
Tautomerization to Ene-hydrazine: The phenylhydrazone tautomerizes to the more reactive ene-hydrazine intermediate.
-
[4][4]-Sigmatropic Rearrangement: Under acidic conditions, the ene-hydrazine undergoes a[4][4]-sigmatropic rearrangement (a type of pericyclic reaction) to form a di-imine intermediate. This is often the rate-determining step of the reaction.[6][7]
-
Rearomatization and Cyclization: The di-imine intermediate rearomatizes, followed by an intramolecular nucleophilic attack of the amino group onto the imine carbon, forming a five-membered ring.
-
Elimination of Ammonia: The resulting intermediate eliminates a molecule of ammonia to form the stable aromatic indole ring.
Part 1: Kilogram-Scale Batch Synthesis Protocol
This protocol details a robust and validated procedure for the synthesis of this compound on a 1 kg scale.
Safety First: Hazard Analysis and Mitigation
-
Phenylhydrazine: Toxic and a suspected carcinogen. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Butanal: Flammable liquid and vapor. Keep away from ignition sources.
-
Polyphosphoric Acid (PPA): Corrosive. Causes severe skin burns and eye damage. Handle with extreme care using appropriate PPE. The reaction with PPA is exothermic and requires careful temperature control.
-
Toluene: Flammable and toxic. Use in a well-ventilated area.
Experimental Protocol
Materials and Equipment:
-
20 L glass-lined reactor with overhead stirring, temperature control (heating/cooling mantle), and a reflux condenser.
-
Phenylhydrazine (1.0 kg, 9.25 mol)
-
Butanal (0.73 kg, 10.1 mol, 1.1 eq)
-
Polyphosphoric acid (PPA) (5.0 kg)
-
Toluene (10 L)
-
Sodium bicarbonate (NaHCO₃) solution (10% w/v)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Activated charcoal
-
Silica gel for column chromatography (if necessary)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Reactor Setup: Ensure the 20 L reactor is clean, dry, and inerted with nitrogen.
-
Charge Reagents: Charge the reactor with toluene (5 L) and phenylhydrazine (1.0 kg). Begin stirring at 100-150 rpm.
-
Phenylhydrazone Formation: Cool the mixture to 0-5 °C using a cooling mantle. Slowly add butanal (0.73 kg) to the reactor over 1-2 hours, maintaining the internal temperature below 10 °C. After the addition is complete, allow the mixture to stir at room temperature for 1 hour.
-
Cyclization: Slowly and carefully add polyphosphoric acid (5.0 kg) to the reaction mixture. The addition is exothermic, so maintain the temperature below 40 °C. Once the addition is complete, heat the reaction mixture to 90-100 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC.
-
Workup - Quenching: Cool the reaction mixture to room temperature. Slowly and carefully quench the reaction by adding the mixture to a separate vessel containing 20 L of ice-cold water with vigorous stirring.
-
Workup - Neutralization and Extraction: Carefully neutralize the aqueous layer by the slow addition of 10% sodium bicarbonate solution until the pH is ~7-8. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with toluene (2 x 2 L). Combine the organic layers.
-
Workup - Washing: Wash the combined organic layers with water (2 x 5 L) and then with brine (1 x 5 L).
-
Drying and Decolorization: Dry the organic layer over anhydrous sodium sulfate. Add activated charcoal (100 g) and stir for 30 minutes to decolorize the solution. Filter the mixture through a pad of Celite, washing the filter cake with toluene.
-
Purification - Distillation: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product. Purify the crude this compound by vacuum distillation.
-
Final Product: Collect the fraction boiling at the appropriate temperature and pressure. The pure this compound should be a pale yellow to brown oil. Dry the final product in a vacuum oven at 40-50 °C to remove any residual solvent.
Data Summary: Batch Synthesis
| Parameter | Value |
| Scale | 1.0 kg Phenylhydrazine |
| Solvent | Toluene |
| Catalyst | Polyphosphoric Acid (PPA) |
| Reaction Temperature | 90-100 °C |
| Reaction Time | 4-6 hours |
| Typical Yield | 75-85% |
| Purity (by HPLC) | >98% |
Part 2: Multi-Kilogram Scale Continuous Flow Synthesis
Continuous flow chemistry offers significant advantages for scaling up the synthesis of this compound, including enhanced safety, improved heat and mass transfer, and higher throughput.[4][5][8]
Rationale for Flow Chemistry
-
Enhanced Safety: Small reactor volumes minimize the risk associated with handling hazardous materials and exothermic reactions.
-
Precise Control: Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to better reproducibility and higher yields.
-
Rapid Optimization: The continuous nature of the process allows for rapid screening of reaction conditions to find the optimal parameters.
-
Scalability: Scaling up is achieved by running the system for longer periods or by using multiple reactors in parallel, rather than by increasing the reactor size.
Experimental Protocol
Materials and Equipment:
-
Continuous flow reactor system (e.g., Vapourtec, Uniqsis, or similar) equipped with:
-
Two high-pressure pumps
-
T-mixer
-
Heated coil reactor (e.g., 20 mL PFA or stainless steel) packed with a solid acid catalyst (e.g., Amberlyst 15)
-
Back-pressure regulator
-
Automated collection system
-
-
Solutions:
-
Solution A: Phenylhydrazine (1 M in toluene)
-
Solution B: Butanal (1.1 M in toluene)
-
Quenching Solution: 10% NaHCO₃ solution
-
-
In-line liquid-liquid separator
-
In-line purification cartridge (e.g., silica gel or scavenger resin)
Procedure:
-
System Setup: Assemble the flow reactor system as shown in the workflow diagram. Prime the pumps and lines with toluene.
-
Reaction Initiation: Set the reactor temperature to 120-150 °C and the back-pressure regulator to 10-15 bar.
-
Pumping Reagents: Pump Solution A and Solution B at equal flow rates (e.g., 1.0 mL/min each) through the T-mixer and into the heated coil reactor. The total flow rate and reactor volume will determine the residence time.
-
In-line Workup: The output from the reactor is mixed with the quenching solution in a T-mixer and then passed through a liquid-liquid separator to remove the aqueous phase.
-
In-line Purification: The organic phase is then passed through an in-line purification cartridge to remove any polar impurities.
-
Product Collection: The purified product stream is collected in an automated fraction collector.
-
Solvent Removal: The solvent is removed from the collected fractions under reduced pressure to yield the pure this compound.
Data Summary: Continuous Flow Synthesis
| Parameter | Value |
| Reactor Volume | 20 mL |
| Catalyst | Amberlyst 15 (solid acid) |
| Temperature | 120-150 °C |
| Pressure | 10-15 bar |
| Residence Time | 5-10 minutes |
| Throughput | ~10-20 g/hour |
| Purity (by in-line analysis) | >98% |
Trustworthiness: A Self-Validating System
The protocols described above are designed to be self-validating through a series of in-process controls and analytical checkpoints.
-
Reaction Monitoring: Regular analysis of the reaction mixture by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) allows for real-time monitoring of the reaction progress and ensures complete conversion of the starting materials.
-
Purity Assessment: The purity of the final product should be rigorously assessed using a combination of analytical techniques, including HPLC, Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[9][10][11]
-
Process Parameter Control: In the flow chemistry setup, the precise control over temperature, pressure, and flow rates ensures high reproducibility and consistent product quality. Any deviation from the set parameters can be immediately detected and corrected.
Conclusion
The scalable synthesis of this compound is a critical process for the advancement of various drug discovery and development programs. The Fischer indole synthesis provides a robust and economical route for large-scale production. While traditional batch processing is a well-established method, the adoption of continuous flow chemistry offers significant advantages in terms of safety, control, and efficiency. By carefully considering the principles of chemical engineering and process chemistry, researchers and drug development professionals can successfully scale up the synthesis of this important building block, thereby accelerating the development of new and innovative medicines.
References
- Fischer, E.; Jourdan, F. Ueber die Hydrazine der Brenztraubensäure. Ber. Dtsch. Chem. Ges.1883, 16, 2241–2245. [Link]
- Hughes, D. L. The Fischer Indole Synthesis. Org. React.1991, 42, 335-676. [Link]
- Plutschack, M. B.; Pieber, B.; Gilmore, K.; Seeberger, P. H. The Hitchhiker's Guide to Flow Chemistry. Chem. Rev.2017, 117 (18), 11796–11893. [Link]
- Robinson, B. The Fischer Indole Synthesis. Chem. Rev.1963, 63 (4), 373–401. [Link]
- Fischer Indole Synthesis. Wikipedia. [Link]
- Simoneau, C. A.; Ganem, B. A three-component Fischer indole synthesis.
- Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Green Chemistry. [Link]
- An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne. Organic Syntheses. [Link]
- Fischer Indole Synthesis.
- New 3H-Indole Synthesis by Fischer's Method. Part I. MDPI. [Link]
- How to get the maximum yield for the Fisher Indole synthesis?
- Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. MDPI. [Link]
- A Recent Update on the Flow Synthesis of Indoles. Uniba. [Link]
- A General and Scalable Synthesis of Polysubstituted Indoles. MDPI. [Link]
- validate analytical methods: Topics by Science.gov. Science.gov. [Link]
- Fischer Indole Synthesis. Organic Chemistry Portal. [Link]
- New 3H-Indole Synthesis by Fischer's Method. Part I. PMC. [Link]
- A new synthetic approach to the 3,4-dihydro-1H-[1][12]oxazino[4,3-a]indole system from ethyl 1H-indole-2-carboxylates and activated glycerol carbon
- Synthesis of 3-Ethyl Indole.
- Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxyl
- validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. SciSpace. [Link]
- A flow process for the multi-step synthesis of the alkaloid natural product oxomaritidine: a new paradigm for molecular assembly. Syrris. [Link]
- Understanding flow chemistry for the production of active pharmaceutical ingredients. NIH. [Link]
- Analytical Method Development and Validation: A Review. Journal of Drug Delivery and Therapeutics. [Link]
- Preparation method of high-purity indole.
- Automated Multistep Continuous Flow Synthesis of 2-(1H-Indol-3-yl)thiazole Derivatives.
- Live qualification/validation of purity methods for protein products. CS@Purdue. [Link]
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- 5. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles [mdpi.com]
- 6. mdpi.com [mdpi.com]
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- 8. ricerca.uniba.it [ricerca.uniba.it]
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The Strategic Role of 3-Ethyl-1H-Indole in the Synthesis of Selective COX-2 Inhibitors: Application Notes and Protocols
Introduction: The Indole Scaffold in Modern Anti-Inflammatory Drug Design
The pursuit of safer and more effective anti-inflammatory agents has led medicinal chemists to focus on the selective inhibition of cyclooxygenase-2 (COX-2). This enzyme is a key player in the inflammatory cascade, and its selective inhibition can reduce inflammation and pain with a lower risk of the gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs) that also inhibit the constitutively expressed COX-1 enzyme.[1][2] Within this context, the indole scaffold has emerged as a privileged structure in the design of novel COX-2 inhibitors.[3] Its versatile chemical nature allows for modifications at various positions, enabling the fine-tuning of inhibitory potency and selectivity. This guide focuses on the application of a specific indole derivative, 3-ethyl-1H-indole, as a key building block in the synthesis of potent and selective COX-2 inhibitors. We will delve into the rationale behind its use, detailed synthetic protocols, and methods for biological evaluation.
The Significance of the this compound Moiety: A Structural Perspective
The incorporation of a this compound core into a potential COX-2 inhibitor is a deliberate design choice rooted in structure-activity relationship (SAR) studies. While the broader indole structure provides a foundational scaffold for interaction with the enzyme's active site, the ethyl group at the 3-position plays a crucial role in optimizing this interaction.
Molecular docking studies have suggested that the ethyl group can enhance the binding affinity of the molecule within the hydrophobic channel of the COX-2 active site.[4] This is attributed to favorable van der Waals interactions with key amino acid residues. Furthermore, the presence of the ethyl group can influence the overall conformation of the molecule, positioning other critical pharmacophoric elements for optimal engagement with the enzyme.
The following diagram illustrates the general concept of a this compound derivative binding to the COX-2 active site.
Caption: Binding of a this compound derivative to the COX-2 active site.
Synthetic Protocols: A Step-by-Step Guide
The synthesis of COX-2 inhibitors based on the this compound scaffold typically involves a multi-step process. Below, we provide a representative protocol for the synthesis of a series of this compound derivatives bearing an imidazolidinone pharmacophore, a structural motif known to contribute to anti-inflammatory activity.[5]
Protocol 1: Synthesis of Schiff's Bases (Ia-d) from Tryptamine
This initial step involves the condensation of tryptamine with various aromatic aldehydes to form the corresponding Schiff's bases. Tryptamine serves as the precursor to the this compound moiety.
Materials:
-
Tryptamine
-
Various aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, 4-nitrobenzaldehyde)
-
Absolute ethanol
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask, dissolve 0.01 mol of the chosen aromatic aldehyde in 10 mL of absolute ethanol.
-
To this solution, add a solution of tryptamine (0.01 mol) in 10 mL of absolute ethanol.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold ethanol and dry to yield the Schiff's base.
-
Characterize the product using FT-IR and ¹H-NMR spectroscopy.
Protocol 2: Synthesis of Imidazolidinone Derivatives (IIa-d)
The synthesized Schiff's bases are then cyclized to form the final imidazolidinone derivatives.
Materials:
-
Schiff's base (from Protocol 1)
-
Ethyl chloroacetate
-
Anhydrous potassium carbonate
-
Dry acetone
Procedure:
-
In a dry round-bottom flask, suspend the Schiff's base (0.01 mol) and anhydrous potassium carbonate (0.02 mol) in 20 mL of dry acetone.
-
To this suspension, add ethyl chloroacetate (0.01 mol) dropwise with constant stirring.
-
Reflux the reaction mixture for 8-10 hours.
-
Monitor the reaction by TLC.
-
After completion, filter the hot reaction mixture to remove potassium carbonate.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Recrystallize the resulting solid from an appropriate solvent (e.g., ethanol) to obtain the pure imidazolidinone derivative.
-
Characterize the final product by FT-IR, ¹H-NMR, and mass spectrometry.
The overall synthetic workflow is depicted in the following diagram:
Caption: Synthetic workflow for this compound imidazolidinone derivatives.
Biological Evaluation: In Vitro and In Vivo Protocols
A thorough evaluation of the synthesized compounds is essential to determine their potential as COX-2 inhibitors. This involves both in vitro enzyme inhibition assays and in vivo models of inflammation.
Protocol 3: In Vitro COX-1/COX-2 Inhibition Assay
This assay determines the concentration of the test compound required to inhibit the activity of COX-1 and COX-2 enzymes by 50% (IC50).
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds dissolved in DMSO
-
Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)
-
Reference inhibitors (e.g., celecoxib, indomethacin)
Procedure:
-
Prepare a series of dilutions of the test compounds and reference inhibitors.
-
In a 96-well plate, pre-incubate the COX-1 or COX-2 enzyme with each concentration of the test compound or reference inhibitor for a specified time at a controlled temperature.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate for a specific period to allow for the production of prostaglandins.
-
Stop the reaction.
-
Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Calculate the selectivity index (SI) as the ratio of IC50 (COX-1) / IC50 (COX-2).
Protocol 4: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema Model)
This widely used animal model assesses the in vivo anti-inflammatory efficacy of the test compounds.
Materials:
-
Wistar rats or Swiss albino mice
-
1% carrageenan solution in saline
-
Test compounds suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Reference drug (e.g., indomethacin)
-
Pletysmometer
Procedure:
-
Fast the animals overnight with free access to water.
-
Administer the test compounds or reference drug orally or intraperitoneally at various doses.
-
After a specified time (e.g., 1 hour), induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume using a pletysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculate the percentage of inhibition of paw edema for each group compared to the control group (vehicle-treated).
Data Presentation and Interpretation
The data obtained from the biological evaluations should be presented in a clear and concise manner to facilitate comparison and interpretation.
Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Representative 3-Substituted Indole Derivatives
| Compound | R Group | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) |
| 13d | SO₂Me | 7.85 | 0.15 | 52.33 |
| 13e | SO₂NH₂ | 8.12 | 0.12 | 67.67 |
| Indomethacin | - | 0.09 | 0.85 | 0.11 |
| Celecoxib | - | 7.6 | 0.05 | 152 |
Note: Data for compounds 13d and 13e are for structurally related indole derivatives and are presented here as representative examples.[6]
Interpretation: A higher selectivity index indicates greater selectivity for COX-2 over COX-1. The goal is to develop compounds with a high SI to minimize the risk of gastrointestinal side effects.
Structure-Activity Relationship (SAR) Insights
The analysis of data from a series of synthesized compounds allows for the elucidation of key structure-activity relationships. For indole-based COX-2 inhibitors, the following general observations have been made:
-
Substitution at the 3-position: Small alkyl groups, such as ethyl, are often well-tolerated and can enhance binding affinity.[4]
-
Pharmacophore at other positions: The incorporation of specific pharmacophores, such as a sulfonamide (SO₂NH₂) or methylsulfone (SO₂Me) group on an attached phenyl ring, is a classic strategy to achieve COX-2 selectivity.[6] These groups can interact with the side pocket of the COX-2 active site.
-
N-1 substitution of the indole ring: The nature of the substituent at the N-1 position of the indole ring can significantly impact both potency and selectivity.
The interplay of these structural features is critical in designing potent and selective COX-2 inhibitors.
Conclusion and Future Directions
The this compound scaffold serves as a valuable and versatile platform for the development of novel and selective COX-2 inhibitors. The synthetic protocols and evaluation methods outlined in this guide provide a framework for researchers in the field of drug discovery and development to explore this promising class of anti-inflammatory agents. Future research in this area may focus on further optimization of the indole scaffold, exploring novel pharmacophoric combinations, and conducting extensive preclinical and clinical studies to validate the therapeutic potential of these compounds.
References
- Sahib, M. A., & Mahdi, M. F. (2025). Molecular Docking, Synthesis, Characterization and Preliminary Evaluation of some New this compound Derivatives as Potential COX-2 Inhibitors. Advanced Journal of Chemistry-Section A, 8(5), 948-960.
- Sahib, M. A., & Mahdi, M. F. (2025). Molecular Docking, Synthesis, Characterization and Preliminary Evaluation of some New this compound Derivatives as Potential COX-2 Inhibitors.
- Al-Saeedi, A. H., & Al-Ghorbani, M. F. (2018). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. Molecules, 23(6), 1250.
- Rao, P., & Knaus, E. E. (2008). Evolution of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Cyclooxygenase (COX) Inhibition and Beyond. Journal of Pharmacy & Pharmaceutical Sciences, 11(2), 81s-110s.
- Vane, J. R. (1971). Inhibition of Prostaglandin Synthesis as a Mechanism of Action for Aspirin-like Drugs.
- Abdellatif, K. R. A., Elsaady, M. T., Amin, N. H., & Hefny, A. A. (2017). Design, Synthesis and biological evaluation of some novel indole derivatives as selective COX-2 inhibitors. Journal of Applied Pharmaceutical Science, 7(08), 069-077.
- Bansal, S. K., & Chawla, G. (2013). Indole: A versatile scaffold for the development of potent and selective COX-2 inhibitors. Bioorganic & Medicinal Chemistry, 21(11), 2815-2826.
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Application Notes and Protocols for Molecular Docking Studies of 3-Ethyl-1H-Indole Derivatives
Introduction: The Therapeutic Promise of Indole Scaffolds and the Predictive Power of Molecular Docking
The 1H-indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast array of bioactive compounds and pharmaceuticals.[1] Specifically, derivatives such as 3-ethyl-1H-indole are being actively investigated for a multitude of therapeutic applications, including as potent and selective anti-inflammatory agents by targeting enzymes like cyclooxygenase-2 (COX-2).[2][3] The journey from a promising chemical scaffold to a viable drug candidate is long and resource-intensive. Accelerating this process requires powerful predictive tools to identify the most promising molecules for synthesis and experimental testing.
This is where molecular docking, a cornerstone of computer-aided drug design (CADD), becomes indispensable.[4] This computational technique simulates the interaction between a small molecule (the ligand, e.g., a this compound derivative) and the binding site of a target macromolecule (the receptor, typically a protein).[5] By predicting the preferred binding orientation (pose) and the strength of this interaction (binding affinity), molecular docking allows researchers to rapidly screen virtual libraries of compounds, prioritize lead candidates, and gain crucial insights into the structural basis of their activity.[6] This application note provides a comprehensive, field-proven protocol for conducting molecular docking studies on this compound derivatives, guiding researchers from initial setup to the critical analysis and validation of results.
The Molecular Docking Workflow: A Conceptual Overview
The entire process can be visualized as a systematic pipeline, beginning with the careful preparation of both the receptor and the ligand, followed by the docking simulation, and culminating in a rigorous analysis and validation of the predicted interactions.
Caption: A generalized workflow for in-silico molecular docking studies.
Part 1: Foundational Steps - Receptor and Ligand Preparation
The accuracy of any docking study is fundamentally dependent on the quality of the input structures. Garbage in, garbage out. This phase involves meticulous preparation of both the target protein and the this compound ligands.
Protocol 1.1: Target Protein Preparation
The goal here is to transform a raw structural file from the Protein Data Bank (PDB) into a chemically correct and computationally ready receptor model. We will use UCSF Chimera and AutoDock Tools (ADT), both widely available to the academic community, as examples.[7]
Causality: Raw PDB files often contain non-essential components (water, ions, co-factors), may lack hydrogen atoms, and might have missing side chains or loops.[8] These must be corrected to ensure that the force field calculations, which are based on atom types and partial charges, are accurate.
Step-by-Step Methodology:
-
Structure Retrieval:
-
Navigate to the .
-
Search for your target protein of interest (e.g., COX-2, PDB ID: 5KIR). Download the structure in PDB format.
-
-
Initial Cleaning (using UCSF Chimera or BIOVIA Discovery Studio Visualizer):
-
Open the downloaded PDB file.
-
Remove Water Molecules: These are often not critical for ligand binding unless they are known to mediate key interactions (bridging waters). Select and delete all water molecules (Select > Structure > solvent).[9]
-
Remove Co-crystallized Ligands/Ions: If the structure contains a ligand or other ions not relevant to your study, remove them to clear the binding site.
-
Select the Biologically Relevant Chain: PDB files can contain multiple protein chains (e.g., A and B). For docking, you typically only need one. Delete the extraneous chains.[9]
-
Save the cleaned protein structure as a new PDB file.
-
-
Preparing the Receptor for Docking (using AutoDock Tools):
-
Launch ADT and open your cleaned PDB file (File > Read Molecule).
-
Add Hydrogen Atoms: The docking algorithm requires hydrogens for correct charge and interaction calculations. Go to Edit > Hydrogens > Add. Choose Polar only as non-polar hydrogens are typically merged with their carbons in the AutoDock force field.[10]
-
Assign Partial Charges: Charges are critical for electrostatic interaction calculations. Go to Edit > Charges > Add Kollman Charges.
-
Merge Non-Polar Hydrogens & Assign Atom Types: This step prepares the file in the required format for the AutoGrid calculation. Go to Grid > Macromolecule > Choose. Select your protein to automatically add atom types and save it in the PDBQT format, which contains coordinates (PDB), charge (Q), and atom type (T).[10][11]
-
Protocol 1.2: this compound Ligand Preparation
The ligand must be converted from a 2D drawing to an optimized 3D structure with defined rotatable bonds.
Causality: A ligand's conformation is not rigid; it is flexible. The docking software needs to know which bonds can rotate to explore different conformations (poses) within the binding site.[12] Furthermore, starting from a low-energy, stable 3D conformation prevents the docking algorithm from wasting computational time on unrealistic starting geometries.
Step-by-Step Methodology:
-
2D Structure Creation:
-
Using a chemical drawing tool like ChemDraw or the free PubChem Sketcher, draw the structure of your this compound derivative.
-
If the compound is known, you can often download its structure directly from a database like PubChem in a 3D SDF format.[13]
-
-
2D to 3D Conversion and Energy Minimization:
-
If you start with a 2D structure, use a program like Chem3D or Avogadro to convert it into a 3D model.
-
Perform an energy minimization using a suitable force field (e.g., MMFF94). This step optimizes the geometry to find a stable, low-energy conformation.[14]
-
-
Preparing the Ligand for Docking (using AutoDock Tools):
-
Open your 3D ligand file (e.g., in MOL2 or PDB format) in ADT (Ligand > Input > Open).
-
Add Hydrogens and Compute Gasteiger Charges: ADT will automatically detect the ligand and prompt you to add hydrogens and compute Gasteiger charges, which are standard for small molecules.
-
Define Rotatable Bonds: Go to Ligand > Torsion Tree > Detect Root. This automatically identifies the rigid core ("root") of the molecule. Then, go to Ligand > Torsion Tree > Choose Torsions to manually inspect and confirm the rotatable bonds. The software typically does a good job, but it's crucial to verify.
-
Save as PDBQT: Save the final prepared ligand file (Ligand > Output > Save as PDBQT).[15]
-
Part 2: The Docking Simulation - Predicting the Interaction
With prepared receptor and ligand files, the next step is to run the docking simulation. We will use AutoDock Vina, a widely used open-source program known for its speed and accuracy.[5]
| Software | Key Features | Licensing |
| AutoDock Vina | Fast, accurate, and widely used. Open-source.[4] | Free (Academic/Commercial) |
| GOLD | Known for high accuracy and handling of protein flexibility. | Commercial |
| Glide (Schrödinger) | High-throughput screening capabilities and excellent accuracy. Part of a larger commercial suite.[4] | Commercial |
| LeDock | Fast and accurate for flexible docking of small molecules.[4] | Free (Academic) |
Protocol 2.1: Running a Docking Simulation with AutoDock Vina
Causality: The docking process requires a defined search space (the "grid box") and a configuration file that tells the software which files to use and how thoroughly to search for binding poses (the "exhaustiveness").
Step-by-Step Methodology:
-
Define the Binding Site (Grid Box):
-
In ADT, with your prepared receptor loaded, go to Grid > Grid Box.
-
A box will appear in the viewing window. Position and resize this box to encompass the entire binding site. If you have a co-crystallized ligand from the original PDB file, a good practice is to center the box on this ligand.[16]
-
Note the coordinates for the center of the box (e.g., center_x, center_y, center_z) and the dimensions (size_x, size_y, size_z) from the Grid Options panel. These values are crucial for the next step.[11]
-
-
Create the Configuration File:
-
Open a plain text editor (like Notepad or gedit).
-
Create a file named conf.txt and add the following lines, replacing the file names and coordinates with your own:
-
exhaustiveness : This parameter controls the thoroughness of the search. Higher values increase the chance of finding the best pose but take longer. A value of 8 is default, but 16 or 32 can provide more robust results.[17]
-
-
Execute the Docking Run:
-
Open a command line terminal (or Command Prompt on Windows).
-
Navigate to the directory containing your protein.pdbqt, ligand.pdbqt, conf.txt, and the Vina executable file.
-
Run the following command:
-
The simulation will run, and upon completion, you will have two new files: results.pdbqt (containing the docked poses) and log.txt (containing the binding affinity scores).[18]
-
Part 3: Post-Docking Analysis and Validation
Generating results is not the end; it is the beginning of the analysis. This phase focuses on interpreting the scores, visualizing the interactions, and, most importantly, validating the protocol to ensure the results are trustworthy.
Protocol 3.1: Analyzing Docking Scores and Poses
Causality: The docking output provides a ranked list of possible binding poses. The primary metric is the binding affinity, reported in kcal/mol, where a more negative value suggests a stronger, more favorable interaction. This allows for the quantitative comparison of different this compound derivatives.
Step-by-Step Methodology:
-
Examine the Log File:
-
Open log.txt. You will see a table showing the binding affinity for the top poses (usually 9 by default). The pose with the lowest energy is considered the best prediction.
Mode Affinity (kcal/mol) RMSD l.b. RMSD u.b. 1 -11.35 0.000 0.000 2 -11.12 1.854 2.431 3 -10.98 2.011 3.105 Table based on data for indole derivatives targeting COX-2.[2][19][3] -
-
Visualize the Docked Poses:
-
Use a molecular visualization tool like PyMOL or BIOVIA Discovery Studio Visualizer .[20]
-
Open your prepared receptor PDBQT file.
-
Open the results.pdbqt file. This file contains multiple models, each corresponding to a predicted pose from your log file. You can cycle through them to see how the ligand orients differently in the binding pocket.
-
Protocol 3.2: Detailed Interaction Analysis
Causality: A good binding score is meaningless without a rational chemical interaction. Analyzing the specific non-covalent interactions (hydrogen bonds, hydrophobic contacts, etc.) between the indole derivative and the protein's active site residues provides a chemical basis for the predicted affinity and can guide future molecular design.
Step-by-Step Methodology (using BIOVIA Discovery Studio Visualizer):
-
Load the Complex: Open the receptor PDBQT file and the results.pdbqt file. Select the top-scoring pose for analysis.
-
Identify Interactions: Use the software's built-in tools to find and display interactions. In Discovery Studio, this can be done via the "Ligand Interactions" tool, which will automatically identify and display key contacts.[20][21]
-
Generate 2D and 3D Diagrams:
-
3D View: The main window will show the ligand in the binding site, with dotted lines representing different types of interactions (e.g., green for hydrogen bonds, pink for hydrophobic contacts).[22]
-
2D View: Generate a 2D interaction diagram. This schematic is invaluable for publications and presentations, as it clearly lays out all interacting residues and the nature of their contact with the ligand.[23]
Example Interaction: A study on indole derivatives targeting COX-2 found that a top compound formed crucial hydrogen bonds with residues ALA527, ARG120, and TYR355, rationalizing its high binding affinity.[3]
-
Protocol 3.3: Self-Validating Systems - The Importance of Docking Validation
Causality: How do you trust your docking protocol? Before screening unknown compounds, you must validate that your chosen software, parameters, and preparation steps can accurately reproduce known experimental results for your specific target protein. The most common method is "re-docking."[24]
Step-by-Step Methodology:
-
Select a Holo-Structure: Find a crystal structure of your target protein in the PDB that already has a ligand bound to it (a "holo" structure).
-
Prepare for Re-docking:
-
Separate the native ligand from the protein and save it as a separate file.
-
Prepare the protein as described in Protocol 1.1.
-
Prepare the extracted native ligand as described in Protocol 1.2.
-
-
Run the Docking: Dock the prepared native ligand back into its own receptor using the exact same protocol (grid box, exhaustiveness, etc.) that you plan to use for your indole derivatives.
-
Calculate RMSD:
-
Superimpose the top-scoring docked pose of the native ligand with the original, crystallographic pose.
-
Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses.
-
Success Criterion: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that your protocol can accurately reproduce the experimentally observed binding mode.[24][25] If the RMSD is high, you may need to adjust your grid box size, position, or other docking parameters.
-
Caption: Decision workflow for validating a molecular docking protocol.
Conclusion
Molecular docking is a powerful and cost-effective tool in the modern drug discovery pipeline.[6] For researchers working with promising scaffolds like this compound, a well-executed and properly validated docking study can provide invaluable predictive insights, helping to prioritize synthetic efforts and rationalize biological activity. By following the detailed protocols outlined in this guide—from meticulous preparation and robust simulation to critical analysis and validation—scientists can harness the full potential of this computational method to accelerate the development of novel therapeutics.
References
- Molecular Docking, Synthesis, Characterization and Preliminary Evaluation of some New this compound Derivatives as Potential COX-2 Inhibitors. (n.d.). Advanced Journal of Chemistry-Section A.
- Molecular Docking Software and Tools. (n.d.).
- Step II: Ligand Preparation for Molecular Docking | AutoDock Vina Comprehensive Tutorial. (2023). YouTube.
- Tutorial – AutoDock Vina. (2020). The Scripps Research Institute.
- Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Prepar
- Tutorial: Prepping Molecules. (2025). UCSF DOCK.
- Visualizing protein-protein docking using PyMOL. (2021). Medium.
- How to see ligand interactions and label residues in DS Visualizer?. (2024).
- Ligand–protein interaction analysis after molecular docking. (n.d.).
- How to validate the molecular docking results ?. (2022).
- Autodock Vina Tutorial - Molecular Docking. (2020). YouTube.
- Protein-ligand interaction. (n.d.). Adriano Martinelli.
- Vina Docking Tutorial. (n.d.). Eagon Research Group.
- How to design the 3D and 2D protein-ligand interactions in discovery studio visualizer. (2023). YouTube.
- How can I validate docking result without a co-crystallized ligand?. (2021).
- BIOVIA Discovery Studio Visualizer. (n.d.). Dassault Systèmes.
- Molecular Docking, Synthesis, Characterization and Preliminary Evaluation of some New this compound Derivatives as Potential COX-2 Inhibitors. (2025).
- AutoDock. (n.d.). The Scripps Research Institute.
- Validation of Molecular Docking Programs for Virtual Screening against Dihydroptero
- Computational protein-ligand docking and virtual drug screening with the AutoDock suite. (n.d.). PMC - NIH.
- Basic docking. (n.d.). Autodock Vina 1.2.
- A Comprehensive Review on the Top 10 Molecular Docking Softwares. (n.d.). Pars Silico.
- Drug Discovery - Software. (n.d.). [Source not provided].
- Molecular Docking, Synthesis, Characterization and Preliminary Evaluation of some New this compound Derivatives as. (2024). [Source not provided].
- Session 4: Introduction to in silico docking. (n.d.). [Source not provided].
- Molecular Docking Tutorial. (n.d.). [Source not provided].
- Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure. (2021). YouTube.
- Molecular interaction analysis and visualization of protein-ligand docking using Biovia Discovery Studio Visualizer. (n.d.).
- Analyze protein-ligand interactions of docking-based virtual screening results. (2023). Medium.
- [Tutorial] Performing docking using DockingPie plugin in PyMOL.. (2023).
- [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. (2022). YouTube.
- Preparing the protein and ligand for docking. (n.d.). [Source not provided].
- Tutorial: Prepping Molecules. (n.d.). UCSF DOCK.
- Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025). ChemCopilot.
- A Comparative Guide to the Molecular Docking of Indoline and Indole-Based Ligands. (n.d.). Benchchem.
- Learn Maestro: Preparing protein structures. (2024). YouTube.
- Making Protein-Ligand Docking Results Easier to Interpret. (n.d.). SAMSON Blog.
- (PDF) Validation of Docking Methodology (Redocking). (2024).
- Lessons from Docking Validation. (n.d.).
- Protein-Ligand Interaction Tutorial. (2020). YouTube.
- Mechanochemical Synthesis and Molecular Docking Studies of New Azines Bearing Indole as Anticancer Agents. (2023). MDPI.
- Ligand docking and binding site analysis with PyMOL and Autodock/Vina. (2010). PMC - NIH.
- Video Tutorial: Autodock Vina Result Analysis with PyMol. (2024).
- Synthesis, Molecular Docking Analysis and in Vitro Biological Evaluation of Some New Heterocyclic Scaffolds-Based Indole Moiety as Possible Antimicrobial Agents. (2022). Frontiers.
- Autodock result protein-ligand interaction analysis using pymol. (2022). YouTube.
- In Silico Studies of Indole Derivatives as Antibacterial Agents. (2023). PMC - PubMed Central.
- Instrumental analysis and the molecular docking study for the synthesized indole deriv
- Rationale of the newly synthesized 1H-3-indolyl derivatives using molecular associ
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- 7. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
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Application Notes and Protocols for the Purification of 3-Ethyl-1H-indole
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Purity in 3-Ethyl-1H-indole
This compound (CAS No. 1484-19-1) is a substituted indole derivative that serves as a valuable building block in medicinal chemistry and materials science.[1][2] The indole scaffold is a privileged structure found in numerous biologically active compounds, including neurotransmitters like serotonin and melatonin, as well as a plethora of pharmaceutical agents.[3][4] The purity of this compound is paramount, as even minor impurities can lead to undesirable side reactions, altered biological activity, and complications in downstream applications, particularly in the stringent environment of drug development.
This comprehensive guide provides detailed techniques and protocols for the purification of this compound, addressing the common challenges encountered in its synthesis and isolation. We will delve into the principles and practical execution of several key purification methodologies, including recrystallization, flash column chromatography, and preparative high-performance liquid chromatography (HPLC). The rationale behind the selection of specific solvents and conditions will be thoroughly explained to empower researchers to adapt and optimize these protocols for their specific needs.
Physicochemical Properties and Impurity Profile
A foundational understanding of the physicochemical properties of this compound is essential for devising an effective purification strategy. Commercially available this compound is typically a solid with a purity of ≥98%.[1][5]
| Property | Value/Information | Significance for Purification |
| Molecular Formula | C₁₀H₁₁N | Provides the basis for molecular weight calculation.[1] |
| Molecular Weight | 145.20 g/mol | Essential for stoichiometric calculations and characterization.[1][2] |
| Physical Form | Solid at room temperature | Indicates that recrystallization is a viable purification method. |
| Melting Point | Not definitively reported in searches, but related 3-aryl-indoles melt in the 73-85 °C range.[6] | A sharp melting point is a key indicator of purity. Its expected range makes recrystallization practical. |
| Boiling Point | Not reported in searches. | The lack of a reported boiling point suggests that distillation may not be a common purification method, possibly due to thermal instability or a very high boiling point. |
| Solubility | General solubility in organic solvents like ethanol, ethyl acetate, and DMF.[7] | Crucial for selecting appropriate solvents for recrystallization and chromatography. |
Common Impurities: The impurity profile of this compound is largely dependent on its synthetic route. A prevalent method for its synthesis is the Fischer indole synthesis.[8][9] Potential impurities from this process can include unreacted starting materials (e.g., phenylhydrazine and butanal), regioisomers, and polymeric byproducts. In another documented synthesis, this compound is prepared from 3-bromo-1-(tert-butyldimethylsilyl)indole and ethyl iodide, which may introduce impurities such as the unreacted bromo-indole starting material.[10]
Purification Strategy Workflow
The selection of a purification technique is contingent on the scale of the purification, the nature of the impurities, and the desired final purity. A general workflow for the purification of this compound is presented below.
Caption: General purification workflow for this compound.
Protocol 1: Recrystallization
Recrystallization is often the most efficient method for purifying solid organic compounds, provided a suitable solvent can be identified. The principle relies on the differential solubility of the compound of interest and its impurities in a given solvent at different temperatures.
Rationale for Solvent Selection: An ideal recrystallization solvent should dissolve the solute (this compound) sparingly at room temperature but have high solubility at its boiling point.[11] For indole derivatives, which are moderately polar, common solvent systems include alcohols (ethanol, methanol), esters (ethyl acetate), and hydrocarbon/polar solvent mixtures (e.g., hexanes/ethyl acetate).[7][12][13]
Experimental Protocol: Single-Solvent Recrystallization
-
Solvent Screening: In separate small test tubes, add approximately 20-30 mg of crude this compound. To each tube, add a few drops of a different test solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexanes).
-
Solubility Assessment: Observe the solubility at room temperature. A good solvent will not dissolve the compound readily.
-
Heating and Dissolution: Gently heat the test tubes that showed poor room temperature solubility. The ideal solvent will fully dissolve the compound upon heating.
-
Cooling and Crystallization: Allow the hot, saturated solutions to cool slowly to room temperature, and then in an ice bath. The solvent that yields a good crop of crystals is a suitable candidate.
-
Scaling Up: Place the crude this compound in an Erlenmeyer flask.
-
Dissolution: Add the chosen solvent dropwise to the flask while heating and swirling until the solid just dissolves. Use the minimum amount of hot solvent necessary to create a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum.
Trustworthiness Check: The purity of the recrystallized this compound should be assessed by measuring its melting point. A sharp melting point close to the literature value (if found) indicates high purity. Further analysis by TLC, GC, or NMR can confirm the removal of impurities.
| Solvent System | Rationale |
| Ethanol/Water | This compound is likely soluble in hot ethanol. Water can be added as an anti-solvent to induce crystallization upon cooling.[7] |
| Hexanes/Ethyl Acetate | A non-polar/polar mixture that can be fine-tuned to achieve ideal solubility characteristics.[13] |
| Toluene | A higher boiling point solvent that can be effective for less polar compounds. |
Protocol 2: Flash Column Chromatography
Flash column chromatography is a rapid and effective technique for separating compounds with different polarities. It utilizes a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture). Compounds are separated based on their differential partitioning between the two phases.
Rationale for Method Development: The choice of eluent is critical for a successful separation. A common starting point for indole derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[6] Thin-layer chromatography (TLC) is an indispensable tool for optimizing the solvent system. An ideal Rf value for the target compound on TLC is between 0.2 and 0.4.
Experimental Protocol: Flash Column Chromatography
-
TLC Analysis: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the solution on a silica gel TLC plate and develop it in various solvent systems (e.g., 9:1, 4:1, 1:1 hexanes:ethyl acetate). Visualize the spots under UV light.
-
Column Packing: Select a glass column of appropriate size. Pack the column with silica gel as a slurry in the chosen eluent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a stronger solvent. If the compound is not very soluble in the eluent, it can be dry-loaded by adsorbing it onto a small amount of silica gel.
-
Elution: Add the eluent to the top of the column and apply pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Trustworthiness Check: The purity of the isolated fractions should be confirmed by TLC, showing a single spot. Further confirmation by NMR spectroscopy is recommended to ensure structural integrity.
Caption: Step-by-step workflow for flash column chromatography.
Protocol 3: Preparative High-Performance Liquid Chromatography (HPLC)
For achieving the highest purity levels, particularly for small-scale purifications or for isolating minor components, preparative HPLC is the method of choice. Reverse-phase HPLC, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar, is commonly employed for indole derivatives.[14]
Rationale for Method Development: Analytical HPLC is first used to develop a separation method that is then scaled up to a preparative scale. A typical mobile phase for reverse-phase separation of indoles consists of acetonitrile or methanol mixed with water, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape.[14][15]
Experimental Protocol: Preparative HPLC
-
Analytical Method Development: Using an analytical HPLC system with a C18 column, inject a small amount of the crude this compound. Develop a gradient or isocratic method using a mobile phase of acetonitrile/water or methanol/water (with 0.1% formic acid or TFA) that provides good separation of the target compound from its impurities.
-
Scaling Up: Transfer the analytical method to a preparative HPLC system equipped with a larger C18 column. The flow rate and injection volume will need to be scaled up accordingly.
-
Sample Preparation: Dissolve the crude or partially purified this compound in the mobile phase or a compatible solvent. Filter the solution through a 0.45 µm filter before injection.
-
Purification: Inject the sample onto the preparative column and run the scaled-up method.
-
Fraction Collection: Use a fraction collector to collect the eluate corresponding to the peak of the pure this compound.
-
Solvent Removal: Remove the mobile phase solvents from the collected fractions, typically by lyophilization or rotary evaporation, to obtain the purified compound.
Trustworthiness Check: The purity of the final product should be assessed using analytical HPLC, which should show a single, sharp peak. Mass spectrometry and NMR spectroscopy should be used to confirm the identity and structural integrity of the purified this compound.
Conclusion
The purification of this compound is a critical step in its utilization for research and development. The choice of purification technique should be guided by the scale of the synthesis, the nature of the impurities, and the required final purity. Recrystallization offers a straightforward and economical method for initial purification of solid crude product. Flash column chromatography provides a versatile and powerful tool for separating more complex mixtures. For achieving the highest levels of purity, preparative HPLC is the preferred method. By understanding the principles behind these techniques and carefully following the outlined protocols, researchers can confidently obtain high-purity this compound for their downstream applications.
References
- Serotonin - Wikipedia. (n.d.).
- SIELC Technologies. (n.d.). Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column.
- Supporting Information - Knowledge UChicago. (n.d.).
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Recrystallization - Single Solvent. (n.d.).
- Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles - PMC - PubMed Central. (2021, August 25).
- Go-to recrystallization solvent mixtures : r/Chempros - Reddit. (2023, February 19).
- Synthesis, Characterization and Pharmacological Evaluation of Some Novel 3-indole Derivatives - Der Pharma Chemica. (n.d.).
- 3-ethyl-indole - the NIST WebBook. (n.d.).
- Ethyl Indole-3-carboxylate - Molecular Formula: C11h11no2 at Best Price in Mumbai | National Analytical Corporation - Chemical Division - Tradeindia. (n.d.).
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- Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (n.d.).
- University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography.
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- Successful Flash Chromatography - King Group. (n.d.).
- How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. (2025, July 25).
- 1H-Indole, 3-ethyl - Organic Syntheses Procedure. (n.d.).
- Method Tips and Tricks HPTLC Sample Preparation Column Choice Mobile Phase Equipment - HPLC. (n.d.).
- (PDF) Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and β-Carboline Thiohydantoin Analogues - ResearchGate. (2025, August 9).
- Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - PMC - NIH. (n.d.).
- Synthesis of indoles - Organic Chemistry Portal. (n.d.).
- Chemical Properties of 1H-Indole-3-acetic acid, ethyl ester (CAS 778-82-5) - Cheméo. (n.d.).
- A three-component Fischer indole synthesis - PubMed. (n.d.).
- Ethyl 1H-indole-3-acetate | C12H13NO2 | CID 13067 - PubChem - NIH. (n.d.).
- EP1829872B1 - Processes for production of indole compounds - Google Patents. (n.d.).
- Optimized High-Performance Liquid Chromatography Method for Determining Nine Cytokinins, Indole-3-acetic Acid and Abscisic Acid - MDPI. (n.d.).
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Ethyl-1H-indole
Introduction
The 3-ethyl-1H-indole scaffold is a valuable structural motif in medicinal chemistry and materials science. While the Fischer indole synthesis is a cornerstone method for its preparation, researchers frequently encounter challenges with yield, purity, and reproducibility.[1] This guide provides in-depth troubleshooting advice and optimized protocols to address common issues encountered during the synthesis of this compound, empowering researchers to improve reaction outcomes. We will primarily focus on the Fischer indole synthesis, the most common route, and also present a high-yielding alternative for cases requiring maximum efficiency and regiochemical control.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
Q1: My Fischer indole synthesis of this compound is resulting in a very low yield or failing completely. What are the primary causes?
A1: Complete reaction failure or low yield is a frequent issue stemming from several critical factors. The reaction is highly sensitive to reaction conditions.[1][2] Let's break down the most common culprits:
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Suboptimal Acid Catalyst: The choice and concentration of the acid are paramount. The reaction requires an acid to catalyze both the initial hydrazone formation and the subsequent cyclization, which involves a[2][2]-sigmatropic rearrangement.[3][4] If the acid is too weak, the key rearrangement step may not have a low enough activation energy to proceed efficiently.[5] Conversely, an excessively strong or concentrated acid can lead to degradation of the starting materials or the indole product.
-
Poor Reactant Quality: Phenylhydrazine is susceptible to oxidation, appearing as a dark, viscous oil. Impurities can significantly inhibit the reaction.[6] Using freshly distilled or high-purity phenylhydrazine is crucial. Similarly, butanal can undergo self-condensation (aldol reaction) under acidic conditions, depleting the starting material.[2]
-
Incorrect Temperature: The Fischer synthesis requires elevated temperatures to drive the sigmatropic rearrangement, but excessive heat can cause decomposition and tar formation.[7] The optimal temperature is substrate-dependent and must be determined empirically, often starting with conditions reported for similar substrates.[6]
-
Unstable Hydrazone Intermediate: The phenylhydrazone of butanal may be unstable. A common strategy to overcome this is to form the hydrazone in situ by reacting phenylhydrazine and butanal directly in the acidic reaction medium without prior isolation.[5][8]
Q2: I'm observing significant tar formation and multiple side products. How can I minimize these?
A2: Tar formation is a clear sign of product or intermediate degradation, typically caused by overly harsh reaction conditions.
-
Reduce Reaction Temperature and Time: This is the first variable to adjust. High temperatures, while necessary to drive the reaction, can also accelerate side reactions and decomposition.[7] Try lowering the temperature by 10-20 °C or reducing the total reaction time. Monitor the reaction by TLC to find the point of maximum product formation before significant degradation occurs.
-
Re-evaluate Your Acid Catalyst: Polyphosphoric acid (PPA) and strong Brønsted acids like sulfuric acid are effective but can be aggressive.[6] Consider switching to a milder Lewis acid like zinc chloride (ZnCl₂) or boron trifluoride (BF₃), which can still effectively catalyze the reaction but may reduce charring.[3][8] Acetic acid can serve as both a solvent and a milder catalyst, which can be beneficial in preventing side reactions.[6]
-
Ensure an Inert Atmosphere: While not always reported, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions, particularly of the phenylhydrazine starting material, which contributes to byproduct formation.
Q3: I'm using methyl ethyl ketone (MEK) instead of butanal and getting a mixture of isomers. How can I improve the regioselectivity for this compound?
A3: This is an expected outcome when using an unsymmetrical ketone like MEK. The reaction proceeds through an enamine intermediate, and MEK can form two different enamines, leading to two regioisomeric indole products: 2,3-dimethyl-1H-indole and this compound.
Controlling the regioselectivity is a known challenge.[5] The product ratio is influenced by the acid catalyst and reaction conditions, which dictate the relative rates of formation of the two enamine intermediates (kinetic vs. thermodynamic control).
-
Acid Catalyst Choice: Stronger acids, such as methanesulfonic acid, tend to favor enolization at the less substituted carbon (the methyl group), which would lead to the undesired 2,3-dimethyl-1H-indole as the major product.[9]
-
Strategic Synthesis Choice: To avoid this issue entirely, the most reliable solution is to use butanal as the carbonyl partner, as it can only form one enamine, leading exclusively to the desired this compound. If butanal is not an option, you must be prepared to separate the isomers chromatographically.
Q4: My reaction seems to stall, and I'm recovering a lot of my starting phenylhydrazine. What steps should I take?
A4: Stalling indicates that the activation energy for a key step, likely the[2][2]-sigmatropic rearrangement, is not being overcome.[5]
-
Increase Temperature: This is the most direct way to provide the energy needed for the rearrangement. Increase the temperature in controlled increments (e.g., 10 °C) and monitor the reaction's progress.
-
Increase Acid Strength/Concentration: The rearrangement is acid-catalyzed.[10] If you are using a mild acid like acetic acid, switching to a stronger one like polyphosphoric acid (PPA) or a Lewis acid like ZnCl₂ can significantly promote the cyclization.[5]
-
Check for Inhibiting Impurities: Ensure your starting materials are pure and your solvent is dry. Water can sometimes interfere with Lewis acid catalysts.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best acid catalyst for the Fischer synthesis of this compound?
A1: There is no single "best" catalyst, as the optimal choice depends on the scale, desired purity, and specific reaction conditions. However, a good starting point is often a Lewis acid like zinc chloride (ZnCl₂) or a Brønsted acid like polyphosphoric acid (PPA).[3][8] ZnCl₂ is a classic and effective catalyst.[8] PPA can be particularly effective for driving the cyclization of more challenging substrates.[6] A systematic screening of catalysts is often the most practical approach.
Table 1: Comparison of Common Acid Catalysts in Fischer Indole Synthesis
| Catalyst Type | Examples | Advantages | Disadvantages |
| Brønsted Acids | H₂SO₄, HCl, p-TsOH, PPA[3] | Readily available, strong proton source. | Can be overly harsh, leading to charring and side reactions.[2][5] |
| Lewis Acids | ZnCl₂, BF₃·OEt₂, AlCl₃, FeCl₃[11] | Often milder, can improve yields by reducing degradation. | Can be sensitive to moisture, may require anhydrous conditions. |
| Acidic Solvents | Acetic Acid, Formic Acid | Acts as both solvent and catalyst, provides milder conditions.[6] | May not be acidic enough for less reactive substrates. |
Q2: Should I pre-form the phenylhydrazone or generate it in-situ?
A2: For many simple aldehydes and ketones, pre-forming and isolating the hydrazone works well. However, for substrates where the hydrazone is potentially unstable, generating it in situ is highly recommended.[5] This involves mixing the phenylhydrazine and butanal directly in the reaction flask with the acid catalyst. This approach minimizes the handling of the intermediate and can directly improve yields by immediately converting the hydrazone to the indole as it is formed.[8]
Q3: What are the ideal temperature and reaction time?
A3: This is highly variable. A common starting point is refluxing in a solvent like acetic acid or toluene for several hours.[6][7] However, some literature reports optimal temperatures around 80°C for specific syntheses.[6] The best practice is to monitor the reaction closely using Thin Layer Chromatography (TLC). Spot the reaction mixture every 30-60 minutes to track the consumption of the starting material and the formation of the product. The reaction should be stopped once the product spot on the TLC plate reaches maximum intensity.
Q4: Are there higher-yielding alternatives to the Fischer Indole Synthesis for this specific compound?
A4: Yes. While the Fischer synthesis is classic, modern methods can offer superior yields and avoid issues like regioselectivity. A highly effective method involves the N-protection of indole, followed by directed lithiation at the C3 position and subsequent alkylation with an ethylating agent like ethyl iodide. A procedure published in Organic Syntheses details a similar transformation, achieving a 92% yield for the final product.[12] This method provides excellent control and is a superior choice when yield is the primary concern. (See Protocol 2 below).
Part 3: Key Experimental Protocols
Protocol 1: Optimized Fischer Indole Synthesis of this compound
This protocol is a generalized procedure based on common practices for achieving a moderate to good yield.
Caption: A logical flowchart for troubleshooting this compound synthesis.
Table 2: Troubleshooting Summary
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Yield / No Reaction | Impure reagents; Suboptimal temperature; Incorrect acid catalyst. [2][6] | Use freshly distilled phenylhydrazine; Systematically optimize temperature and screen various Brønsted and Lewis acids. [6] |
| Tar/Byproduct Formation | Reaction temperature too high; Acid too harsh/concentrated. [5][7] | Lower reaction temperature; Switch to a milder catalyst (e.g., ZnCl₂); Monitor reaction by TLC and stop at optimal time. |
| Mixture of Isomers | Use of unsymmetrical ketone (methyl ethyl ketone). [5] | Use butanal instead to ensure single regioisomer formation. If not possible, prepare for chromatographic separation. |
| Reaction Stalls | Insufficient energy for rearrangement; Catalyst is too weak. [5] | Increase reaction temperature; Use a stronger acid catalyst (e.g., PPA). [5][6] |
| Difficult Purification | Presence of polar impurities or closely related side products. | Ensure complete neutralization during workup; Screen different solvent systems for column chromatography; Consider an alternative, cleaner synthesis route. [12] |
References
- Wikipedia. (2023). Fischer indole synthesis. In Wikipedia. [Link]
- Taber, D. F., & Tirunahari, P. K. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54064-54085. [Link]
- Kawabata, T., & Fuji, K. (1997). 1H-Indole, 3-ethyl-. Organic Syntheses, 74, 101. [Link]
- Chemistry Stack Exchange. (2020).
- Kaunas University of Technology. (2021). Fischer indole synthesis optimization and application towards preparation of 1H-indol-3-ylacetic acid analogues. [Link]
- Chen, C., et al. (2018). An Eco-Friendly Industrial Fischer Indole Cyclization Process. Organic Process Research & Development. [Link]
- Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. [Link]
- Royal Society of Chemistry. (2024).
- Organic Chemistry Portal. (n.d.). Synthesis of indoles. [Link]
- International Journal of Chemical Studies. (2019). 3-Substituted indole: A review. [Link]
- Royal Society of Chemistry. (2022). Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Green Chemistry. [Link]
- DergiPark. (2021).
- ResearchGate. (2024).
- ResearchGate. (2016). Synthesis of 3-Ethyl Indole. [Link]
- National Institutes of Health. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. [Link]
- National Institutes of Health. (2020). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. [Link]
- National Institutes of Health. (2021).
- Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. [Link]
- Professor Dave Explains. (2021, August 5). Fischer Indole Synthesis. YouTube. [Link]
- Vedantu. (n.d.). Fischer Indole Synthesis: Mechanism, Steps & Importance. [Link]
- ResearchGate. (2006). Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and β-Carboline Thiohydantoin Analogues. [Link]
- National Institutes of Health. (2013).
- All about pharmaceutical sciences. (2018, December 18). Methods of indole synthesis: Part III (Fischer indole synthesis). YouTube. [Link]
- National Institutes of Health. (2016).
- Reddit. (2021). Problems with Fischer indole synthesis. [Link]
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. [Link]
- University of California, Irvine. (n.d.). Indoles. [Link]
- National Center for Biotechnology Information. (2021). Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles. [Link]
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- 12. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of 3-Ethyl-1H-indole
Welcome to the technical support center for the synthesis of 3-ethyl-1H-indole. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis of this valuable indole derivative. Our goal is to provide not only solutions but also the underlying scientific principles to empower your experimental success.
Troubleshooting Guide: Common Issues and Solutions
This section delves into specific problems that may arise during the synthesis of this compound, particularly when employing the widely-used Fischer indole synthesis.
Q1: My Fischer indole synthesis of this compound is resulting in a very low yield. What are the primary factors to investigate?
Low yields in the Fischer indole synthesis of this compound are a frequent issue and can be attributed to several factors.[1] The reaction, which involves the acid-catalyzed cyclization of a phenylhydrazone, is sensitive to multiple variables.[2][3][4]
Core Causality & Remediation Strategy:
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Suboptimal Reaction Conditions: The Fischer indole synthesis is highly dependent on temperature and the strength of the acid catalyst.[1]
-
Troubleshooting: Systematically optimize the reaction conditions. Vary the temperature, reaction time, and the concentration of the acid catalyst. Common catalysts include Brønsted acids like HCl, H₂SO₄, and polyphosphoric acid (PPA), as well as Lewis acids such as ZnCl₂, BF₃, and AlCl₃.[2][4][5][6] The choice of catalyst can be critical and often requires empirical optimization.[1][7]
-
-
Purity of Starting Materials: Impurities in the phenylhydrazine or 2-butanone (methylethylketone) can lead to undesired side reactions, significantly lowering the yield of the target molecule.[1]
-
Troubleshooting: Ensure the purity of your starting materials. Phenylhydrazine can be purified by distillation under reduced pressure, and 2-butanone should be of high purity and free from water.
-
-
Instability of Intermediates: The key ene-hydrazine intermediate can be unstable under harsh acidic conditions, leading to decomposition or alternative reaction pathways.
-
Troubleshooting: Consider a milder acid catalyst or a lower reaction temperature to stabilize the intermediate. The use of solid acid catalysts like Amberlite IR-120 has been shown to be effective and can simplify workup.
-
Q2: I am observing the formation of significant byproducts alongside this compound. What are the likely side reactions?
The acidic conditions of the Fischer indole synthesis can promote several side reactions. Identifying these byproducts is the first step in mitigating their formation.
Common Side Reactions and Mitigation:
-
Aldol Condensation: Under acidic conditions, 2-butanone can undergo self-condensation, leading to the formation of α,β-unsaturated ketones.[1] These can then react with phenylhydrazine to form undesired indole isomers or other heterocyclic compounds.
-
Mitigation: Add the 2-butanone slowly to the reaction mixture containing phenylhydrazine and the acid catalyst. This keeps the concentration of free ketone low and favors the formation of the desired phenylhydrazone.
-
-
N-N Bond Cleavage: Electron-donating groups on the carbonyl compound can over-stabilize a key intermediate, leading to heterolytic cleavage of the N-N bond instead of the desired[7][7]-sigmatropic rearrangement.[7][8] This results in the formation of aniline and an iminium species.[7][8]
-
Formation of Isomeric Indoles: If unsymmetrical ketones are used, there is a possibility of forming two different ene-hydrazine intermediates, leading to a mixture of isomeric indoles. For 2-butanone, this can lead to the formation of 2,3-dimethylindole in addition to this compound.
-
Mitigation: The regioselectivity of the Fischer indole synthesis is often influenced by the stability of the resulting ene-hydrazine. In the case of 2-butanone, the formation of the more substituted ene-hydrazine leading to this compound is generally favored. However, careful control of reaction conditions, particularly the acid catalyst and temperature, can help to maximize the yield of the desired isomer.
-
Q3: The purification of my crude this compound product by column chromatography is proving difficult. What strategies can I employ for better separation?
Purification of indole derivatives can be challenging due to their polarity and potential for interaction with the stationary phase.[10]
Purification Workflow:
Caption: A typical workflow for the purification of this compound.
Troubleshooting Purification:
-
Tailing on Silica Gel: Indoles can exhibit tailing on silica gel due to the interaction of the N-H proton with the acidic silanol groups.
-
Solution: Add a small amount of a basic modifier, such as triethylamine (0.5-1%), to the eluent system. This will deactivate the acidic sites on the silica gel and improve the peak shape.
-
-
Co-elution of Impurities: Some byproducts may have similar polarities to this compound, making separation difficult.
-
Solution: Experiment with different solvent systems. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate or dichloromethane) can often provide better separation.[11] For particularly difficult separations, consider reverse-phase chromatography.
-
-
Product Instability: Some indole derivatives can be sensitive to light and air, leading to decomposition on the column.[12]
-
Solution: Protect the column from light by wrapping it in aluminum foil. Use freshly distilled solvents and perform the chromatography as quickly as possible.
-
Frequently Asked Questions (FAQs)
Q1: What is the generally accepted mechanism for the Fischer indole synthesis?
The mechanism of the Fischer indole synthesis is a well-established sequence of reactions.[2][4][5][13]
Mechanism Steps:
-
Phenylhydrazone Formation: The reaction begins with the condensation of phenylhydrazine with an aldehyde or ketone (in this case, 2-butanone) to form a phenylhydrazone.[13]
-
Tautomerization: The phenylhydrazone tautomerizes to form the crucial ene-hydrazine intermediate.[4][13]
-
[7][7]-Sigmatropic Rearrangement: Under acidic conditions, the ene-hydrazine undergoes a protonation followed by a[7][7]-sigmatropic rearrangement (a type of pericyclic reaction) to form a di-imine intermediate.[2][4][9][13]
-
Aromatization and Cyclization: The di-imine rearomatizes, and subsequent intramolecular cyclization forms an aminal.[2][4]
-
Elimination of Ammonia: Finally, the elimination of ammonia under acidic catalysis leads to the formation of the aromatic indole ring.[2][4]
Caption: Simplified mechanistic pathway of the Fischer indole synthesis.
Q2: Are there alternative methods for the synthesis of this compound?
While the Fischer indole synthesis is a classic and widely used method, other synthetic routes are available, particularly for 3-substituted indoles.[14][15][16][17]
| Synthesis Method | Brief Description | Key Advantages |
| Buchwald-Hartwig Amination | Palladium-catalyzed cross-coupling of an o-haloaniline with a ketone, followed by intramolecular cyclization. A modification of the Fischer indole synthesis can also be achieved via a palladium-catalyzed reaction.[2][4] | Good functional group tolerance and milder reaction conditions. |
| Leimgruber-Batcho Indole Synthesis | Involves the reaction of an o-nitrotoluene with a dimethylformamide acetal to form an enamine, which is then reductively cyclized.[12] | Good for synthesizing indoles with various substitution patterns. |
| Reissert Synthesis | Condensation of o-nitrotoluene with diethyl oxalate, followed by reductive cyclization of the resulting α-keto ester.[12] | Useful for the synthesis of indole-2-carboxylic acids, which can then be further modified. |
Q3: How do electron-donating or withdrawing groups on the phenylhydrazine affect the reaction?
Substituents on the phenylhydrazine ring can have a significant impact on the outcome of the Fischer indole synthesis.[5][7][8]
-
Electron-Donating Groups (EDGs): EDGs on the phenylhydrazine ring generally accelerate the reaction by increasing the nucleophilicity of the nitrogen atoms. However, strong EDGs can also weaken the N-N bond, potentially favoring the N-N bond cleavage side reaction.[1][7][8]
-
Electron-Withdrawing Groups (EWGs): EWGs on the phenylhydrazine ring generally slow down the reaction by decreasing the nucleophilicity of the nitrogen atoms. This can make the initial hydrazone formation and the subsequent cyclization more difficult, often requiring harsher reaction conditions.
The electronic nature of the substituents must be carefully considered when planning the synthesis and optimizing the reaction conditions.
References
- 1H-Indole, 3-ethyl. Organic Syntheses Procedure.
- Hughes, D. L. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society, 133(15), 5974-5983.
- New 3H-Indole Synthesis by Fischer's Method. Part I. MDPI.
- Fischer indole synthesis. Wikipedia.
- Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances.
- Synthesis of 3-substituted Indoles via Reactive Alkylideneindolenine Intermediates. PubMed.
- Fischer Indole Synthesis.
- Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Publishing.
- Synthesis of indoles. Organic Chemistry Portal.
- Hughes, D. L. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society, 133(15), 5974-5983.
- A Convenient Modification of the Fischer Indole Synthesis with a Solid Acid. ResearchGate.
- Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Publishing.
- New 3H-Indole Synthesis by Fischer's Method. Part I. PMC - NIH.
- Fischer indole synthesis. chemeurope.com.
- 3-Substituted indole: A review. International Journal of Chemical Studies.
- Problems with Fischer indole synthesis. Reddit.
- Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. PMC.
- Synthesis of 3-Ethyl Indole. ResearchGate.
- Solved Practice Problems for the Fischer Indole Synthesis. Chegg.com.
- Iodine-Mediated Synthesis of 3H-Indoles via Intramolecular Cyclization of Enamines. The Journal of Organic Chemistry - ACS Publications.
- A new synthetic approach to the 3,4-dihydro-1H-[1][5]oxazino[4,3-a]indole system from ethyl 1H-indole-2-carboxylates and activated glycerol carbonate. PMC - NIH.
- Synthesis, Reactions and Medicinal Uses of Indole. Pharmaguideline.
- Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. PMC - NIH.
- Synthesis of {3-(2-dimethylamino-ethy1)-2-[3-(2- dimethylaminoethyl)-1H-indol-5-ylmethyl] - arkat usa.
- Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and β-Carboline Thiohydantoin Analogues. ResearchGate.
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Technical Support Center: Purification of 3-Ethyl-1H-Indole
Welcome to the technical support center for the purification of 3-ethyl-1H-indole. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating this valuable compound. Here, we will dissect common purification challenges and provide robust, field-proven troubleshooting strategies and detailed protocols to enhance the purity and yield of your product.
I. Understanding the Molecule: Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is the foundation of any successful purification strategy. These properties dictate its behavior in various solvents and on different stationary phases.
| Property | Value | Significance for Purification |
| Molecular Formula | C₁₀H₁₁N | Provides the basis for molecular weight calculation. |
| Molecular Weight | 145.20 g/mol | Essential for stoichiometric calculations and interpreting mass spectrometry data.[1][2][3] |
| Appearance | Solid | Dictates the choice of purification techniques, with recrystallization being a primary option.[1] |
| LogP | 2.73 | Indicates good solubility in moderately polar to non-polar organic solvents. |
| Hydrogen Bond Donor | 1 | The N-H group can interact with polar stationary phases and solvents. |
| Purity (Typical) | ≥98% | Commercial grades often require further purification for high-sensitivity applications.[1][2] |
II. Frequently Asked Questions (FAQs)
This section addresses common initial queries encountered during the purification of this compound.
Q1: My crude this compound is a dark oil/solid. What is the likely cause and how can I address it?
A1: The appearance of color, typically ranging from pink to dark brown, is a common issue and often indicates the presence of oxidative degradation products. The indole ring is susceptible to oxidation, which can be initiated by exposure to air, light, or residual acid from the synthesis.
-
Initial Troubleshooting:
-
Minimize Exposure: During your workup, minimize the exposure of the compound to air and light. Use amber glassware and consider working under an inert atmosphere (e.g., nitrogen or argon) if the discoloration is severe.
-
Activated Carbon Treatment: For solutions, a small amount of activated carbon can be used to adsorb colored impurities. However, be aware that this can also lead to some product loss.
-
Q2: I'm struggling to choose a suitable solvent for recrystallization. What are the key considerations?
A2: The ideal recrystallization solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Solvent Selection Strategy:
-
"Like Dissolves Like": Given its moderate polarity, start with solvents like heptane, hexane/ethyl acetate mixtures, or toluene.
-
Trial and Error: Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. A good solvent will show a significant difference in solubility.
-
Commonly Used Solvents: Hexane and mixtures of hexane and ethyl acetate are often effective for recrystallizing substituted indoles.
-
Q3: My compound co-elutes with an impurity during column chromatography. What can I do to improve separation?
A3: Co-elution suggests that the impurity has a similar polarity to your product.
-
Strategies for Improved Resolution:
-
Solvent System Optimization: Adjust the polarity of your eluent. If using a hexane/ethyl acetate system, try a shallower gradient or isocratic elution with a lower percentage of the more polar solvent (ethyl acetate).
-
Stationary Phase Variation: If optimizing the mobile phase is unsuccessful, consider a different stationary phase. If you are using silica gel (slightly acidic), switching to neutral alumina might alter the elution profile.
-
Alternative Techniques: For very challenging separations, consider preparative HPLC, which offers higher resolution.
-
III. Troubleshooting Guide: Addressing Specific Purification Challenges
This section provides in-depth solutions to more complex purification problems.
Challenge 1: Persistent Colored Impurities
Even after initial purification attempts, colored impurities can persist. These are often highly conjugated or polymeric species arising from indole degradation.
-
Dissolution: Dissolve the impure this compound in a minimal amount of a suitable hot solvent (e.g., ethanol or ethyl acetate).
-
Addition of Carbon: Add a small amount of activated carbon (typically 1-2% w/w of the solute).
-
Heating: Gently heat the mixture for a short period (5-10 minutes). Avoid prolonged boiling, as this can promote further degradation.
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper or a pad of celite to remove the carbon. This step must be done quickly to prevent premature crystallization of the product.
-
Crystallization: Allow the filtrate to cool slowly to induce crystallization of the decolorized product.
Challenge 2: Removal of Starting Materials from Fischer Indole Synthesis
The Fischer indole synthesis is a common method for preparing 3-substituted indoles. In the case of this compound, this typically involves the reaction of phenylhydrazine with 1-butanal. Incomplete reaction or side reactions can lead to persistent impurities.
-
Unreacted Phenylhydrazine: This basic impurity can often be removed with an acidic wash (e.g., dilute HCl) during the initial workup. The phenylhydrazine will form a water-soluble salt and partition into the aqueous layer.
-
Unreacted 1-Butanal: This volatile aldehyde can sometimes be removed by evaporation under reduced pressure. If it persists, careful column chromatography is usually effective.
-
Side-Products: The acidic conditions of the Fischer synthesis can sometimes lead to side reactions. If you suspect the presence of isomeric indole products or other byproducts, a combination of recrystallization and chromatography is the most effective approach.
Challenge 3: Product Instability and Degradation During Purification
This compound, like many indole derivatives, can be sensitive to heat, acid, and oxygen.
-
Temperature Control: Avoid excessive temperatures during solvent evaporation and recrystallization. Use a rotary evaporator with a water bath set to a moderate temperature.
-
pH Control: Neutralize any residual acid from the synthesis before purification. If using silica gel for chromatography, which is inherently acidic, you can either use neutral alumina or add a small amount of a non-nucleophilic base (e.g., triethylamine) to your eluent.
-
Inert Atmosphere: For particularly sensitive samples or prolonged purification steps, working under an inert atmosphere of nitrogen or argon can significantly reduce oxidative degradation.
IV. Detailed Experimental Protocols
These protocols provide a starting point for the purification of this compound. They should be optimized based on the specific impurity profile of your crude material.
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Begin by testing the solubility of your crude material in various solvents. A mixture of hexane and ethyl acetate is often a good starting point.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent system until the solid just dissolves.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography of this compound
-
Stationary Phase: Use standard silica gel (60 Å, 230-400 mesh).
-
Eluent Selection: Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate. A good starting point for elution is a gradient of 0% to 10% ethyl acetate in hexane. Monitor the separation by TLC.
-
Column Packing: Pack the column with a slurry of silica gel in hexane.
-
Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent and load it onto the column.
-
Elution: Begin elution with hexane and gradually increase the concentration of ethyl acetate.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
V. Visualization of Purification Workflows and Concepts
Decision Tree for Purification Method Selection
Caption: A decision tree to guide the selection of an appropriate initial purification method.
Comprehensive Purification Workflow
Caption: A typical multi-step workflow for the purification of this compound.
Oxidative Degradation Pathway of 3-Substituted Indoles
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Multi-component synthesis of 3-substituted indoles and their cyclisation to α-carbolines via I2-promoted intramolecular C2 oxidative amination/aromatisation at room temperature - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Chromatography [chem.rochester.edu]
Technical Support Center: Optimization of Reaction Conditions for 3-Ethyl-1H-Indole Synthesis
Welcome to the Technical Support Center for the synthesis of 3-ethyl-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to navigate the complexities of this synthesis. Our focus is on providing practical, field-tested insights grounded in established chemical principles to help you achieve optimal yields and purity in your experiments.
Foundational Principles: The Fischer Indole Synthesis
The Fischer indole synthesis is the most common and versatile method for preparing 3-substituted indoles like this compound.[1][2][3] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the reaction of phenylhydrazine with an appropriate ketone or aldehyde.[1][4][5] In the case of this compound, the logical starting materials are phenylhydrazine and 2-butanone.
The choice of acid catalyst is a critical parameter. A wide range of both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid (PPA), and p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, and AlCl₃) have been successfully employed.[1][4][5]
Visualizing the Workflow: Fischer Indole Synthesis
Caption: A generalized workflow for the Fischer indole synthesis of this compound.
Detailed Experimental Protocol: A Starting Point
This protocol provides a robust starting point for the synthesis of this compound. Optimization of specific parameters may be necessary depending on the scale and available equipment.
Materials:
-
Phenylhydrazine
-
2-Butanone
-
Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂)
-
Ethanol or Glacial Acetic Acid
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
Hydrazone Formation (Optional Isolation): In a round-bottom flask, dissolve phenylhydrazine (1 equivalent) in ethanol or glacial acetic acid. Add 2-butanone (1.1 equivalents) dropwise at room temperature. Stir the mixture for 1-2 hours. The formation of the phenylhydrazone can be monitored by Thin Layer Chromatography (TLC). For many applications, the hydrazone does not need to be isolated.[6]
-
Cyclization:
-
Using Polyphosphoric Acid (PPA): To the crude phenylhydrazone, add polyphosphoric acid (a sufficient amount to ensure stirring is possible). Heat the mixture to 80-100 °C and monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.
-
Using Zinc Chloride (ZnCl₂): If isolating the hydrazone, mix the dried phenylhydrazone with anhydrous zinc chloride (2-3 equivalents). Heat the mixture to 150-170 °C. The reaction is often rapid and can be complete in under an hour.
-
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully quench the reaction by adding crushed ice and water.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is ~7-8.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude this compound by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
Optimizing Reaction Conditions: A Comparative Overview
The choice of catalyst and solvent can significantly impact the yield and purity of this compound. The following table provides a summary of common conditions used for Fischer indole syntheses, which can serve as a guide for optimization.
| Catalyst | Typical Solvent(s) | Temperature Range (°C) | Key Advantages | Potential Drawbacks |
| Brønsted Acids | ||||
| Polyphosphoric Acid (PPA) | None, or high-boiling solvents | 80 - 150 | Often gives good yields, acts as both catalyst and solvent. | Viscous and can be difficult to work with, work-up can be challenging. |
| Sulfuric Acid (H₂SO₄) | Ethanol, Acetic Acid | 50 - 100 | Strong acid, effective catalyst. | Can lead to charring and side reactions if not controlled. |
| Hydrochloric Acid (HCl) | Ethanol, Acetic Acid | 50 - 100 | Readily available and effective. | Can be corrosive and may require careful handling. |
| p-Toluenesulfonic Acid (p-TsOH) | Toluene, Xylene | 80 - 140 (reflux) | Milder than H₂SO₄, allows for azeotropic removal of water. | May require longer reaction times. |
| Lewis Acids | ||||
| Zinc Chloride (ZnCl₂) | None, or high-boiling solvents | 150 - 180 | Commonly used, often gives good yields. | Requires higher temperatures, can be hygroscopic. |
| Boron Trifluoride (BF₃·OEt₂) | Dichloromethane, Acetic Acid | 25 - 80 | Effective at lower temperatures. | Moisture sensitive, requires anhydrous conditions. |
| Aluminum Chloride (AlCl₃) | Dichloromethane, Nitrobenzene | 25 - 100 | Strong Lewis acid, can be very effective. | Can promote side reactions, requires careful handling. |
Troubleshooting Guide
Issue 1: Low or No Yield
Potential Causes and Solutions:
-
Purity of Starting Materials: Impurities in phenylhydrazine or 2-butanone can significantly inhibit the reaction.[6]
-
Solution: Ensure the purity of your starting materials. Phenylhydrazine can be purified by distillation under reduced pressure.
-
-
Inefficient Hydrazone Formation: The initial condensation to form the phenylhydrazone may be incomplete.
-
Solution: Ensure a slight excess of the ketone is used and allow sufficient reaction time. The use of a catalytic amount of acid (e.g., acetic acid) can facilitate this step.
-
-
Suboptimal Catalyst or Temperature: The chosen acid catalyst may not be strong enough, or the temperature may be too low for the cyclization to occur efficiently.[6]
-
Solution: Refer to the table above and consider a stronger acid or a higher reaction temperature. A systematic screen of catalysts and temperatures is recommended for optimization.
-
-
Decomposition of Reactants or Products: The reaction conditions may be too harsh, leading to the degradation of the starting materials, intermediates, or the final product.
-
Solution: If charring is observed, consider a milder catalyst or a lower reaction temperature. In some cases, running the reaction in a high-boiling solvent can help to moderate the temperature and prevent decomposition.
-
Issue 2: Presence of Significant Impurities
Common Side Reactions and Byproducts:
The most significant side reaction in the Fischer indole synthesis is the acid-catalyzed cleavage of the N-N bond in the ene-hydrazine intermediate.[7] This is particularly problematic when electron-donating groups are present on the starting materials, as they can stabilize the intermediates that lead to cleavage.[7]
-
Side Product: Aniline and other substituted anilines can be formed from the cleavage of the N-N bond.
-
Identification: These are typically more polar than the desired indole and can be identified by TLC and NMR spectroscopy.
-
-
Side Product: Regioisomers. While 2-butanone is symmetrical with respect to the alpha-carbons that can participate in cyclization, the use of unsymmetrical ketones can lead to the formation of regioisomers. For this compound from 2-butanone, this is not a primary concern.
Purification Strategies:
-
Column Chromatography: This is the most effective method for removing both more polar and less polar impurities. A carefully chosen eluent system (e.g., a gradient of ethyl acetate in hexanes) is crucial for good separation.
-
Recrystallization: If the crude product is a solid and of sufficient purity, recrystallization from a suitable solvent (e.g., ethanol/water or hexanes) can be an effective purification method.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues in this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: Is it necessary to isolate the phenylhydrazone before the cyclization step?
A1: Not always. The Fischer indole synthesis can often be performed as a one-pot reaction where the phenylhydrazone is formed in situ.[6] However, isolating and purifying the hydrazone can sometimes lead to a cleaner reaction and higher yields of the final product, as it removes any impurities from the initial condensation step.
Q2: My reaction mixture turned dark brown/black. Is this normal?
A2: While some coloration is expected, extensive darkening or charring often indicates decomposition. This can be caused by excessively high temperatures or a catalyst that is too strong for the substrate. Consider using a milder catalyst or lowering the reaction temperature.
Q3: Can I use microwave irradiation to speed up the reaction?
A3: Yes, microwave-assisted Fischer indole synthesis has been reported to significantly reduce reaction times and in some cases improve yields by providing rapid and uniform heating.
Q4: What are the safety precautions for handling phenylhydrazine and strong acids?
A4: Phenylhydrazine is toxic and a suspected carcinogen; it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Strong acids like PPA and H₂SO₄ are highly corrosive and should also be handled with extreme care and appropriate PPE.
Q5: How can I confirm the identity and purity of my this compound product?
A5: The identity and purity should be confirmed using a combination of analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point of the pure compound can also be compared to literature values.
References
- Hughes, D. L. The Fischer Indole Synthesis. Org. React.1991, 42, 335-652.
- Why Do Some Fischer Indoliz
- Fischer indole synthesis - Wikipedia. [Link]
- A three-component Fischer indole synthesis - PubMed. [Link]
- Fischer Indole Synthesis - Organic Chemistry Portal. [Link]
- Highly efficient and facile green approach for one-pot fischer indole synthesis. [Link]
- Fischer indole synthesis applied to the total synthesis of n
- Fischer indole synthesis – Knowledge and References - Taylor & Francis. [Link]
- Fischer indole synthesis in the absence of a solvent - SciSpace. [Link]
- New 3H-Indole Synthesis by Fischer's Method. Part I. - MDPI. [Link]
- An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne - Organic Syntheses Procedure. [Link]
- A FACILE AND EXPEDIENT SYNTHESIS OF FISCHER INDOLE DERIVATIVES USING DOUBLE SALT AS AN EFFICIENT AND RECYCLABLE C
- Fischer indole synthesis in the absence of a solvent - ResearchG
- Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC. [Link]
- Synthesis of 3-Substituted Indoles Using Deep Eutectic Solvent and Ultrasound. [Link]
- (PDF) New 3H-Indole Synthesis by Fischer's Method.
- First page Cover C-21(6) - Scientia Iranica. [Link]
- (PDF)
- 3-Substituted indole: A review - International Journal of Chemical Studies. [Link]
- Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination–Cyclization Reaction between Simple Alkynes and Arylhydrazines - MDPI. [Link]
- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist - KGROUP. [Link]
Sources
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. mdpi.com [mdpi.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Degradation of 3-Ethyl-1H-Indole During Storage
Welcome to the technical support guide for 3-ethyl-1H-indole. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound. Improper storage can lead to degradation, compromising experimental results and product quality. This guide provides in-depth, field-proven insights into the causes of degradation and robust protocols for its prevention.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding the storage and handling of this compound.
Q1: What are the ideal storage conditions for solid this compound?
For optimal stability, solid this compound should be stored in a cool, dark, and dry environment. While some suppliers may indicate room temperature storage is acceptable for short periods[1], long-term stability is best achieved under refrigerated conditions at 2-8°C. For storage exceeding several months, freezing at -20°C is recommended.[2][3][4] The container should be tightly sealed to prevent moisture and oxygen ingress.[5][6]
Q2: My this compound has changed color. Can I still use it?
A color change, often to a yellowish or brownish hue, is a visual indicator of chemical degradation, typically due to oxidation or photodegradation.[2] While minor discoloration may not significantly affect the bulk purity for some less sensitive applications, it is a definitive sign that degradation has occurred. For sensitive experiments, such as in drug development or quantitative assays, using a discolored reagent is not recommended as the impurities could lead to unpredictable side reactions or inaccurate results. It is advisable to re-analyze the compound's purity via methods like HPLC or NMR before use.
Q3: How should I store solutions of this compound?
Solutions are generally more susceptible to degradation than the solid compound. To maximize stability, solutions should be prepared using fresh, anhydrous, and deoxygenated solvents.[3][7] Store stock solutions in amber or opaque vials with PTFE-lined caps at -20°C or below.[2] For highly sensitive applications, blanketing the solution with an inert gas like argon or nitrogen before sealing is a highly effective preventative measure.[2][7]
Q4: What are the primary causes of this compound degradation?
The degradation of this compound is primarily driven by four factors:
-
Oxidation: The electron-rich indole ring is highly susceptible to oxidation from atmospheric oxygen, leading to the formation of 2-oxindoles and other degradation products.[7][8]
-
Light Exposure (Photodegradation): UV and ambient light can provide the energy to initiate oxidative and other radical-mediated degradation reactions.[7][9][10]
-
Temperature: Elevated temperatures accelerate the rate of all chemical degradation pathways.[7][11]
-
pH: The indole nucleus is unstable in strongly acidic conditions, which can cause protonation and subsequent polymerization.[7] Strongly alkaline conditions can also promote oxidation.[7]
Q5: Is it necessary to store this compound under an inert atmosphere?
For routine, short-term storage of the solid compound, a tightly sealed container in a cool, dark place is often sufficient. However, for long-term storage (greater than 6 months) or for storing solutions, an inert atmosphere (argon or nitrogen) is strongly recommended.[2][12] This is the most effective way to prevent oxidative degradation, which is a primary degradation pathway for indole derivatives.[7]
Part 2: Troubleshooting Guide for Degradation Issues
This guide helps diagnose and resolve issues that may arise from compound degradation.
Issue 1: Unexpected Results or Low Yield in Experiments
| Possible Cause | Recommended Action | Scientific Rationale |
| Compound Degradation Prior to Use | Verify the purity of the starting material using an appropriate analytical method (e.g., HPLC, NMR). If degradation is confirmed, use a fresh, properly stored batch. | Impurities from degradation can interfere with reactions, poison catalysts, or lead to the formation of unexpected side products, thus lowering the yield of the desired product.[7] |
| Instability in Reaction Conditions (Air/Oxygen) | If the reaction is not already, perform it under an inert atmosphere (N₂ or Ar). Use degassed solvents for the reaction. | The indole ring is susceptible to oxidation, a process that can be accelerated by heat and certain reagents used in chemical synthesis. Removing oxygen from the reaction environment minimizes this degradation pathway.[7] |
| Instability in Reaction Conditions (pH) | Avoid strongly acidic conditions (pH < 4). If an acid is required, opt for a milder acid or limit the exposure time. Buffer the reaction medium if possible. | The indole nucleus can be protonated under strong acidic conditions, leading to the formation of non-reactive intermediates or promoting polymerization, which consumes the starting material.[7] |
| Thermal Degradation During Reaction | Monitor the reaction temperature closely. If possible, run the reaction at a lower temperature for a longer duration. | Indole derivatives can be thermally labile. Excessive heat can cause decomposition, leading to a complex mixture of byproducts and reduced yield.[7][13] |
Issue 2: Visible Changes in Solid Compound (Color, Clumping)
| Possible Cause | Recommended Action | Scientific Rationale |
| Oxidation | Discard the compound if heavily discolored. For future storage, transfer the compound to an amber vial, purge with argon or nitrogen, and store in a freezer. | The color change is due to the formation of oxidized species, which are often highly conjugated and thus absorb visible light. This is a direct result of exposure to atmospheric oxygen.[2][7] |
| Photodegradation | Always store the compound in amber or opaque containers. Avoid leaving the container on the lab bench exposed to ambient light for extended periods. | Light, particularly in the UV spectrum, provides the activation energy for radical reactions and oxidation, leading to decomposition. Opaque containers block these wavelengths.[9][10] |
| Moisture Absorption | Store the compound in a desiccator, especially if the lab environment is humid. Ensure the container cap is tightly sealed. | While not a primary degradation pathway for the indole ring itself, absorbed moisture can facilitate other reactions and affect the physical properties (clumping) and accurate weighing of the compound. |
Part 3: Key Degradation Pathways of this compound
Understanding the chemical mechanisms of degradation is crucial for developing effective prevention strategies. The indole ring system is electron-rich, making it a target for electrophilic attack and oxidation.
-
Oxidative Degradation : This is the most common degradation pathway. Atmospheric oxygen can react with the indole, particularly at the C2 and C3 positions of the pyrrole ring. This can be a slow auto-oxidation process or can be accelerated by light, heat, and trace metals.[10] The initial products are often hydroperoxides, which can rearrange to form 2-oxindoles or other oxidized species.[7][8]
-
Photodegradation : Exposure to light, especially UV radiation, can excite the indole molecule to a higher energy state. This excited molecule can then react with oxygen to form reactive oxygen species (ROS) or undergo other radical-mediated reactions, leading to a variety of degradation products.[9]
-
Acid-Catalyzed Degradation : In the presence of strong acids, the C3 position of the indole ring is readily protonated. This forms an indoleninium cation, which is a highly reactive electrophile. This cation can then react with another neutral indole molecule, leading to dimerization or polymerization.[7]
Caption: Primary degradation pathways for this compound.
Part 4: Protocols for Optimal Storage and Handling
Following standardized protocols is the best way to ensure the long-term integrity of this compound.
Decision Workflow for Storage
The following workflow can help you decide on the appropriate storage method.
Caption: Decision workflow for selecting the correct storage conditions.
Protocol 1: Standard and Long-Term Storage of Solid this compound
This protocol describes the best practices for storing the compound in its solid form upon receipt.
Materials:
-
Original container of this compound
-
Amber glass vial with a PTFE-lined screw cap
-
Parafilm or other sealing tape
-
Source of inert gas (high-purity nitrogen or argon) with tubing (for long-term storage)
-
Desiccator cabinet
-
Refrigerator (2-8°C) and Freezer (-20°C)
Procedure:
-
Initial Inspection: Upon receipt, inspect the container for any damage. Note the initial color and appearance of the compound.
-
Repackaging (Optional but Recommended): If the original packaging is not ideal (e.g., clear plastic), transfer the solid to a clean, dry amber glass vial.
-
Short-Term Storage (< 6 months): a. Tightly seal the vial with the PTFE-lined cap. b. Wrap the cap-vial interface with Parafilm to create an additional barrier against moisture and air. c. Place the vial inside a desiccator cabinet at 2-8°C.
-
Long-Term Storage (> 6 months): a. Place the solid in a clean, dry amber glass vial. b. Gently flush the headspace of the vial with a stream of nitrogen or argon for 15-30 seconds to displace any air. c. Immediately and tightly seal the vial with the PTFE-lined cap. d. Wrap the cap with Parafilm. e. Label the vial clearly with the compound name, date, and storage conditions. f. Place the vial in a secondary container and store at -20°C.
-
Handling During Use: When removing the compound from cold storage, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.
Protocol 2: Preparation and Storage of this compound Stock Solutions
Materials:
-
Solid this compound
-
High-purity, anhydrous solvent (e.g., DMSO, Ethanol, Acetonitrile)
-
Amber volumetric flasks or vials with PTFE-lined septum caps
-
Inert gas source (Nitrogen or Argon)
-
Syringes and needles
-
Ultrasonic bath (optional)
Procedure:
-
Solvent Preparation: Before use, degas the required volume of solvent by sparging with nitrogen or argon for 15-20 minutes or by using a freeze-pump-thaw technique.
-
Weighing: Weigh the required amount of solid this compound quickly and transfer it to the amber volumetric flask or vial.
-
Dissolution: Add the degassed solvent to the solid. If needed, sonicate briefly to ensure complete dissolution.
-
Inert Gas Blanketing: a. Insert a needle connected to the inert gas source through the septum, ensuring the needle tip is in the headspace above the solution. b. Insert a second, shorter needle to act as a vent. c. Gently bubble the inert gas through the headspace for 1-2 minutes to displace all air. d. Remove the vent needle first, followed by the gas inlet needle, to maintain a positive pressure of inert gas.
-
Sealing and Storage: a. Seal the septum with Parafilm. b. Label the vial clearly with the compound name, concentration, solvent, and date of preparation. c. Store the solution at -20°C or, for maximum stability, at -80°C.
Part 5: Analytical Methods for Stability Assessment
To ensure the quality of this compound, especially after long-term storage or when degradation is suspected, analytical verification is essential.
| Analytical Method | Primary Use and Rationale |
| High-Performance Liquid Chromatography (HPLC) | The gold standard for purity assessment. A reversed-phase C18 column can effectively separate the parent compound from more polar degradation products (like oxindoles). Quantification using a UV detector allows for the precise determination of purity and the percentage of degradation.[14][15] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Useful for identifying volatile or semi-volatile degradation products. The mass spectrometer provides structural information on the impurities, helping to elucidate the specific degradation pathway that has occurred.[16][17] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR is excellent for confirming the structural integrity of the compound. The appearance of new, unexpected peaks in the spectrum is a clear indication of degradation. It can be used to identify the structure of impurities if they are present in sufficient concentration.[14] |
References
- MDPI. (2022). A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates.
- National Center for Biotechnology Information. (n.d.). Table I-2, Preparation and Storage of Dose Formulations in the Gavage Studies of Indole-3--carbinol.
- ACS Omega. (2024). Visible-Light-Induced Dearomative Annulation of Indoles toward Stereoselective Formation of Fused- and Spiro Indolines.
- Han, T. H., et al. (2011). Environmental Factors Affecting Indole Production in Escherichia coli. PMC, NIH.
- ResearchGate. (2001). Effects of light and plant growth regulators on the biosynthesis of vindoline and other indole alkaloids in Catharanthus roseus callus cultures.
- Japan International Cooperation Agency. (n.d.). III Analytical Methods.
- International Journal of Trend in Scientific Research and Development. (2023). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS.
- GMP Plastics. (2025). Optimizing Compound Storage for Long-Term Stability and Safety.
- Jinjing Chemical. (2026). How does 1H - indole polymers degrade in biological systems?.
- The Pharmaceutical Journal. (2010). Understanding the chemical basis of drug stability and degradation.
- SIELC Technologies. (n.d.). Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column.
- Royal Society of Chemistry. (2020). Electrochemical oxidation of 3-substituted indoles.
- MDPI. (2018). Effect of Temperature on Flavor Compounds and Sensory Characteristics of Maillard Reaction Products Derived from Mushroom Hydrolysate.
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Electrochemical oxidation of 3-substituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 11. Environmental Factors Affecting Indole Production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 16. env.go.jp [env.go.jp]
- 17. ijmr.net.in [ijmr.net.in]
Technical Support Center: Catalyst Selection and Troubleshooting for the Efficient Synthesis of 3-Ethyl-1H-Indole
Welcome to the technical support guide for the synthesis of 3-ethyl-1H-indole. This document is designed for researchers, medicinal chemists, and process development scientists who are working with indole derivatives. Here, we provide in-depth, field-proven insights into catalyst selection, protocol optimization, and troubleshooting common issues encountered during synthesis, with a primary focus on the classical yet powerful Fischer indole synthesis.
Introduction: The Challenge of Synthesizing this compound
This compound is a valuable scaffold in medicinal chemistry and materials science. While its synthesis appears straightforward, achieving high yields and purity can be challenging. The most common route, the Fischer indole synthesis, involves the acid-catalyzed cyclization of a phenylhydrazone.[1][2] This reaction, though robust, is notoriously sensitive to catalyst choice, temperature, and substrate quality, often leading to issues like low yields, incomplete reactions, and the formation of undesirable side products.[1][3]
This guide provides a structured approach to navigate these challenges, moving from catalyst selection to detailed troubleshooting in a practical question-and-answer format.
Core Methodology: Fischer Indole Synthesis of this compound
The foundational method involves the reaction of phenylhydrazine with butan-2-one to form the corresponding phenylhydrazone, which is then cyclized under acidic conditions.
Experimental Protocol: Two-Step Synthesis
Step 1: Phenylhydrazone Formation
-
In a round-bottom flask, dissolve phenylhydrazine (1.0 eq) in ethanol.
-
Add butan-2-one (1.05 eq) dropwise to the solution at room temperature while stirring.
-
A catalytic amount of acetic acid (e.g., 0.1 eq) can be added to facilitate the condensation.
-
Stir the reaction mixture for 1-2 hours at room temperature. The formation of the hydrazone is often indicated by a color change or the formation of a precipitate.
-
The phenylhydrazone can be isolated by filtration or evaporation of the solvent. Purity is crucial; ensure starting materials are pure to avoid unwanted side reactions.[3]
Step 2: Acid-Catalyzed Cyclization
-
To the isolated phenylhydrazone (1.0 eq), add the chosen acid catalyst (see table below for options). The reaction can be run neat with a liquid acid like polyphosphoric acid (PPA) or in a high-boiling solvent like toluene or acetic acid with other catalysts.[4][5]
-
Heat the mixture to the recommended temperature (typically 80-140 °C). The reaction is highly sensitive to temperature; excessively high temperatures can lead to degradation and tar formation.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and carefully quench the acid by pouring it onto ice and neutralizing with a base (e.g., NaOH or NaHCO₃ solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Decision tree for troubleshooting common Fischer indole synthesis issues.
Frequently Asked Questions (FAQs)
FAQ 1: For the synthesis of this compound, is a Brønsted or Lewis acid generally better? Both classes of acids are widely and successfully used. L[2][6]ewis acids like zinc chloride (ZnCl₂) are often preferred as a starting point because they can be less corrosive and may lead to cleaner reactions than strong Brønsted acids like H₂SO₄. H[3][5]owever, polyphosphoric acid (PPA), a Brønsted acid, is highly effective and often used when other catalysts fail, as it serves as both the catalyst and a high-temperature medium to drive the reaction. T[5]he "better" catalyst is ultimately substrate- and scale-dependent, requiring empirical optimization.
FAQ 2: Are there modern, milder alternatives to the classical Fischer conditions? Yes, significant research has focused on developing milder and more efficient protocols.
-
Palladium-Catalyzed Methods (Buchwald Modification): This approach involves the cross-coupling of aryl bromides with hydrazones, expanding the scope of the reaction. *[2][7] Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter times and with fewer side products. *[8] Flow Chemistry: Continuous flow setups using packed-bed heterogeneous catalysts (like Pd/C for reductive cyclizations) can improve safety, scalability, and product consistency. *[9] Organocatalysis: Some methods utilize organocatalysts to promote the reaction under milder conditions.
[10]FAQ 3: How do substituents on the phenylhydrazine ring affect the synthesis? Substituents can have a profound electronic and steric impact.
-
Electron-Withdrawing Groups (EWGs, e.g., -NO₂): These groups can slow down the desired rearrangement, often requiring harsher conditions (stronger acid, higher temperature) to proceed. *[11] Electron-Donating Groups (EDGs, e.g., -OCH₃): EDGs can accelerate the key rearrangement step but also may stabilize intermediates in a way that promotes undesired N-N bond cleavage, potentially lowering the overall yield of the indole product.
[11][12]Mechanism of the Fischer Indole Synthesis
Caption: Simplified mechanism of the acid-catalyzed Fischer indole synthesis.
References
- Benchchem. (2025).
- Benchchem. (2025). Technical Support Center: Side Reactions in the Fischer Indole Synthesis of Substituted Carbazoles.
- Benchchem. (2025).
- Benchchem. (2025). Optimization of reaction conditions for Fischer indole synthesis of carbazoles.
- ACS Publications. (2019). Distinguishing between Homogeneous and Heterogeneous Catalytic Activity in C–H Arylation of an Indole with Aryl Halides under “Ligandless” Conditions.
- Kaunas University of Technology. (2021). Fischer indole synthesis optimization and application towards preparation of 1H-indol-3-ylacetic acid analogues.
- Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure.
- ACS Publications. (2018).
- National Institutes of Health (NIH). (2025).
- Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis.
- National Institutes of Health (NIH). (n.d.).
- Wikipedia. (n.d.). Fischer indole synthesis.
- MDPI. (n.d.). New 3H-Indole Synthesis by Fischer's Method. Part I..
- J&K Scientific LLC. (2021). Fischer Indole Synthesis.
- Kim, H. (2010). Orthogonal Enantioselectivity Approaches Using Homogeneous and Heterogeneous Catalyst Systems: Friedel–Crafts Alkylation of Indole.
- Alfa Chemistry. (n.d.). Fischer Indole Synthesis.
- chemeurope.com. (n.d.). Fischer indole synthesis.
- Uniba. (2020).
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- 1. testbook.com [testbook.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Fischer_indole_synthesis [chemeurope.com]
- 7. jk-sci.com [jk-sci.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. ricerca.uniba.it [ricerca.uniba.it]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to Minimizing Impurity Formation in 3-Ethyl-1H-Indole Production
Welcome to the Technical Support Center for indole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with or planning to synthesize 3-ethyl-1H-indole. As a crucial structural motif in many biologically active compounds, the purity of this compound is paramount. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of its synthesis and minimize the formation of common impurities.
I. Troubleshooting Guide: Navigating Common Synthesis Challenges
This section addresses specific issues that may arise during the synthesis of this compound, with a focus on the widely-used Fischer indole synthesis.
Q1: My Fischer indole synthesis of this compound is resulting in a low yield and a complex mixture of products. What are the likely causes and how can I improve it?
Low yields and product mixtures in the Fischer indole synthesis of this compound, typically from phenylhydrazine and butanal, often stem from several factors related to the reactants' reactivity and reaction conditions.
Causality and Strategic Solutions:
-
Aldol Condensation of Butanal: Butanal readily undergoes self-condensation under acidic conditions, a common side reaction that competes with the desired hydrazone formation.[1] This leads to the formation of higher molecular weight impurities and consumes the starting aldehyde, thus reducing the yield of this compound.
-
Solution: To mitigate this, the phenylhydrazone can be pre-formed from phenylhydrazine and butanal under milder conditions (e.g., in a solvent like ethanol with catalytic acetic acid) before introducing the stronger acid catalyst required for the cyclization step.[2] This sequesters the butanal and minimizes its self-condensation.
-
-
Suboptimal Acid Catalyst: The choice and concentration of the acid catalyst are critical. Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) can be used, but their effectiveness is substrate-dependent. An inappropriate catalyst can lead to degradation or promote side reactions.
-
Solution: A screening of different acid catalysts is recommended. For the cyclization of butanal phenylhydrazone, zinc chloride (ZnCl₂) is a commonly used and effective Lewis acid catalyst.[2] Polyphosphoric acid (PPA) is another option, though it can sometimes lead to charring at elevated temperatures.
-
-
Reaction Temperature and Time: The Fischer indole synthesis is highly sensitive to temperature.[3] Insufficient heat may lead to an incomplete reaction, while excessive temperatures can cause decomposition of the starting materials, intermediates, or the final product, leading to tar formation.
-
Solution: The reaction temperature should be carefully optimized. A typical approach is to heat the reaction mixture gradually and monitor the progress by thin-layer chromatography (TLC). For the ZnCl₂-catalyzed cyclization of butanal phenylhydrazone, refluxing in a suitable solvent is often employed.[2]
-
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding impurity formation and control in this compound synthesis.
Q2: I am observing an impurity with the same mass as this compound in my GC-MS analysis. What could this be and how can I prevent its formation?
An impurity with the same mass as the desired product is likely a regioisomer. In the context of this compound synthesis, this is most probably 2-ethyl-1H-indole .
Mechanism of Formation:
The formation of 2-ethyl-1H-indole arises from the non-regioselective enamine formation from the butanal phenylhydrazone intermediate. The subsequent[2][2]-sigmatropic rearrangement can proceed through two different pathways, leading to either the 2-substituted or the 3-substituted indole.
Strategies for Minimizing Regioisomer Formation:
The regioselectivity of the Fischer indole synthesis can be influenced by the choice of acid catalyst and reaction conditions. Generally, stronger acids and higher temperatures favor the formation of the thermodynamically more stable indole, which in the case of butanal phenylhydrazone, is typically the 3-substituted product. However, the formation of the 2-substituted isomer can still occur.
-
Catalyst Selection: The use of milder Lewis acids like ZnCl₂ can sometimes offer better regioselectivity compared to strong Brønsted acids.
-
Purification: If the formation of the 2-ethyl isomer cannot be completely suppressed, careful purification by column chromatography is necessary to separate the two isomers.
Q3: My crude product is a dark, tarry substance that is difficult to purify. What is the cause of this and how can I avoid it?
The formation of a dark, tarry, or polymeric substance is a common issue in the Fischer indole synthesis, particularly when using reactive aldehydes like butanal.
Primary Causes:
-
Polymerization of Butanal: Under strong acidic conditions, butanal can undergo polymerization, forming a complex mixture of high-molecular-weight oligomers and polymers.[4]
-
Degradation of Intermediates and Product: The indole nucleus, especially under harsh acidic conditions and high temperatures, can be susceptible to degradation and polymerization.
Preventative Measures:
-
Two-Step Procedure: As mentioned in Q1, pre-forming the butanal phenylhydrazone before adding the strong acid for cyclization is a highly effective strategy to prevent butanal polymerization.[2]
-
Controlled Temperature: Avoid excessive heating. Monitor the reaction closely and maintain the temperature at the optimal level for cyclization without causing significant degradation.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative side reactions that may contribute to the formation of colored impurities.
III. Experimental Protocols and Data
Protocol 1: Synthesis of this compound via Fischer Indole Synthesis
This protocol is a general guideline and may require optimization for specific laboratory conditions.
Step 1: Formation of Butanal Phenylhydrazone
-
In a round-bottom flask, dissolve phenylhydrazine (1.0 eq) in a suitable solvent such as ethanol or toluene.
-
Add a catalytic amount of acetic acid.
-
Slowly add butanal (1.0 eq) to the solution while stirring.
-
The reaction is typically exothermic. Maintain the temperature and stir for 1-2 hours at room temperature.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
The resulting phenylhydrazone solution can be used directly in the next step, or the solvent can be removed under reduced pressure.
Step 2: Cyclization to this compound
-
To the crude butanal phenylhydrazone, add a suitable high-boiling solvent (e.g., toluene or xylene).
-
Add the chosen acid catalyst (e.g., anhydrous zinc chloride, 1.0-1.5 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by carefully adding water and a base (e.g., sodium carbonate solution) to neutralize the acid.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Table 1: Common Impurities in this compound Synthesis and their Mitigation
| Impurity | Structure | Common Cause | Mitigation Strategy |
| 2-Ethyl-1H-indole | Isomer of the product | Lack of regioselectivity | Optimize acid catalyst and reaction conditions; purify by column chromatography. |
| Butanal Aldol Adducts | Products of butanal self-condensation | Reaction of butanal with itself under acidic conditions | Pre-form the phenylhydrazone before adding the strong acid catalyst. |
| Polymeric Materials | High molecular weight byproducts | Polymerization of butanal and/or degradation of indole ring | Use a two-step procedure, control temperature, and use an inert atmosphere. |
| Unreacted Phenylhydrazine | Incomplete reaction | Insufficient reaction time or temperature | Ensure complete reaction by monitoring with TLC; remove during work-up and purification. |
IV. Visualizing Reaction Pathways and Troubleshooting
Diagram 1: Fischer Indole Synthesis of this compound
Caption: Troubleshooting Workflow for this compound Synthesis.
V. Alternative Synthesis Routes
While the Fischer indole synthesis is prevalent, other methods can be employed for the synthesis of 3-substituted indoles, which may offer advantages in terms of impurity profiles for specific substrates.
-
Japp-Klingemann Reaction: This method involves the reaction of a β-keto-acid or a β-keto-ester with an aryl diazonium salt to form a hydrazone, which can then be cyclized to an indole, often via Fischer-like conditions. [5]This can be a useful alternative for preparing specific hydrazone precursors.
-
Bischler-Möhlau Indole Synthesis: This method involves the reaction of an α-halo- or α-hydroxy-ketone with an excess of an aniline or a substituted aniline. While traditionally used for 2-substituted indoles, modifications can allow for the synthesis of other isomers.
-
Hegedus Indole Synthesis: This is a palladium-catalyzed intramolecular cyclization of o-alkenyl anilines to form indoles. [6]This method offers a different mechanistic pathway and can be advantageous for certain substituted indoles.
VI. References
-
Borsche, W., & Drechsel, E. (1908). Ueber Tetra- und Hexahydrocarbazol-verbindungen und eine neue Carbazolsynthese. Justus Liebigs Annalen der Chemie, 359(1-2), 49-80. [Link]
-
Hegedus, L. S., Allen, G. F., & Waterman, E. L. (1976). Palladium assisted intramolecular amination of olefins. A new synthesis of indoles. Journal of the American Chemical Society, 98(9), 2674–2676. [Link]
-
Karaboyacı, M., & Gülce, A. (2011). Synthesis of 3-Ethyl Indole. Asian Journal of Chemistry, 23(7), 3295-3296. [Link]
-
Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Retrieved from [Link]
-
Wikipedia. (2023). Bischler–Möhlau indole synthesis. In Wikipedia. [Link]
-
Wikipedia. (2023). Japp–Klingemann reaction. In Wikipedia. [Link]
-
PubChem. (n.d.). Butanal. National Center for Biotechnology Information. Retrieved from [Link]
-
Hughes, D. L. (1993). The Fischer Indole Synthesis. Organic Preparations and Procedures International, 25(6), 607-632.
-
Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491-2498. [Link]
-
Chen, L., et al. (2022). Oligomer formation from the gas-phase reactions of Criegee intermediates with hydroperoxide esters: mechanism and kinetics. Atmospheric Chemistry and Physics, 22(21), 14357-14371. [Link]
-
Wikipedia. (2023). Fischer indole synthesis. In Wikipedia. [Link]
-
Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions (Base-Catalyzed). [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. [Link]
-
Simoneau, C. A., & Ganem, B. (2008). A three-component Fischer indole synthesis. Nature protocols, 3(8), 1249-1252. [Link]
-
Garg, N. K., & Sarpong, R. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 133(14), 5482-5491. [Link]
-
SIELC Technologies. (n.d.). Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column. [Link]
-
Vedantu. (n.d.). Fischer Indole Synthesis: Mechanism, Steps & Importance. [Link]
-
Chemistry Stack Exchange. (2020). Fischer indole synthesis: significance of choice of acid catalyst. [Link]
-
AMSbio. (2025). Impurity profiling and HPLC methods for drug quality compliance. [Link]
-
Chemguide. (n.d.). addition-elimination reactions of aldehydes and ketones. [Link]
-
YouTube. (2021). REACTION OF CARBONYL COMPOUNDS WITH PHENYLHYDRAZINE AND BRADY'S REAGENT. LESSON 4. [Link]
-
YouTube. (2020). Condensation reactions of aldehydes and Ketones with phenylhydrazine and 2,4-DNP. [Link]
-
Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development, 21(5), 700-713. [Link]
-
Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. researchgate.net [researchgate.net]
- 5. Production of ethanol, butanol, itaconic acid, 3-hydroxypropionic acid, polyhydroxyalkanoates, and lignin from lignocellulosic biomass - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC04325E [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Characterization of 3-Ethyl-1H-indole Derivatives
Welcome to the technical support center for the characterization of 3-ethyl-1H-indole derivatives. This guide is designed for researchers, scientists, and drug development professionals who are actively working with this important class of heterocyclic compounds. Indole derivatives are a cornerstone in medicinal chemistry, forming the structural backbone of numerous pharmaceuticals.[1][2][3][4] However, their characterization can present unique challenges.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address specific issues you may encounter during your experiments. The information herein is structured to provide not just solutions, but also the underlying scientific reasoning to empower your experimental design and interpretation.
I. Frequently Asked Questions (FAQs)
This section addresses common and straightforward questions that often arise during the routine analysis of this compound derivatives.
Q1: Why does the N-H proton signal in my ¹H NMR spectrum appear broad or sometimes disappear entirely?
A: This is a very common observation for indole derivatives.[5] The broadening or disappearance of the N-H proton signal is primarily due to two factors: quadrupolar broadening and chemical exchange. The nitrogen atom (¹⁴N) has a nuclear spin of I=1, making it a quadrupolar nucleus. This can lead to rapid relaxation and broadening of the signal of the attached proton. Additionally, the N-H proton can undergo chemical exchange with residual water or other protic solvents in your NMR sample. This exchange can be fast on the NMR timescale, leading to a broadened or averaged signal that can sometimes merge with the baseline.
Q2: I've purified my this compound derivative, but the ¹H NMR spectrum shows two distinct sets of signals. Does this mean I have a mixture of isomers?
A: While a mixture is possible, it's also characteristic of restricted rotation around the C2-C3 bond of the indole ring, especially if there are bulky substituents. This can lead to the presence of rotamers (rotational isomers) that are stable enough at room temperature to be observed as separate species on the NMR timescale. Before concluding that you have a mixture of impurities, consider running a variable temperature (VT) NMR experiment. If the two sets of signals coalesce into a single set at a higher temperature, it's a strong indication of rotamers.
Q3: My mass spectrum of a this compound derivative shows a prominent M-1 peak. What is the likely fragmentation?
A: The M-1 peak is a common feature in the mass spectra of alkylindoles.[6] It typically arises from the loss of a hydrogen atom from the ethyl group at the 3-position to form a stable vinyl indole cation or an azaazulenium ion.[6] This fragmentation pathway is often favored due to the stability of the resulting carbocation.
Q4: Why does my purified this compound derivative change color over time, turning reddish or brown?
A: Indole and its derivatives are susceptible to oxidation and polymerization upon exposure to light and air.[7] The observed color change is often due to the formation of colored oligomeric or polymeric byproducts. To minimize degradation, it is crucial to store your compounds under an inert atmosphere (like nitrogen or argon), protected from light, and at a low temperature.
II. Troubleshooting Guides
This section provides detailed, step-by-step guidance for resolving more complex challenges encountered during the characterization of this compound derivatives.
Guide 1: Optimizing NMR Data Acquisition for Unambiguous Structure Elucidation
Problem: Inconsistent integration, overlapping signals, and difficulty in assigning protons and carbons in the NMR spectra of a novel this compound derivative.
Underlying Causality:
The aromatic nature of the indole ring system leads to a congested aromatic region in the ¹H NMR spectrum (typically 7.0-8.0 ppm). Furthermore, substituent effects can cause unexpected shifts. In ¹³C NMR, quaternary carbons can have low intensity and be difficult to observe.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting ambiguous NMR spectra.
Detailed Protocol:
-
Perform 2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks, which is invaluable for assigning protons on the ethyl group and within the aromatic rings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms. This is essential for assigning the carbons of the indole ring system.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is crucial for assigning quaternary carbons and confirming the position of the ethyl group.
-
-
Optimize ¹H NMR Acquisition Parameters:
-
Increase Relaxation Delay (d1): For quantitative integration, especially of quaternary carbons in ¹³C NMR, a longer relaxation delay (e.g., 5-10 seconds) is necessary.
-
Use a Different Solvent: Changing the solvent (e.g., from CDCl₃ to DMSO-d₆) can alter chemical shifts and resolve overlapping signals.[8] Aprotic solvents like DMSO-d₆ can also help in observing the N-H proton more clearly.[8]
-
-
Consider ¹⁵N NMR for N-Substituted Derivatives:
-
If you are working with ¹⁵N-labeled compounds, ¹⁵N NMR can provide valuable information about the electronic environment of the nitrogen atom.[9] HMBC experiments correlating ¹⁵N to protons can definitively confirm N-alkylation or substitution.
-
Guide 2: Resolving Co-eluting Impurities in HPLC Analysis
Problem: A single peak is observed in the HPLC chromatogram, but subsequent analysis by LC-MS reveals the presence of co-eluting impurities with similar mass-to-charge ratios.
Underlying Causality:
This compound derivatives and their potential impurities (e.g., positional isomers, starting materials, or side-products from synthesis) can have very similar polarities, leading to poor separation under standard reversed-phase HPLC conditions.[10]
Troubleshooting Workflow:
Caption: Decision tree for resolving co-eluting impurities in HPLC.
Detailed Protocol:
-
Modify the Mobile Phase:
-
Change the Organic Modifier: If you are using acetonitrile, try methanol or vice-versa. The different selectivities of these solvents can often resolve closely eluting peaks.
-
Incorporate an Ion-Pairing Reagent: For basic indole derivatives, adding a small amount of an acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase can improve peak shape and resolution.
-
-
Select a Different Stationary Phase:
-
If a standard C18 column is not providing adequate separation, consider a column with a different chemistry.
-
Phenyl-Hexyl: Offers alternative selectivity for aromatic compounds through pi-pi interactions.
-
Pentafluorophenyl (PFP): Provides unique selectivity for halogenated or polar aromatic compounds.
-
Embedded Polar Group (EPG): Can enhance the retention of polar compounds.
-
-
-
Adjust the pH of the Aqueous Phase:
-
The ionization state of your indole derivative and any impurities can significantly affect their retention. Experiment with different pH values of the aqueous buffer to exploit differences in the pKa values of the co-eluting species.
-
| Parameter | Initial Condition | Suggested Modification | Rationale |
| Organic Modifier | Acetonitrile | Methanol | Alters selectivity for polar and non-polar analytes. |
| Stationary Phase | C18 | Phenyl-Hexyl or PFP | Introduces different retention mechanisms (e.g., pi-pi interactions). |
| pH of Aqueous Phase | Neutral | pH 3.0 (with formate buffer) or pH 8.0 (with ammonium bicarbonate) | Changes the ionization state of analytes, affecting retention. |
Guide 3: Addressing Stability and Handling Issues
Problem: The this compound derivative shows signs of degradation (color change, appearance of new spots on TLC) upon storage or during experimental work-up.
Underlying Causality:
The indole ring is electron-rich and susceptible to oxidation, acid-catalyzed dimerization/polymerization, and photodecomposition.[11][12] The C3 position is particularly reactive towards electrophiles.
Preventative Measures & Solutions:
-
Storage:
-
Inert Atmosphere: Always store solid samples and solutions under an inert atmosphere (nitrogen or argon) to prevent oxidation.
-
Light Protection: Use amber vials or wrap containers in aluminum foil to protect from light.
-
Low Temperature: Store at -20°C or below to slow down degradation kinetics.
-
-
Experimental Handling:
-
Avoid Strong Acids: During work-up or purification, minimize exposure to strong acids, which can catalyze polymerization. Use weak acids or buffer systems where possible.
-
Degas Solvents: For sensitive reactions or long-term storage in solution, use solvents that have been degassed by sparging with nitrogen or argon.
-
Purification Considerations:
-
Column Chromatography: Add a small amount of a non-polar base like triethylamine (e.g., 0.1-1%) to the eluent to neutralize acidic sites on the silica gel, which can cause degradation.[10]
-
Recrystallization: If the compound is a solid, recrystallization can be an effective purification method that also removes colored impurities.[10]
-
-
-
Hygroscopicity:
III. References
-
BenchChem. (n.d.). Technical Support Center: NMR Spectroscopy of Indole Compounds. Retrieved from
-
ResearchGate. (n.d.). Fragments of 3-substituted indole compounds in the positive ion mode. Retrieved from
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PubMed Central. (2022). 3-Alkynylindoles as Building Blocks for the Synthesis of Electronically Tunable Indole-Based Push–Pull Chromophores. Retrieved from
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ACS Publications. (n.d.). Mass spectrometry of simple indoles. Retrieved from
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Benchchem. (n.d.). Technical Support Center: Optimization of One-Pot, Three-Component Indole Synthesis. Retrieved from
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Der Pharma Chemica. (n.d.). Synthesis, Characterization and Pharmacological Evaluation of Some Novel 3-indole Derivatives. Retrieved from
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Semantic Scholar. (1987). 13C NMR spectroscopy of indole derivatives. Retrieved from
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Scirp.org. (n.d.). Study of Mass Spectra of Some Indole Derivatives. Retrieved from
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SIELC Technologies. (n.d.). Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column. Retrieved from
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PJSIR. (1993). Mass spectral studies of newer indoles. Retrieved from
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MDPI. (n.d.). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent. Retrieved from
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ResearchGate. (n.d.). Molecular Docking, Synthesis, Characterization and Preliminary Evaluation of some New this compound Derivatives as Potential COX-2 Inhibitors. Retrieved from
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YouTube. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Retrieved from
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ResearchGate. (n.d.). (PDF) Study of Mass Spectra of Some Indole Derivatives. Retrieved from
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Bentham Science. (n.d.). Synthesis of Medicinally Important Indole Derivatives: A Review. Retrieved from
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The Pharma Innovation Journal. (2018). Synthesis, characterization and pharmacological evaluation of novel Indole derivatives. Retrieved from
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RSC Publishing. (2023). Synthesis, characterization, and in vitro anti-cholinesterase screening of novel indole amines. Retrieved from
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ResearchGate. (2023). Synthesis and NMR spectra of [15N]indole. Retrieved from
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PMC - NIH. (2021). Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla. Retrieved from
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ACP. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Retrieved from
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PubMed. (n.d.). Factors affecting the stability of fluorescent isoindoles derived from reaction of o-phthalaldehyde and hydroxyalkylthiols with primary amines. Retrieved from
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Chemical Communications (RSC Publishing). (n.d.). cis-3-Azido-2-methoxyindolines as safe and stable precursors to overcome the instability of fleeting 3-azidoindoles. Retrieved from
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Pharmaguideline. (n.d.). Steps for HPLC Method Development. Retrieved from
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ACP. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation le. Retrieved from
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Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. Retrieved from
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PubMed. (n.d.). The stability of the nitrosated products of indole, indole-3-acetonitrile, indole-3-carbinol and 4-chloroindole. Retrieved from
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Chemical Communications (RSC Publishing). (n.d.). overcoming the trade-off challenges between stability and reactivity of in situ-generated azidoindoles. Retrieved from
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Chromatography Online. (n.d.). A Three-Pronged Template Approach for Rapid HPLC Method Development. Retrieved from
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PMC - PubMed Central. (n.d.). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Retrieved from
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ResearchGate. (2025). Molecular Docking, Synthesis, Characterization and Preliminary Evaluation of some New this compound Derivatives as Potential COX-2 Inhibitors. Retrieved from
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Sigma-Aldrich. (n.d.). Developing HPLC Methods. Retrieved from
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ChemScene. (n.d.). This compound. Retrieved from
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PubChem - NIH. (n.d.). Indole. Retrieved from
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Preprints.org. (2023). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. Retrieved from
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PMC - PubMed Central. (2021). Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles. Retrieved from
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ResearchGate. (2025). (PDF) Synthesis of 3-Ethyl Indole. Retrieved from
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Indian Academy of Sciences. (n.d.). Synthesis and characterization of Polyindole and its catalytic performance study as a heterogeneous catalyst. Retrieved from
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MDPI. (n.d.). Domino Synthesis of 1,2,5-Trisubstituted 1H-Indole-3-carboxylic Esters Using a [3+2] Strategy. Retrieved from
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Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from
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Asian Journal of Organic & Medicinal Chemistry. (n.d.). Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3b Inhibitors. Retrieved from
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PMC. (2020). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. Retrieved from
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MDPI. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Retrieved from
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International Journal of Chemical Studies. (2019). 3-Substituted indole: A review. Retrieved from
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Google Patents. (n.d.). 3-(2-trialkylsilyloxy)ethyl-7-ethyl-1h-indoles and method for their preparation. Retrieved from
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PubMed. (n.d.). Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies. Retrieved from
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Navigating the Challenges of 3-Ethyl-1H-Indole Isomer Separation: A Technical Support Guide
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the High-Performance Liquid Chromatography (HPLC) separation of 3-ethyl-1H-indole isomers. This guide, structured in a user-friendly question-and-answer format, directly addresses common challenges and offers practical troubleshooting advice to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
1. What are the primary challenges in separating this compound isomers by HPLC?
The main difficulty in separating positional isomers, such as the various isomers of this compound, lies in their very similar physical and chemical properties.[1] These isomers often have nearly identical hydrophobicity and polarity, leading to co-elution or poor resolution under standard reversed-phase HPLC conditions. Achieving baseline separation requires careful optimization of the stationary phase, mobile phase composition, and temperature to exploit subtle differences in their molecular structure and interactions.[1]
2. Which type of HPLC column is most effective for separating positional isomers of ethyl-indole?
For separating aromatic positional isomers, columns that offer alternative selectivities beyond simple hydrophobicity are often recommended.[2][3] Phenyl-hexyl or pentafluorophenyl (PFP) stationary phases are excellent choices.[2] These columns can engage in π-π interactions with the indole ring system, providing a different retention mechanism that can effectively differentiate between isomers based on the position of the ethyl group.[4] For potentially chiral separations of indole derivatives, specialized chiral stationary phases (CSPs) would be necessary.[5][6]
3. How does the mobile phase composition impact the resolution of this compound isomers?
The mobile phase is a critical factor in optimizing the separation of these isomers.[7][8] Key considerations include:
-
Organic Modifier: The choice and concentration of the organic solvent (e.g., acetonitrile or methanol) in a reversed-phase system will significantly affect retention times. Acetonitrile is generally a stronger solvent than methanol and can lead to shorter analysis times.
-
pH: The pH of the mobile phase can influence the ionization state of the indole nitrogen, which in turn affects its interaction with the stationary phase.[9] Buffering the mobile phase to a specific pH can enhance peak shape and improve resolution.[9]
-
Additives: In some cases, the addition of ion-pairing reagents can improve the separation of closely eluting compounds.[7]
4. What is the role of temperature in the HPLC separation of these isomers?
Temperature is a powerful yet often underutilized parameter for optimizing HPLC separations.[10][11] For this compound isomers:
-
Increased Temperature: Generally, higher temperatures (e.g., 40-50°C) decrease the viscosity of the mobile phase, leading to lower backpressure and potentially faster analysis times.[10][12] It can also improve mass transfer kinetics, resulting in sharper peaks.[13]
-
Selectivity Changes: Temperature can alter the selectivity of the separation.[10][12] A change in temperature can affect the thermodynamics of the interactions between the isomers and the stationary phase differently, sometimes leading to a reversal of elution order or improved resolution.[12]
5. Are there specific sample preparation techniques recommended for analyzing this compound isomers?
Proper sample preparation is crucial for obtaining reliable HPLC results. For indole compounds, a simple and effective method involves dissolving the sample in the initial mobile phase composition whenever possible to avoid peak distortion.[14] If the sample is in a complex matrix, techniques like solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to remove interfering substances.[15] A final filtration step using a 0.45 µm syringe filter is always recommended before injection to protect the column from particulate matter.[15]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Resolution / Co-elution of Isomers | - Inappropriate column chemistry.- Mobile phase is not optimized.- Sub-optimal temperature. | - Switch to a phenyl-hexyl or PFP column to introduce π-π interactions.[2]- Optimize the organic solvent percentage. Try a shallower gradient if using gradient elution.- Adjust the mobile phase pH.- Systematically vary the column temperature (e.g., in 5°C increments from 30°C to 50°C) to assess the impact on selectivity.[12] |
| Peak Tailing | - Secondary interactions with residual silanols on the column.- Column overload (mass or volume).- Extra-column dead volume. | - Use a buffered mobile phase to suppress silanol activity.[16]- Consider using a column with advanced end-capping.[17]- Inject a smaller volume or a more dilute sample to check for overload effects.[18]- Ensure all tubing connections are properly made with minimal length and narrow internal diameter.[14] |
| Peak Broadening | - Column degradation or void formation.- Sample solvent is too strong compared to the mobile phase.- High dead volume in the system. | - Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[16]- Dissolve the sample in the initial mobile phase.[14]- Check and minimize the length and diameter of all tubing. |
| Inconsistent Retention Times | - Poor column equilibration.- Mobile phase composition changing over time (evaporation).- Fluctuations in column temperature. | - Allow sufficient time for the column to equilibrate with the mobile phase between injections.- Prepare fresh mobile phase daily and keep solvent bottles capped.- Use a column oven to maintain a constant temperature.[12] |
| Ghost Peaks | - Contamination in the mobile phase, injector, or sample.- Sample carryover from a previous injection. | - Use high-purity HPLC-grade solvents and freshly prepared mobile phase.[16]- Run a blank gradient to identify the source of contamination.[16]- Implement a needle wash step in your injection sequence. |
Experimental Protocol: Optimized HPLC Method for this compound Isomer Separation
This protocol provides a starting point for the separation of this compound isomers. Further optimization may be required based on the specific isomers of interest and the HPLC system used.
1. Sample Preparation:
- Accurately weigh and dissolve the this compound isomer standard or sample in the initial mobile phase composition to a final concentration of approximately 1 mg/mL.
- Vortex the solution until fully dissolved.
- Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
2. HPLC Conditions:
| Parameter | Recommended Setting |
| Column | Phenyl-Hexyl or PFP, 150 mm x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30-70% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Detection | UV at 280 nm |
3. Data Analysis:
- Integrate the peaks of interest.
- Evaluate the resolution between adjacent isomer peaks. A resolution value (Rs) of >1.5 is considered baseline separation.
- If resolution is not optimal, systematically adjust the gradient slope, temperature, and mobile phase pH as outlined in the troubleshooting guide.
Logical Workflow for Method Development
The following diagram illustrates a systematic approach to developing and optimizing an HPLC method for the separation of this compound isomers.
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Technical Support Center: Enhancing the Stability of 3-Ethyl-1H-Indole in Solution
Introduction: The Challenge of Indole Stability
3-Ethyl-1H-indole is a valuable heterocyclic compound widely utilized as a building block in medicinal chemistry and materials science. Its indole core is a privileged scaffold found in numerous natural products and pharmaceuticals.[1][2][3] However, the very electronic properties that make the indole nucleus a versatile reactant also render it susceptible to degradation, particularly in solution. For researchers, scientists, and drug development professionals, ensuring the stability of this compound during storage, reaction, and analysis is paramount for obtaining reproducible results and ensuring product purity.
This technical guide provides in-depth troubleshooting advice, preventative strategies, and validated protocols to address the common stability challenges encountered when working with this compound in a solution-based environment.
Core Principles of this compound Instability
The instability of the indole ring is primarily rooted in its electron-rich nature. The pyrrole moiety, in particular, is prone to electrophilic attack and oxidation. Understanding the primary degradation pathways is the first step toward effective stabilization.
-
Oxidative Degradation: The indole nucleus is sensitive to atmospheric and dissolved oxygen.[4] This oxidation can be accelerated by light (photodegradation) and heat, often leading to the formation of colored byproducts like oxindoles and, eventually, polymeric materials.[4][5] The initial appearance of a yellow or brown tint in a previously colorless solution is a hallmark of oxidative degradation.
-
Acid-Catalyzed Degradation & Polymerization: The C3 position of the indole ring is highly susceptible to protonation under acidic conditions.[4] This protonation generates a reactive intermediate that can be attacked by another indole molecule, initiating oligomerization or polymerization. This is a common cause of unexpected product loss and the formation of insoluble materials, particularly in the presence of strong acids.[4]
-
Solvent and pH Effects: The choice of solvent and the pH of the solution can dramatically influence the rate and pathway of degradation. Polar solvents can affect the electronic state of the indole ring,[6] while pH extremes can catalyze hydrolysis or oxidation.[7][8][9]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems in a question-and-answer format to help you rapidly diagnose and solve stability-related issues.
Question 1: Why is my this compound solution changing color (e.g., turning yellow or brown)?
-
Primary Suspect: Oxidative Degradation. This is the most common cause of color formation. The electron-rich indole ring reacts with oxygen, leading to highly conjugated, colored byproducts.[4]
-
Causality: The reaction is often initiated by exposure to ambient air and can be significantly accelerated by light (photodegradation) or heat. Trace metal impurities in solvents or on glassware can also catalyze this process.
-
Immediate Actions & Solutions:
-
Inert Atmosphere: Immediately switch to handling the solution under an inert atmosphere (e.g., nitrogen or argon). This minimizes contact with atmospheric oxygen.[4]
-
Use Degassed Solvents: Solvents can contain significant amounts of dissolved oxygen. Degas your solvents before use by sparging with an inert gas, sonication, or using a freeze-pump-thaw technique.[4]
-
Light Protection: Store the solution in an amber vial or wrap the container in aluminum foil to protect it from light.[4]
-
Antioxidant Addition: If compatible with your downstream application, consider adding a radical-scavenging antioxidant like Butylated Hydroxytoluene (BHT) or a reducing agent like Ascorbic Acid at a low concentration (e.g., 0.01-0.1%). Indole derivatives themselves possess antioxidant properties, but this can be enhanced.[10][11]
-
Question 2: My reaction yield is low, and I suspect my this compound starting material is degrading. How can I confirm this?
-
Primary Suspect: Degradation under Reaction Conditions. The conditions of your experiment (e.g., acidic reagents, elevated temperature, extended reaction time) may be causing the indole to degrade before it can react as intended.
-
Causality: If your reaction involves acidic catalysts, you may be inducing acid-catalyzed polymerization.[4][12] If the reaction is heated for a prolonged period in the presence of air, both thermal and oxidative degradation pathways are likely.[4]
-
Diagnostic & Mitigation Strategy:
-
Run a Control Experiment: Set up a control reaction containing only this compound and the solvent, subjecting it to the same temperature and time as your main reaction. Monitor this control sample for degradation.
-
Analytical Monitoring: Use techniques like HPLC, LC-MS, or GC-MS to analyze your starting material before the reaction and your crude reaction mixture after. The appearance of new, unidentified peaks is a strong indicator of degradation.[13][14][15] Common degradation products of indoles include oxindoles and isatin derivatives.[5][16]
-
Optimize Reaction Conditions:
-
Temperature: Reduce the reaction temperature if possible.
-
Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and stop it as soon as the starting material is consumed to avoid prolonged exposure to harsh conditions.
-
Acidity: If strong acid is required, consider using a milder Lewis acid or reducing the reaction time.[4] If possible, maintain a neutral or slightly basic pH.[12]
-
-
Question 3: I am observing multiple unexpected peaks in my HPLC/LC-MS analysis. Could these be degradation products?
-
Primary Suspect: Formation of Degradation Products. Yes, this is highly likely. The degradation of this compound is not a clean process and can result in a mixture of oxidized, hydrolyzed, or polymerized species.
-
Causality: Each peak represents a distinct chemical entity. Oxidative pathways can produce hydroxylated indoles, oxindoles, or ring-opened products.[5] Acidic conditions can lead to a series of oligomers of varying lengths.
-
Characterization & Prevention:
-
Mass Spectrometry (MS): The mass-to-charge ratio (m/z) from LC-MS can provide critical clues.
-
An increase of +16 Da suggests the addition of an oxygen atom (hydroxylation or N-oxide formation).
-
An increase of +32 Da could indicate di-oxidation.
-
Masses corresponding to dimers (2x molecular weight), trimers (3x), etc., are indicative of polymerization.
-
-
Chromatographic Behavior: Degradation products are often more polar than the parent indole. In reverse-phase HPLC, they will typically have shorter retention times.
-
Prevention: The best solution is prevention. Refer to the protocols in this guide for preparing and handling stabilized solutions to minimize the formation of these impurities from the outset.
-
Visualizing the Problem: Degradation Pathways & Troubleshooting
To effectively combat instability, it is crucial to visualize the chemical transformations and the logical steps for troubleshooting.
Caption: Primary degradation routes for this compound.
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strategies to enhance the regioselectivity of 3-ethyl-1H-indole reactions
Welcome to the technical support center for enhancing the regioselectivity of reactions involving 3-ethyl-1H-indole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and provide in-depth answers to frequently asked questions. Our goal is to equip you with the knowledge to control the outcomes of your reactions with precision and confidence.
Troubleshooting Guide
This section addresses specific problems you might be encountering in the lab. Each entry details the likely causes and provides actionable solutions based on established chemical principles.
Issue 1: My electrophilic substitution reaction on this compound is yielding a mixture of C2 and N1-substituted products. How can I favor C2 functionalization?
Root Cause Analysis:
Electrophilic substitution on 3-substituted indoles can be complex. While the C3 position is the most nucleophilic in unsubstituted indole, its occupation by the ethyl group in your substrate redirects electrophilic attack to other positions. The N1 and C2 positions are the next most likely sites for reaction. The observed mixture suggests that the energy barriers for reaction at both sites are comparable under your current conditions.
Solutions:
-
N-H Protection: The most direct way to prevent N1 substitution is to protect the indole nitrogen. This is a common strategy in indole chemistry.[1][2]
-
Recommended Protecting Groups:
-
Sulfonyl Groups (e.g., Tosyl, Ts): These are robust electron-withdrawing groups that decrease the nucleophilicity of the nitrogen. They can be introduced using tosyl chloride and a base like sodium hydride.
-
Carbamates (e.g., Boc, SEM): tert-Butoxycarbonyl (Boc) and 2-(trimethylsilyl)ethoxymethyl (SEM) are also effective.[3][4][5] SEM protection is particularly mild to introduce and remove.[3][4][5]
-
-
Experimental Consideration: The choice of protecting group will depend on the stability of your molecule to the subsequent reaction and deprotection conditions. Always consult a protecting group compatibility chart.
-
-
Solvent Effects: The polarity of the solvent can influence the reaction pathway. Experiment with a range of solvents to see if you can enhance selectivity. In some cases, solvent choice alone can dramatically alter the regiochemical outcome of indole reactions.[6]
-
Lewis Acid Catalysis: The choice and amount of Lewis acid can influence the regioselectivity. Some Lewis acids may coordinate with the indole nitrogen, deactivating it towards electrophilic attack and favoring C2 substitution. Titrate the amount of Lewis acid to find the optimal loading.
Issue 2: I am attempting a metal-catalyzed cross-coupling reaction to functionalize the C2 position, but I am observing significant amounts of starting material and some C7 functionalization.
Root Cause Analysis:
This issue likely stems from a combination of factors: inefficient C-H activation at the C2 position and competing C-H activation at the C7 position. The choice of directing group and the catalytic system are critical for controlling regioselectivity in these reactions.[7][8]
Solutions:
-
Directing Group Strategy: The use of a directing group on the indole nitrogen is a powerful method to control the position of C-H activation.[7][8][9]
-
For C2 Functionalization: Six-membered heterocyclic directing groups, such as pyridines and pyrimidines, have been shown to favor C2 borylation, a common precursor to cross-coupling.[10]
-
For C7 Functionalization: Five-membered heterocycles like thiazole and benzoxazole can direct functionalization to the C7 position.[10] Ensure you are using the appropriate class of directing group for your desired outcome.
-
Mechanism Insight: The directing group coordinates to the metal catalyst, bringing it into close proximity to the desired C-H bond and lowering the activation energy for its cleavage.[7]
-
-
Ligand and Catalyst Screening: The ligand on the metal catalyst plays a crucial role in its reactivity and selectivity.
-
Ligand Choice: For palladium-catalyzed reactions, ligands like sulfoxide-2-hydroxypyridine (SOHP) have been developed to control C3/C2 selectivity in oxidative Heck reactions.[11]
-
Catalyst System: Explore different metal catalysts. While palladium is common, rhodium and nickel have also been used effectively in indole C-H functionalization.[9][12]
-
-
Reaction Conditions: Temperature and reaction time can be critical. Longer reaction times or higher temperatures might favor the thermodynamically more stable product, which may not be your desired regioisomer.[13][14][15][16]
Frequently Asked Questions (FAQs)
Q1: What is the general order of reactivity for the different positions of this compound in electrophilic substitution?
With the C3 position blocked by the ethyl group, the general order of reactivity for electrophilic attack is typically C2 > N1 > C6 > C4 > C5 > C7 . However, this can be highly dependent on the specific electrophile, reaction conditions, and the presence of any directing or protecting groups.[17][18] In some cases, initial attack at the C3 position can occur, followed by a rearrangement to the C2 position.[17][19]
Q2: How can I achieve functionalization at the N1 position selectively?
For selective N-alkylation or N-arylation, you can employ conditions that favor reaction at the nitrogen.
-
Base-Mediated N-Alkylation: Deprotonation of the indole N-H with a suitable base (e.g., NaH, K2CO3) generates the highly nucleophilic indolide anion, which will readily react with an electrophile like an alkyl halide.
-
Catalytic Methods: A dinuclear zinc-ProPhenol complex has been shown to catalyze the enantioselective N-alkylation of indoles.[20]
Q3: Can I use steric hindrance to my advantage to control regioselectivity?
Yes, steric hindrance can be a useful tool.[21][22]
-
Bulky Reagents: Using a sterically demanding electrophile may favor reaction at the less hindered C2 position over the more sterically encumbered positions on the benzene ring.
-
Substrate Modification: Introducing a bulky substituent at a position adjacent to a potential reaction site can block that site and direct the reaction elsewhere. For example, a bulky group at C2 would likely favor functionalization at other positions. The ethyl group at C3 already provides some steric bulk that influences reactivity.[23][24]
Q4: What is the difference between kinetic and thermodynamic control in the context of indole reactions, and how can I manipulate it?
-
Kinetic Control: This governs reactions where the product that is formed the fastest is the major product.[13][14][15][16] These reactions are typically run at lower temperatures and for shorter durations, and are often irreversible.[13][14][15][16] For indole electrophilic substitution, reaction at the N1 position is sometimes the kinetically favored pathway.[25]
-
Thermodynamic Control: This applies to reversible reactions where the most stable product is the major product.[13][14][15][16] These reactions are usually conducted at higher temperatures and for longer times to allow for equilibrium to be established.[13][14][15][16] The C3-substituted product is generally the most thermodynamically stable for electrophilic substitution on an unsubstituted indole.[25]
To manipulate this:
-
For the Kinetic Product: Use low temperatures and short reaction times.
-
For the Thermodynamic Product: Use higher temperatures and longer reaction times, ensuring the reaction is reversible.
Visualizing Reaction Control
The following diagram illustrates the decision-making process for controlling the regioselectivity of this compound reactions.
Caption: Decision workflow for regioselective functionalization.
Data Summary: Impact of Conditions on Regioselectivity
The following table summarizes how different experimental parameters can be adjusted to favor a specific regioisomeric product in a hypothetical electrophilic substitution reaction on this compound.
| Parameter | Condition Favoring C2-Substitution | Condition Favoring N1-Substitution | Rationale |
| Temperature | Higher Temperature | Lower Temperature | May favor the more thermodynamically stable C2 product over the kinetically formed N1 product.[13][25] |
| N-H Site | Protected (e.g., with -Ts, -Boc) | Unprotected | Protection blocks the N1 site from reacting.[1][2] |
| Catalyst | Lewis Acid (e.g., ZnCl2, AlCl3) | No Catalyst / Protic Acid | Lewis acids can coordinate to the N1 position, deactivating it. |
| Solvent | Non-polar (e.g., Toluene) | Polar Aprotic (e.g., DMF) | Solvent can influence the stability of intermediates and transition states.[6] |
Key Experimental Protocol: N-Tosyl Protection of this compound
This protocol provides a reliable method for protecting the N1 position, thereby directing subsequent electrophilic attack to the C2 position.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
p-Toluenesulfonyl chloride (TsCl)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add this compound (1.0 eq).
-
Solvation: Dissolve the indole in anhydrous DMF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.2 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes. The solution may become cloudy and hydrogen gas will evolve.
-
Addition of Electrophile: Add a solution of TsCl (1.1 eq) in anhydrous DMF dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH4Cl at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Wash the combined organic layers with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield N-tosyl-3-ethyl-1H-indole.
References
- Solvent-controlled regioselective arylation of indoles and mechanistic explorations. Organic Chemistry Frontiers (RSC Publishing). [Link]
- Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. Semantic Scholar. [Link]
- Directing Group Guided Site-Selective Diversification of Indoles by Aziridine: Synthesis of β-Indolylethylamines.
- Ligating potential of directing groups in thiophenylation of indole.
- Chameleon-like Behavior of the Directing Group in the Rh(III)-Catalyzed Regioselective C–H Amidation of Indole: An Experimental and Computational Study.
- Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(tr. The Journal of Organic Chemistry. [Link]
- What's the best way to protect the NH group in Heterocyclic Compounds?
- Controlling selectivity in N-heterocycle directed boryl
- Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole.
- Kinetic vs Thermodynamic control. Subversive thoughts for electrophilic substitution of Indole. Henry Rzepa's Blog. [Link]
- Effect of steric hindrance on the regioselectivity.
- Recent advances in the synthesis of indoles and their applic
- Regioselective Diels-Alder cycloadditions and other reactions of 4,5-, 5,6-, and 6,7-indole arynes. NIH. [Link]
- Electrophilic substitution with position 3 of the indole occupied. Química Organica.org. [Link]
- Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. MDPI. [Link]
- Nucleophilic substitutions at the 3'-position of substituted indoles.
- Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionaliz
- Electrophilic Substitution Reactions of Indoles.
- TOPIC 43. INDOLE | 43.3. ELECTROPHILIC SUBSTITUTION WITH POSITION 3 OCCUPIED.[Link]
- Benzylic C(sp3)–C(sp2)
- Indoles.[Link]
- Electrophilic substitution in indoles. Part 12. Kinetic studies of the rearrangement of 3,3-disubstituted indolenines to 2,3-disubstituted indoles. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]
- Selective Synthesis of 2- and 7-Substituted Indole Derivatives via Chelation-Assisted Metallocarbenoid C–H Bond Functionalization.
- Synthesis of indoles. Organic Chemistry Portal. [Link]
- Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. Chemical Science (RSC Publishing). [Link]
- Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionaliz
- Thermodynamic and kinetic reaction control. Wikipedia. [Link]
- Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogues Catalyzed by Dinuclear Zinc-ProPhenol. PubMed. [Link]
- Asymmetric C2-functionalization of indoles via visible-light-promoted three-component reaction. PubMed. [Link]
- Steric hindrance – Knowledge and References. Taylor & Francis. [Link]
- Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modul
- Recent Advances on the C2-Functionalization of Indole via Umpolung. PubMed. [Link]
- Kinetic Control Versus Thermodynamic Control Of A Reaction - Rate Processes In Chemical Reactions Kinetics And Equilibrium - MC
- Steric hindrance. YouTube. [Link]
- 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. [Link]
- Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. MDPI. [Link]
- Modular Synthesis of Chiral Multi-Substituted Cyclohexanes via Cobalt-Catalyzed Enantioselective Desymmetrizing Hydroalkylation. Journal of the American Chemical Society. [Link]
- Thermodynamic versus Kinetic Control. YouTube. [Link]
- Synthesis and Chemistry of Indole.[Link]
- Recent Progress Concerning the N-Aryl
- Mild Iron-Catalyzed Oxidative Cross-Coupling of Quinoxalinones with Indoles. NIH. [Link]
- C2-functionalized bioactive indole derivatives.
- pi-Bond Directed C-2 Amination of Indoles: Catalysis Development, Mechanistic Investigation, and Substr
- Direct Palladium-Catalyzed C-2 and C-3 Arylation of Indoles: A Mechanistic Rationale for Regioselectivity. Journal of the American Chemical Society. [Link]
- Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions.[Link]
- Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Publishing. [Link]
- Recent advances in the synthesis of thienoindole analogs and their diverse applic
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Validation & Comparative
A Comparative Guide to the Biological Activity of 3-Ethyl-1H-Indole and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Indole Scaffold - A Cornerstone in Medicinal Chemistry
The indole nucleus, a bicyclic aromatic heterocycle, is a "privileged scaffold" in drug discovery, forming the structural core of numerous natural products, signaling molecules, and approved pharmaceuticals.[1] Its unique electronic properties and the ability to participate in various biological interactions have made it a focal point for medicinal chemists. Modifications at the C3 position of the indole ring, in particular, have been shown to profoundly influence the biological activity profile of the resulting analogs. This guide provides an in-depth comparison of the biological activities of 3-ethyl-1H-indole with other key indole analogs, offering insights into their structure-activity relationships (SAR) and potential therapeutic applications. While direct comparative data for this compound is limited in publicly accessible literature, this guide synthesizes available experimental data for structurally similar compounds to provide a scientifically grounded comparative analysis.
Anticancer Activity: A Tale of Substitution
The indole scaffold is a common feature in many anticancer agents, both natural and synthetic. The substitution at the C3 position plays a critical role in determining the cytotoxic potency and mechanism of action.
Mechanism of Action: Disruption of Cellular Machinery
Many 3-substituted indoles exert their anticancer effects by targeting fundamental cellular processes. A prominent mechanism is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. Other mechanisms include the inhibition of crucial signaling kinases involved in cancer cell proliferation and survival.
Caption: General mechanism of anticancer action for some 3-substituted indoles.
Comparative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for various indole analogs against different cancer cell lines. It is important to note that these values are compiled from different studies and direct comparison should be made with caution due to variations in experimental conditions.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 3-Methylindole | MDA-MB-231 (Breast) | 13-19 | [2] |
| Indole-3-carbinol | MCF-7 (Breast) | >100 | [3] |
| Indole-3-acetic acid | Various | Generally low µM range | [3] |
| Complex Indole Derivative (Compound 13) | Various | 0.002-0.011 | [2] |
| 3,3'-Diindolylmethane (DIM) | PC-3 (Prostate) | ~25 | Data extrapolated from general knowledge |
| Indole | Various | Generally high µM to mM range | Data extrapolated from general knowledge |
Analysis of Structure-Activity Relationship (SAR):
The data, though not directly comparing this compound, suggests that the nature of the C3 substituent significantly impacts anticancer activity. While simple alkyl substitution, as in 3-methylindole, can confer some cytotoxicity, more complex modifications often lead to more potent compounds. The ethyl group in this compound, being slightly larger and more lipophilic than a methyl group, might offer altered interactions with biological targets, potentially influencing its cytotoxic profile. However, without direct experimental data, this remains speculative.
Antimicrobial Activity: A Broad Spectrum of Inhibition
Indole derivatives are known to possess a wide range of antimicrobial activities against both bacteria and fungi. The mechanism of action often involves the disruption of the bacterial cell membrane or inhibition of essential enzymes.
Comparative Antimicrobial Data
The table below presents the Minimum Inhibitory Concentration (MIC) values for various indole analogs against selected microbial strains.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Tris(1H-indol-3-yl)methylium | Staphylococcus aureus | 1-16 | [4] |
| Tris(1H-indol-3-yl)methylium | Gram-negative bacteria | 32-128 | [4] |
| Indole-triazole derivative (3d) | S. aureus | 6.25 | [5] |
| Indole-thiadiazole derivative (2h) | S. aureus | 6.25 | [5] |
| General Indole Derivatives | Various Bacteria & Fungi | 3.125-50 | [5] |
Analysis of Structure-Activity Relationship (SAR):
Neuroprotective Effects: A Potential Therapeutic Avenue
Emerging research has highlighted the neuroprotective potential of indole compounds, with implications for neurodegenerative diseases like Alzheimer's and Parkinson's. The mechanisms often involve antioxidant effects, modulation of signaling pathways, and inhibition of protein aggregation.
Mechanism of Action: Combating Neuronal Stress
Indole derivatives can protect neurons from damage through various mechanisms, including scavenging of reactive oxygen species (ROS), reducing oxidative stress, and modulating inflammatory pathways. Some analogs have also been shown to interfere with the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's disease.
Caption: Key neuroprotective mechanisms of indole derivatives.
Comparative Neuroprotective Data
The following table summarizes the neuroprotective effects of various indole analogs. The data is presented as the concentration required for a specific protective effect or as a percentage of cell viability.
| Compound | Cell Line/Model | Protective Effect | Reference |
| Indole-3-propionic acid derivatives | SH-SY5Y cells | Neuroprotection against H2O2-induced stress | [6] |
| Indole-phenolic hybrids | SH-SY5Y cells | ~25% increase in cell viability against Aβ-induced toxicity | [7][8] |
| Isomitraphylline (oxindole alkaloid) | SH-SY5Y cells | Neuroprotection against Aβ-induced toxicity at 10-20 µM | |
| Mitraphylline (oxindole alkaloid) | SH-SY5Y cells | Neuroprotection against Aβ-induced toxicity at 20 µM |
Analysis of Structure-Activity Relationship (SAR):
The neuroprotective activity of indole derivatives appears to be significantly influenced by the nature of the C3 substituent. Derivatives with carboxylic acid or phenolic moieties demonstrate notable protective effects against oxidative stress and amyloid-beta toxicity.[6][7][8] While there is no direct data for this compound, its relatively simple structure might confer some antioxidant properties, though likely less potent than more functionalized analogs.
Experimental Protocols
To ensure the reproducibility and validity of the findings discussed, detailed experimental protocols for the key biological assays are provided below.
Anticancer Activity: MTT Cell Viability Assay
This protocol outlines the determination of the cytotoxic effects of indole analogs on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Caption: Workflow for the MTT cell viability assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the indole analogs in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48 to 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value using a dose-response curve.
Antimicrobial Activity: Broth Microdilution Assay
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of indole analogs against bacterial strains.
Step-by-Step Methodology:
-
Preparation of Inoculum: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard.
-
Serial Dilution: Prepare two-fold serial dilutions of the indole analogs in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria and broth) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Neuroprotective Activity: SH-SY5Y Cell-Based Assay
This protocol outlines a method to assess the neuroprotective effects of indole analogs against hydrogen peroxide (H2O2)-induced oxidative stress in human neuroblastoma SH-SY5Y cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate and allow them to differentiate for 5-7 days.
-
Pre-treatment: Treat the differentiated cells with various concentrations of the indole analogs for 24 hours.
-
Induction of Oxidative Stress: Expose the cells to a neurotoxic concentration of H2O2 (e.g., 100-200 µM) for a further 24 hours.
-
Cell Viability Assessment: Assess cell viability using the MTT assay as described in the anticancer protocol.
-
Data Analysis: Compare the viability of cells pre-treated with indole analogs to those treated with H2O2 alone to determine the neuroprotective effect.
Conclusion and Future Directions
The indole scaffold remains a highly versatile and promising platform for the development of new therapeutic agents. While this guide provides a comparative overview of the biological activities of this compound and its analogs, it also highlights the need for more direct comparative studies. Future research should focus on the systematic evaluation of a series of 3-alkylindoles, including this compound, across a range of biological assays to establish a clearer and more quantitative structure-activity relationship. Such studies will be invaluable for guiding the rational design of novel indole-based drugs with enhanced potency and selectivity for various therapeutic targets.
References
- Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. PubMed Central (PMC) - NIH. [Link]
- (No author given). (n.d.). Broth microdilution. Wikipedia. [Link]
- Isolation and Antibacterial Activity of Indole Alkaloids from Pseudomonas aeruginosa UWI-1. MDPI. [Link]
- (No author given). (n.d.). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
- New Indole-3-Propionic Acid and 5-Methoxy-Indole Carboxylic Acid Derived Hydrazone Hybrids as Multifunctional Neuroprotectors. PubMed Central (PMC) - NIH. [Link]
- Protective effects of perilla oil and alpha linolenic acid on SH-SY5Y neuronal cell death induced by hydrogen peroxide. KoreaMed Synapse. [Link]
- Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). PubMed Central (PMC) - NIH. [Link]
- (No author given). (n.d.). Broth microdilution. Grokipedia. [Link]
- (No author given). (n.d.). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. [Link]
- (No author given). (n.d.). Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog. [Link]
- (No author given). (n.d.).
- (No author given). (n.d.). Experiments of Anti-Cancer Activities (In Vitro and In Vivo) | Request PDF.
- Neuroprotective potential of the oxindole alkaloids isomitraphylline and mitraphylline in human neuroblastoma SH-SY5Y cells. PubMed. [Link]
- (No author given). (n.d.). 4.3. In Vitro Anticancer Activity Assay. Bio-protocol. [Link]
- Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. MDPI. [Link]
- Neuroprotective effects of genistein on SH-SY5Y cells overexpressing A53T mutant α-synuclein. PubMed Central (PMC) - NIH. [Link]
- In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells. Frontiers. [Link]
- (No author given). (n.d.). MTT Cell Assay Protocol.
- Neuroprotective Effects of Bioavailable Polyphenol-Derived Metabolites against Oxidative Stress-Induced Cytotoxicity in Human Neuroblastoma SH-SY5Y Cells.
- (No author given). (n.d.).
- Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. MDPI. [Link]
- Neuroprotective Assessment of Moringa oleifera Leaves Extract against Oxidative-Stress-Induced Cytotoxicity in SHSY5Y Neuroblastoma Cells. Semantic Scholar. [Link]
- (No author given). (n.d.). Synthesis and structure-activity relationship of mono-indole-, bis-indole-, and tris-indole-based sulfonamides as potential anticancer agents. PubMed. [Link]
- Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. PubMed Central (PMC) - NIH. [Link]
- (No author given). (n.d.). Synthesis and structure-activity relationship studies and biological evaluation of novel 2,5-disubstituted indole derivatives as anticancer agents. PubMed. [Link]
- (No author given). (n.d.). Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives. PubMed Central (PMC) - NIH. [Link]
- (No author given). (n.d.). Synthesis and antitumor activity of 3-(2-phenyl-1,3-thiazol-4-yl). PubMed. [Link]
- (No author given). (n.d.). New antiproliferative 3-substituted oxindoles inhibiting EGFR/VEGFR-2 and tubulin polymerization. PubMed Central (PMC) - NIH. [Link]
- (No author given). (n.d.). Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1: The Influence of Substituents on Their Hemolytic, Cytoprotective, and Antimicrobial Activity. PubMed Central (PMC) - NIH. [Link]
- (No author given). (n.d.). (PDF) Construction, Molecular Docking, Antimicrobial and Antioxidant Activity of Some Novel 3-Substitued Indole Derivatives Using 3-Acetyl Indole.
- (No author given). (n.d.). (PDF) Synthesis of some heterocyclic compounds derived from indole as antimicrobial agents.
- Biomedical Importance of Indoles. PubMed Central (PMC) - NIH. [Link]
- (No author given). (n.d.). Molecular Docking, Synthesis, Characterization and Preliminary Evaluation of some New this compound Derivatives as Potential COX-2 Inhibitors.
- (No author given). (n.d.). Synthesis, Cytotoxicity, Antioxidant and Antimicrobial Activity of Indole Based Novel Small Molecules. Bentham Science Publishers. [Link]
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A Senior Application Scientist's Guide to the Validation of an Analytical Method for 3-Ethyl-1H-Indole
Prepared for: Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the adage "the dose makes the poison" is preceded by a more fundamental principle: you can only control what you can accurately measure. The characterization and quantification of process-related impurities and degradation products are cornerstones of drug safety and regulatory compliance. 3-Ethyl-1H-indole, a potential impurity arising from various synthetic routes for indole-containing active pharmaceutical ingredients (APIs), requires a robust, validated analytical method to ensure its effective control.
This guide provides an in-depth, experience-driven comparison of analytical methodologies for the quantification of this compound. Moving beyond a simple checklist of validation parameters, we will explore the scientific rationale behind experimental choices, presenting a self-validating system grounded in regulatory expectations set forth by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[1][2][3][4][5][6]
The Analytical Challenge: Why a Validated Method is Non-Negotiable
This compound is a non-polar, relatively small molecule. Its detection and quantification in the presence of a structurally similar API and other potential process impurities demand a method that is not only sensitive but, more importantly, specific and reliable. An unvalidated or poorly validated method can lead to the rejection of drug batches, delays in clinical trials, and significant financial repercussions. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose through rigorous laboratory studies.[5][7]
This guide will focus on the validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection, a workhorse in quality control laboratories. We will compare its performance characteristics against Gas Chromatography-Mass Spectrometry (GC-MS), another powerful technique for impurity analysis.
Method Selection Rationale: HPLC-UV vs. GC-MS
The choice between HPLC and GC is primarily dictated by the analyte's volatility and thermal stability.
-
HPLC-UV: This is often the default choice for non-volatile or thermally labile compounds like many indole derivatives.[4] Reversed-phase HPLC, with its C18 stationary phase, provides excellent separation for non-polar compounds like this compound. UV detection is straightforward, robust, and suitable for chromophoric molecules, which the indole ring system is.
-
GC-MS: Gas chromatography is ideal for volatile and thermally stable compounds.[8][9] While this compound can be analyzed by GC, it may require higher temperatures, and the potential for on-column degradation must be evaluated. The key advantage of GC-MS is the high specificity afforded by the mass spectrometer, which provides structural information and can distinguish between co-eluting peaks if they have different mass spectra.[8][9]
For routine quality control, the robustness and simplicity of an HPLC-UV method often make it more practical than GC-MS.
The Validation Workflow: A Structured Approach
A successful validation follows a pre-defined protocol, ensuring that all performance characteristics are systematically evaluated.
Caption: A typical workflow for analytical method validation.
Comparative Performance: HPLC-UV vs. GC-MS for this compound
The following tables summarize the expected performance characteristics and acceptance criteria for a validated HPLC-UV method for this compound, with a qualitative comparison to a GC-MS method. The data presented for the HPLC-UV method is hypothetical but representative of a well-validated method for a pharmaceutical impurity.
Table 1: Specificity and Selectivity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[7][10] This is arguably the most critical validation parameter for an impurity method.
| Parameter | HPLC-UV Method | GC-MS Method | Rationale & Causality |
| Specificity | Demonstrated through forced degradation studies (acid, base, oxidation, thermal, photolytic). No interference from placebo or known impurities at the retention time of this compound. Peak purity analysis (using a Diode Array Detector) should confirm homogeneity. | High intrinsic specificity due to mass fragmentation patterns. Even if peaks co-elute chromatographically, they can be resolved by their unique mass spectra. | Forced degradation studies are essential to prove that the method can separate the analyte from its potential degradation products, ensuring the method is "stability-indicating."[5][11] MS detection provides an orthogonal verification of identity, offering higher confidence than UV alone. |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components. | High. | While often used interchangeably with specificity, selectivity emphasizes the method's ability to discriminate between multiple analytes. |
Table 2: Linearity, Range, Accuracy, and Precision
These parameters establish the quantitative performance of the method.
| Parameter | HPLC-UV Method (Representative Data) | GC-MS Method (Expected Performance) | Acceptance Criteria (ICH Q2(R1)) |
| Linearity (r²) | ≥ 0.999 (over 0.05 - 1.5 µg/mL) | Typically ≥ 0.995 | Correlation coefficient (r²) should be close to 1. |
| Range | 0.1 µg/mL to 1.2 µg/mL | Analyte-dependent, typically wide. | The interval between the upper and lower concentrations of the analyte demonstrated to have a suitable level of precision, accuracy, and linearity.[12] |
| Accuracy (% Recovery) | 98.0% - 102.0% at three concentration levels (e.g., 80%, 100%, 120% of a target concentration). | 95.0% - 105.0% | The closeness of test results to the true value. For impurities, recovery should be assessed by spiking the analyte into the sample matrix.[12][13] |
| Precision (RSD%) | Repeatability: ≤ 5.0% Intermediate: ≤ 10.0% | Repeatability: ≤ 10.0% Intermediate: ≤ 15.0% | Repeatability (intra-assay precision): Precision over a short interval with the same analyst and equipment. Intermediate Precision: Within-laboratory variations (different days, analysts, equipment).[12][13] |
Table 3: Sensitivity and Robustness
These parameters define the limits of the method's reliable performance.
| Parameter | HPLC-UV Method (Representative Data) | GC-MS Method (Expected Performance) | Acceptance Criteria (ICH Q2(R1)) |
| Limit of Detection (LOD) | 0.05 µg/mL (Signal-to-Noise ratio of 3:1) | Lower than HPLC-UV, often in the pg range. | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.[7] |
| Limit of Quantitation (LOQ) | 0.1 µg/mL (Signal-to-Noise ratio of 10:1) | Lower than HPLC-UV, often in the pg-ng range. | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7] |
| Robustness | No significant impact on results with small, deliberate variations in mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min). | Less sensitive to mobile phase changes, but sensitive to inlet temperature, oven ramp rate, and carrier gas flow. | The capacity of the method to remain unaffected by small, deliberate variations in method parameters provides an indication of its reliability during normal usage.[14] |
Experimental Protocols: A Step-by-Step Guide
The following protocols outline the key experiments required to validate the HPLC-UV method for this compound.
Protocol 1: HPLC-UV Method Parameters
-
Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
Protocol 2: Specificity (Forced Degradation Study)
-
Prepare Stock Solution: Accurately weigh and dissolve this compound and the API in the mobile phase.
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 4 hours. Neutralize before injection.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 4 hours. Neutralize before injection.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours. Dissolve in mobile phase before injection.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using the HPLC-UV method.
-
Evaluation: Assess the chromatograms for peak purity of the this compound peak and resolution from any degradation products. The goal is to achieve approximately 10-20% degradation.
Protocol 3: Linearity Study
-
Prepare a Stock Standard: Prepare a stock solution of this compound at a concentration of 100 µg/mL in the mobile phase.
-
Prepare Calibration Standards: Perform serial dilutions to prepare at least five concentrations covering the expected range (e.g., 0.1, 0.25, 0.5, 1.0, and 1.2 µg/mL).
-
Analysis: Inject each concentration in triplicate.
-
Evaluation: Plot a graph of the mean peak area versus concentration. Calculate the correlation coefficient (r²), y-intercept, and slope of the regression line.
Protocol 4: Accuracy (Recovery Study)
-
Prepare Spiked Samples: Spike the drug product placebo with this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target impurity concentration). Prepare three independent samples at each level.
-
Analysis: Analyze the spiked samples.
-
Evaluation: Calculate the percent recovery for each sample. The mean recovery should be within 98.0% to 102.0%.
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comparative study of different synthesis routes for 3-ethyl-1H-indole
Introduction: The indole scaffold is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Among its many derivatives, 3-ethyl-1H-indole serves as a crucial building block and a significant structural motif in various biologically active compounds. The strategic placement of the ethyl group at the C3 position—the most nucleophilic site of the indole ring—influences the molecule's steric and electronic properties, making it a key intermediate for more complex targets.[3][4]
This guide provides a comparative analysis of the principal synthetic routes to this compound. We will delve into the mechanistic underpinnings, operational practicalities, and relative efficiencies of each method. By presenting side-by-side comparisons, detailed experimental protocols, and field-proven insights, this document aims to equip researchers, chemists, and drug development professionals with the knowledge to select the most appropriate synthetic strategy for their specific application, whether for lab-scale discovery or large-scale manufacturing.
The Fischer Indole Synthesis: A Classic and Scalable Approach
First discovered by Emil Fischer in 1883, the Fischer indole synthesis remains one of the most widely used and versatile methods for constructing the indole nucleus.[5][6] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine with an aldehyde or ketone.[7][8]
Mechanistic Rationale
For the synthesis of this compound, the logical starting materials are phenylhydrazine and butanal. The reaction proceeds through a cascade of well-defined steps:
-
Hydrazone Formation: Phenylhydrazine reacts with butanal to form the corresponding phenylhydrazone.
-
Tautomerization: The hydrazone tautomerizes to its more reactive enamine (or 'ene-hydrazine') form.[5][6]
-
[9][9]-Sigmatropic Rearrangement: This is the key bond-forming step. The enamine undergoes a concerted, thermal, or acid-catalyzed rearrangement, analogous to a Claisen rearrangement, to form a di-imine intermediate.[5][6][8] This step breaks the aromaticity of the benzene ring temporarily.
-
Rearomatization and Cyclization: The intermediate quickly rearomatizes. The newly formed amino group then attacks one of the imine carbons in an intramolecular cyclization to form a five-membered ring aminal.
-
Elimination: Finally, under acidic conditions, the aminal eliminates a molecule of ammonia to generate the stable, aromatic indole ring.[6][8]
The choice of acid catalyst is critical and can range from Brønsted acids like H₂SO₄ and polyphosphoric acid (PPA) to Lewis acids such as ZnCl₂.[6]
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A Comparative Analysis of Electrophilic Reactivity: 3-Ethyl-1H-indole vs. Indole
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of the electrophilic reactivity of 3-ethyl-1H-indole and its parent compound, indole. Understanding the nuanced differences in their reactivity is crucial for synthetic chemists and drug development professionals in designing reaction pathways and synthesizing novel bioactive molecules. This document synthesizes mechanistic insights with practical, side-by-side experimental protocols for key electrophilic substitution reactions.
Introduction: Structural and Electronic Landscape
Indole, a bicyclic aromatic heterocycle, is a ubiquitous scaffold in a vast array of natural products and pharmaceuticals. Its reactivity is dominated by the electron-rich pyrrole ring, making it highly susceptible to electrophilic attack. The most reactive position on the indole ring for electrophilic aromatic substitution is C3, which is estimated to be 10¹³ times more reactive than benzene. This high nucleophilicity stems from the ability of the nitrogen atom's lone pair to delocalize and stabilize the intermediate formed upon electrophilic attack at the C3 position, preserving the aromaticity of the benzene ring.[1][2]
This compound, a derivative with an ethyl group at the C3 position, presents a modified electronic and steric environment. The ethyl group, being electron-donating through an inductive effect, might be expected to further enhance the electron density of the pyrrole ring. However, the substitution at the primary site of electrophilic attack fundamentally alters the regioselectivity and, in some cases, the overall reactivity of the indole core.
Key Structural Differences:
| Feature | Indole | This compound |
| Substitution at C3 | Hydrogen | Ethyl group |
| Steric Hindrance at C3 | Minimal | Increased |
| Primary Site of Electrophilic Attack | C3 | C2 |
Comparative Reactivity in Electrophilic Aromatic Substitution
The presence of the ethyl group at the C3 position in this compound redirects electrophilic attack primarily to the C2 position. This shift in regioselectivity is a cornerstone of the chemistry of 3-substituted indoles.[3]
Mechanistic Overview: C3 vs. C2 Attack
Indole: Electrophilic attack on indole proceeds via a low-energy intermediate where the positive charge is stabilized by the nitrogen atom without disrupting the benzene ring's aromaticity.
Figure 1: Electrophilic substitution on indole at the C3 position.
This compound: For 3-substituted indoles, direct electrophilic attack at C2 is possible but often proceeds through a more complex, two-step mechanism. The kinetically favored pathway frequently involves an initial attack of the electrophile at the already substituted C3 position (ipso attack) to form a non-aromatic indolenine intermediate. This is followed by a rearrangement where one of the C3 substituents migrates to the C2 position, restoring aromaticity.[4]
Figure 2: Mechanism of electrophilic substitution on this compound.
The migratory aptitude of the group at C3 plays a significant role in the rearrangement step. Kinetic studies on the rearrangement of 3,3-disubstituted indolenines have shown the following relative migratory aptitudes for various alkyl groups: Me (1), Et (14), Prⁱ (120).[5] This indicates that the ethyl group has a significantly higher tendency to migrate than a methyl group, facilitating the rearrangement to the 2-substituted product.
Experimental Comparison: Key Electrophilic Substitution Reactions
The following sections provide a comparative overview and detailed protocols for three fundamental electrophilic substitution reactions: nitration, halogenation, and Friedel-Crafts acylation. While direct quantitative comparisons of reaction rates between indole and this compound are not extensively documented under identical conditions, the provided protocols and expected outcomes are based on established reactivity principles.
Nitration
Nitration of indoles must be conducted under carefully controlled, non-acidic conditions to avoid polymerization. For indole, this typically yields the 3-nitro derivative. For this compound, the reaction is expected to yield the 2-nitro product.
Comparative Data (Illustrative)
| Substrate | Reagent | Product | Typical Yield | Reference |
| Indole | Benzoyl nitrate | 3-Nitroindole | Good | [6] |
| 3-Methylindole | Tetramethylammonium nitrate, TFAA | No reaction at C2 | - | [7] |
| 2-Methylindole | Benzoyl nitrate | 3-Nitro-2-methylindole | Good |
Experimental Protocols
Protocol 1: Nitration of Indole to 3-Nitroindole [8]
-
Reagent Preparation: Prepare trifluoroacetyl nitrate in situ by adding trifluoroacetic anhydride (4.20 g, 20 mmol) to a cooled (0-5 °C) solution of tetramethylammonium nitrate (1.50 g, 11 mmol) in acetonitrile (10 mL).
-
Reaction: To the prepared nitrating agent, add a solution of indole (1.17 g, 10 mmol) in acetonitrile (10 mL) dropwise at 0-5 °C.
-
Monitoring: Stir the reaction mixture at this temperature for 4 hours, monitoring the progress by TLC.
-
Work-up: Quench the reaction by the addition of a saturated sodium carbonate solution.
-
Extraction: Extract the mixture with ethyl acetate.
-
Purification: Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.
Protocol 2: Nitration of this compound (Proposed)
Given the challenges of direct C2 nitration, a multi-step synthesis might be more practical. However, a potential direct method is proposed below based on general principles.
-
Reaction Setup: Dissolve this compound (1.45 g, 10 mmol) in a suitable solvent such as acetic anhydride.
-
Nitration: Cool the solution to 0-5 °C and slowly add a pre-cooled solution of acetyl nitrate (prepared from acetic anhydride and nitric acid).
-
Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-water and neutralize with a base (e.g., sodium carbonate).
-
Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography to isolate 3-ethyl-2-nitro-1H-indole.
Halogenation
Halogenation of indole with reagents like N-bromosuccinimide (NBS) readily occurs at the C3 position. For this compound, halogenation is directed to the C2 position.
Experimental Protocols
Protocol 3: Bromination of Indole to 3-Bromoindole
-
Reaction Setup: Dissolve indole (1.17 g, 10 mmol) in a suitable solvent such as DMF or THF.
-
Bromination: Cool the solution to 0 °C and add N-bromosuccinimide (1.78 g, 10 mmol) portion-wise.
-
Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC.
-
Work-up: Once the reaction is complete, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 3-bromoindole can be used directly or purified by chromatography, keeping in mind its potential instability.
Protocol 4: Bromination of this compound to 2-Bromo-3-ethyl-1H-indole (Adapted from a similar procedure)
-
Reaction Setup: Dissolve this compound (1.45 g, 10 mmol) in CCl₄.
-
Bromination: Add N-bromosuccinimide (1.78 g, 10 mmol) and a catalytic amount of benzoyl peroxide.
-
Reaction: Reflux the mixture and monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture, filter off the succinimide, and wash the filtrate with a sodium thiosulfate solution and then water.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, concentrate, and purify the residue by column chromatography to yield 2-bromo-3-ethyl-1H-indole.
Friedel-Crafts Acylation
Friedel-Crafts acylation of indole, typically at the C3 position, can be achieved using various Lewis acids.[3] For this compound, acylation occurs at the C2 position. The use of milder Lewis acids like ZnCl₂ or dialkylaluminum chlorides is often preferred to avoid polymerization.[9][10]
Comparative Data
| Substrate | Acylating Agent | Lewis Acid | Product | Yield | Reference |
| Indole | Acetyl chloride | Et₂AlCl | 3-Acetylindole | 86% | [10] |
| 3-Methylindole | Acetyl chloride | ZnCl₂ | 2-Acetyl-3-methylindole | 40% | [9] |
Experimental Protocols
Protocol 5: Friedel-Crafts Acylation of Indole to 3-Acetylindole [10]
-
Reaction Setup: To a solution of indole (1.17 g, 10 mmol) in CH₂Cl₂ at 0 °C, add a solution of diethylaluminum chloride (Et₂AlCl) in hexanes (1.0 M, 11 mL, 11 mmol) dropwise.
-
Acylation: After stirring for 20 minutes, add acetyl chloride (0.82 g, 10.5 mmol) dropwise at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of Rochelle's salt.
-
Extraction and Purification: Extract the mixture with CH₂Cl₂, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography.
Protocol 6: Friedel-Crafts Acylation of this compound to 2-Acetyl-3-ethyl-1H-indole (Adapted from a similar procedure) [9]
-
Reaction Setup: Suspend anhydrous zinc chloride (2.73 g, 20 mmol) in 1,2-dichloroethane.
-
Acylation: Add this compound (1.45 g, 10 mmol) followed by the dropwise addition of acetyl chloride (0.87 g, 11 mmol).
-
Reaction: Stir the mixture at 25 °C for 36 hours.
-
Work-up: Pour the reaction mixture into ice-water and extract with an organic solvent.
-
Purification: Wash the organic layer with a sodium bicarbonate solution and water, dry, and concentrate. Purify the crude product by column chromatography.
Vilsmeier-Haack Formylation: A Special Case
The Vilsmeier-Haack reaction is a highly efficient method for the formylation of electron-rich aromatic and heterocyclic compounds.[11] For indole, this reaction reliably yields indole-3-carbaldehyde. In the case of this compound, formylation is expected to occur at the C2 position.
Experimental Protocols
Protocol 7: Vilsmeier-Haack Formylation of Indole [11]
-
Reagent Preparation: In a flask cooled in an ice bath, add phosphorus oxychloride (POCl₃) dropwise to dimethylformamide (DMF).
-
Reaction: To this Vilsmeier reagent, add a solution of indole in DMF.
-
Heating: Heat the reaction mixture (e.g., at 80 °C) for a specified time.
-
Work-up: Cool the mixture and pour it into ice-water. Make the solution alkaline with NaOH to precipitate the product.
-
Isolation: Filter the precipitate and recrystallize to obtain pure indole-3-carbaldehyde.
Protocol 8: Vilsmeier-Haack Formylation of this compound (Proposed)
-
Reagent Preparation: Prepare the Vilsmeier reagent as described in Protocol 7.
-
Reaction: Add a solution of this compound in DMF to the Vilsmeier reagent.
-
Heating: Heat the reaction mixture and monitor by TLC.
-
Work-up and Isolation: Follow the work-up and isolation procedure described in Protocol 7 to obtain this compound-2-carbaldehyde.
Conclusion
The substitution of a hydrogen atom with an ethyl group at the C3 position of the indole nucleus brings about a predictable yet profound change in its reactivity towards electrophiles. While indole's reactivity is overwhelmingly directed to the C3 position, this compound undergoes electrophilic substitution at the C2 position. This redirection is often facilitated by a mechanism involving initial ipso-attack at C3 followed by a facile rearrangement, a process favored by the good migratory aptitude of the ethyl group.
For synthetic chemists, this differential reactivity provides a powerful tool. Indole serves as a direct precursor to 3-functionalized derivatives, while this compound is a key starting material for the synthesis of 2,3-disubstituted indoles. The choice between these two scaffolds is therefore a critical decision in the strategic design of complex indole-containing target molecules. The experimental protocols provided herein offer a practical guide for exploiting these distinct reactivity patterns in a laboratory setting.
References
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- Jackson, A. H., & Lynch, P. P. (1987). Electrophilic substitution in indoles. Part 12. Kinetic studies of the rearrangement of 3,3-disubstituted indolenines to 2,3-disubstituted indoles. Journal of the Chemical Society, Perkin Transactions 2, 1481-1486.
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- Slideshare. (n.d.). Migratory aptitudes in rearrangement reaction.
- Casado, J., et al. (1983). Kinetic study of the nitrosation of 3-substituted indoles. Journal of the Chemical Society, Perkin Transactions 2, (12), 1963-1966.
- Ketcha, D. M., & Gribble, G. W. (1985). A convenient synthesis of 3-acylindoles via Friedel Crafts acylation of 1-(phenylsulfonyl)indole. A new route to pyridocarbazole-5,11-quinones and ellipticine. The Journal of Organic Chemistry, 50(26), 5451–5457.
- Zhao, P., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances, 13(38), 26581-26586.
- Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 101, 21-33.
- Okauchi, T., et al. (2000). A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. Organic Letters, 2(10), 1485–1487.
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- Roohi, L., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-6,7-dihydro-3H-indol-2-yl)malonaldehyde and its application in the synthesis of some new heterocyclic compounds. Current Chemistry Letters, 2(4), 185-196.
- Gribble, G. W., & Ketcha, D. M. (1985). A convenient synthesis of 3-acylindoles via Friedel Crafts acylation of 1-(phenylsulfonyl)indole. A new route to pyridocarbazole-5,11-quinones and ellipticine. The Journal of Organic Chemistry, 50(26), 5451–5457.
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- BenchChem. (2025).
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- Ye, Y., et al. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Letters, 20(6), 1676–1679.
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- Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole.
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A Comparative Guide to the Efficacy of 3-Ethyl-1H-Indole Derivatives as Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds. Among its myriad derivatives, those featuring a 3-ethyl substitution on the indole ring have emerged as a promising class of enzyme inhibitors. This guide provides a comparative analysis of the efficacy of various 3-ethyl-1H-indole derivatives against several key enzyme targets, supported by available experimental data and detailed protocols for assessing their inhibitory activity. Our objective is to furnish researchers with the critical information necessary to advance the development of novel therapeutics based on this versatile molecular framework.
The Significance of the this compound Moiety
The unique physicochemical properties of the this compound scaffold, including its lipophilicity, hydrogen bonding capabilities, and steric profile, render it a privileged structure for interacting with the active sites of various enzymes. This guide will delve into the inhibitory potential of these derivatives against cyclooxygenase-2 (COX-2), various protein kinases, acetylcholinesterase (AChE), and carbonic anhydrases (CAs), highlighting the structure-activity relationships that govern their efficacy.
Comparative Efficacy Against Key Enzyme Targets
A direct, quantitative comparison of the efficacy of this compound derivatives is often challenging due to the diverse range of enzyme targets and the variability in assay conditions reported across different studies. However, by consolidating the available data, we can discern trends in their inhibitory potential.
Cyclooxygenase-2 (COX-2) Inhibition
Selective inhibition of COX-2 is a critical strategy in the development of anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs[1][2]. Recent studies have explored this compound derivatives as potential COX-2 inhibitors.
A study focused on novel this compound derivatives incorporating an imidazolidinone pharmacophore demonstrated promising selective COX-2 inhibitory potential[1][3]. Molecular docking studies predicted strong binding affinities for these synthesized compounds, with scores ranging from -11.35 to -10.40 kcal/mol, which were significantly higher than the reference drug meloxicam (-6.89 kcal/mol)[1][3].
In Vivo Anti-Inflammatory Activity
Preliminary in vivo studies using an egg-white-induced paw edema model in rats showed that these compounds significantly reduced inflammation compared to ibuprofen[1][3]. Notably, compound IIb (structure not publicly disclosed in the abstract) demonstrated the highest efficacy with a prolonged reduction in paw edema, suggesting its potential as a lead compound for further development[1][3]. While specific IC50 values were not provided in the initial reports, the in vivo data strongly supports the anti-inflammatory potential of this class of compounds.
Protein Kinase Inhibition
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer[4]. The indole scaffold is a well-established pharmacophore in the design of kinase inhibitors.
While specific IC50 values for this compound derivatives against a wide range of kinases are not extensively documented in publicly available literature, the broader class of indole derivatives has shown significant promise. For instance, various indole derivatives have been investigated as inhibitors of Cyclin-Dependent Kinases (CDKs), Glycogen Synthase Kinase-3 (GSK-3), and Epidermal Growth Factor Receptor (EGFR) tyrosine kinase[4][5]. The 3-position of the indole ring is a common site for modification to achieve desired potency and selectivity. The ethyl group at this position can contribute to favorable hydrophobic interactions within the ATP-binding pocket of many kinases.
Acetylcholinesterase (AChE) Inhibition
Inhibition of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a primary therapeutic strategy for Alzheimer's disease[6]. Indole-based compounds have been explored as AChE inhibitors.
Although specific data for this compound derivatives is limited, related indole analogs have shown potent AChE inhibitory activity[6]. The indole nucleus can interact with the active site of AChE, and modifications at the 3-position can influence binding affinity and selectivity. Further investigation into 3-ethyl substituted indoles in this context is warranted.
Carbonic Anhydrase (CA) Inhibition
Carbonic anhydrases are a family of metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy[7][8]. Sulfonamide-containing indole derivatives have been a focus of CA inhibitor design.
One study reported on 1-ethyl-5-chloro-substituted 1H-indole-2,3-dione 3-[4-(3-sulfamoylphenyl)thiosemicarbazone] derivatives as potent and selective inhibitors of human carbonic anhydrase II (hCA II), with a Ki value of 0.35 nM[8]. This highlights the potential of ethyl-substituted indoles in the development of highly effective and selective CA inhibitors.
Experimental Protocols for Enzyme Inhibition Assays
To facilitate the comparative evaluation of this compound derivatives, this section provides detailed, step-by-step methodologies for key in vitro enzyme inhibition assays.
In Vitro COX-2 Inhibition Assay (Colorimetric)
This protocol is based on the peroxidase activity of COX-2, which can be measured using a chromogenic substrate[1].
Materials:
-
Tris-HCl buffer (100 mM, pH 8.0)
-
Hematin solution
-
Recombinant human COX-2 enzyme
-
Arachidonic acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic substrate)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Positive control (e.g., Celecoxib)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagent Master Mix: In a 96-well plate, add 150 µL of Tris-HCl buffer, 10 µL of Hematin, and 10 µL of COX-2 enzyme solution to each well.
-
Add Inhibitors: Add 10 µL of the test compound at various concentrations (serially diluted) or the positive control to the respective wells. For the negative control, add 10 µL of DMSO.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 20 µL of a solution containing both arachidonic acid and TMPD to each well to start the reaction.
-
Measure Absorbance: Immediately begin reading the absorbance at 590 nm every minute for 5-10 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction (change in absorbance per minute). Determine the percentage of inhibition for each concentration of the test compound relative to the DMSO control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Workflow for In Vitro COX-2 Inhibition Assay
Caption: Workflow for determining the IC50 of a COX-2 inhibitor.
In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay measures the activity of AChE by quantifying the formation of a yellow-colored product[2][9].
Materials:
-
Phosphate buffer (0.1 M, pH 8.0)
-
Acetylthiocholine iodide (ATCI) (substrate)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent)
-
Acetylcholinesterase (AChE) enzyme
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Positive control (e.g., Donepezil)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents: Prepare fresh solutions of ATCI and DTNB in the phosphate buffer.
-
Plate Setup: In a 96-well plate, add 25 µL of the test compound at various concentrations or the positive control. For the negative control, add 25 µL of buffer containing the same concentration of DMSO.
-
Add Reagents: Add 50 µL of DTNB solution and 25 µL of AChE enzyme solution to each well.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes.
-
Initiate Reaction: Add 25 µL of ATCI solution to each well to start the reaction.
-
Measure Absorbance: Immediately measure the absorbance at 412 nm every minute for 10-15 minutes.
-
Data Analysis: Calculate the rate of the reaction for each well. Determine the percentage of inhibition for each test compound concentration and calculate the IC50 value.
Workflow for AChE Inhibition Assay (Ellman's Method)
Caption: Workflow for determining the IC50 of an AChE inhibitor.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This homogeneous assay measures kinase activity by quantifying the amount of ATP remaining in the solution after the kinase reaction[10][11][12].
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Positive control (a known inhibitor of the kinase)
-
Luminescent kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Prepare Kinase Reaction: In a white, opaque plate, add the kinase, its specific substrate, and the kinase assay buffer.
-
Add Inhibitors: Add the test compound at various concentrations or the positive control. For the negative control, add DMSO.
-
Initiate Reaction: Add ATP to each well to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Detect ATP: Add the luminescent kinase assay reagent (e.g., Kinase-Glo®) to each well. This reagent stops the kinase reaction and initiates a light-producing reaction catalyzed by luciferase.
-
Measure Luminescence: Incubate the plate in the dark for 10 minutes and then measure the luminescence using a luminometer.
-
Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each test compound concentration and determine the IC50 value.
Workflow for Luminescence-Based Kinase Inhibition Assay
Caption: Workflow for determining the IC50 of a kinase inhibitor.
Signaling Pathways
Understanding the signaling pathways in which the target enzymes are involved is crucial for elucidating the mechanism of action of the inhibitors and their potential therapeutic effects.
COX-2 Inflammatory Pathway
COX-2 is an inducible enzyme that plays a central role in the inflammatory cascade by converting arachidonic acid into prostaglandins, which are potent inflammatory mediators[13][14].
Caption: Simplified COX-2 inflammatory signaling pathway.
CDK Regulation of the Cell Cycle
Cyclin-dependent kinases (CDKs) are key regulators of cell cycle progression. They form complexes with cyclins to phosphorylate target proteins that drive the cell through its different phases[15].
Caption: Role of CDK-cyclin complexes in cell cycle regulation.
Conclusion and Future Directions
The this compound scaffold represents a valuable starting point for the design of potent and selective enzyme inhibitors. The available data, particularly for COX-2, demonstrates their potential as anti-inflammatory agents. However, to fully realize the therapeutic promise of this class of compounds, further research is essential.
Future efforts should focus on:
-
Systematic Structure-Activity Relationship (SAR) Studies: A comprehensive investigation of how modifications to the this compound core affect inhibitory activity against a broader range of enzyme targets.
-
Quantitative Efficacy Determination: Generation of robust IC50 and Ki data for a diverse library of this compound derivatives against kinases, cholinesterases, and carbonic anhydrases to enable direct and meaningful comparisons.
-
In Vivo Efficacy and Pharmacokinetic Studies: Advancing promising lead compounds into preclinical animal models to evaluate their therapeutic efficacy, safety, and pharmacokinetic profiles.
By systematically exploring the potential of this compound derivatives, the scientific community can unlock new avenues for the development of novel and effective treatments for a wide range of diseases.
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Validating the Mechanism of Action of 3-Ethyl-1H-Indole: A Comparative and Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Among its myriad derivatives, 3-substituted indoles are of particular interest due to their prevalence in bioactive molecules.[3][4] This guide focuses on a specific, less-characterized member of this family: 3-ethyl-1H-indole. As the precise mechanism of action for this compound is not extensively documented, this document serves as a comprehensive framework for its elucidation and validation. We will present a systematic approach, grounded in established scientific methodologies, to hypothesize, identify, and confirm its molecular targets and biological pathways. This guide will compare hypothetical outcomes for this compound against well-characterized alternative compounds, providing the experimental blueprints necessary to generate robust, publishable data.
Formulating a Mechanistic Hypothesis: Learning from Structural Analogs
Given the chemical simplicity of this compound, its biological activity is likely driven by the core indole structure and the small alkyl substitution at the C3 position. The C3 position is the most reactive site for electrophilic substitution on the indole ring.[5] Literature on 3-alkyl-substituted indoles suggests several potential avenues for its biological activity, primarily in oncology and anti-inflammatory pathways.[6][7]
Based on this, we can propose two primary, testable hypotheses for the mechanism of action of this compound:
-
Hypothesis 1: Anticancer Activity via Tubulin Polymerization Inhibition. Many indole derivatives are known to interfere with microtubule dynamics, a critical process in cell division, making them effective anticancer agents.[1][7] The vinca alkaloids, for instance, are classic examples of indole-containing natural products that function as tubulin polymerization inhibitors.[7]
-
Hypothesis 2: Anti-inflammatory Activity via COX-2 Inhibition. Indomethacin, a well-known nonsteroidal anti-inflammatory drug (NSAID), is an indole derivative that exerts its effect by inhibiting cyclooxygenase (COX) enzymes.[1][7]
To rigorously validate these hypotheses, we will benchmark the performance of this compound against established drugs acting through these mechanisms:
-
Comparator for Hypothesis 1 (Anticancer): Paclitaxel (a microtubule-stabilizing agent) and Vinblastine (a microtubule-destabilizing agent).
-
Comparator for Hypothesis 2 (Anti-inflammatory): Indomethacin and Celecoxib (a selective COX-2 inhibitor).
A Phased Approach to Mechanism of Action Validation
A robust validation strategy requires a multi-pronged approach, starting with broad phenotypic observations and progressively narrowing down to specific molecular interactions. The following workflow provides a logical sequence of experiments.
Caption: A multi-phase workflow for validating the mechanism of action.
Phase 1: Broad Phenotypic Screening
The initial step is to ascertain the primary biological effect of this compound across a panel of relevant cell lines.
Experimental Protocol: Cell Viability Assay (MTT)
-
Cell Culture: Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous control cell line (e.g., MCF-10A) in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound, Paclitaxel, and Vinblastine. Treat the cells with a range of concentrations (e.g., 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound.
Experimental Protocol: Nitric Oxide and Prostaglandin E2 Inhibition Assay
-
Cell Culture: Culture RAW 264.7 murine macrophages in 24-well plates.
-
Induction of Inflammation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) in the presence of varying concentrations of this compound, Indomethacin, and Celecoxib for 24 hours.
-
Nitric Oxide Measurement (Griess Assay): Collect the cell supernatant. Mix the supernatant with Griess reagent and measure the absorbance at 540 nm.
-
Prostaglandin E2 Measurement (ELISA): Use a commercial ELISA kit to quantify the concentration of PGE2 in the cell supernatant according to the manufacturer's instructions.
-
Analysis: Determine the IC50 for the inhibition of NO and PGE2 production.
Comparative Data Summary (Hypothetical)
| Compound | Cell Line | IC50 (µM) - Antiproliferative | IC50 (µM) - NO Inhibition | IC50 (µM) - PGE2 Inhibition |
| This compound | MCF-7 | To be determined | To be determined | To be determined |
| Paclitaxel | MCF-7 | 0.01 | N/A | N/A |
| Vinblastine | MCF-7 | 0.005 | N/A | N/A |
| Indomethacin | RAW 264.7 | N/A | 15 | 0.1 |
| Celecoxib | RAW 264.7 | N/A | >100 | 0.05 |
N/A: Not Applicable
A potent antiproliferative effect would steer the investigation towards Hypothesis 1, while significant inhibition of inflammatory markers would support Hypothesis 2.
Phase 2: Unbiased Target Identification
Should the phenotypic screening yield a promising result, the next crucial step is to identify the direct molecular target(s) of this compound. This reduces the bias inherent in a purely hypothesis-driven approach.
Methodology: Drug Affinity Responsive Target Stability (DARTS)
DARTS is a powerful technique for identifying protein targets of small molecules without requiring modification of the compound.[8] It leverages the principle that a small molecule binding to its target protein can stabilize the protein and protect it from proteolysis.
Caption: The experimental workflow for the DARTS technique.
Protocol Outline for DARTS:
-
Lysate Preparation: Prepare a total protein lysate from the relevant cell line (e.g., MCF-7 or RAW 264.7).
-
Compound Incubation: Treat aliquots of the lysate with this compound or a vehicle control.
-
Protease Digestion: Subject the lysates to limited digestion with a protease like pronase. The concentration of protease and digestion time should be optimized.
-
SDS-PAGE: Stop the digestion and resolve the protein fragments by SDS-PAGE.
-
Analysis: Compare the banding patterns between the drug-treated and vehicle-treated lanes. Proteins that are protected from proteolysis by this compound will appear as more prominent bands in the treated lane.
-
Mass Spectrometry: Excise the protected bands, perform an in-gel tryptic digest, and identify the proteins using LC-MS/MS.
The identified proteins are candidate targets. If tubulin subunits or COX enzymes are identified, this provides strong evidence for our initial hypotheses.
Phase 3: In Vitro Mechanistic Validation
Once a putative target is identified, its direct interaction with this compound must be confirmed using in vitro assays with purified components.
If the Target is Tubulin (Hypothesis 1):
Experimental Protocol: In Vitro Tubulin Polymerization Assay
-
Assay Setup: Use a commercially available fluorescence-based tubulin polymerization assay kit. The assay measures the fluorescence of a reporter molecule that incorporates into polymerizing microtubules.
-
Reaction Mixture: Prepare a reaction mixture containing purified tubulin, GTP, and a fluorescence reporter in a polymerization buffer.
-
Compound Addition: Add this compound, Paclitaxel (positive control for polymerization), or Vinblastine (positive control for depolymerization) at various concentrations to the reaction mixture in a 96-well plate.
-
Data Acquisition: Measure the fluorescence intensity every minute for 60-90 minutes at 37°C using a fluorescence plate reader.
-
Analysis: Plot fluorescence intensity versus time. An increase in fluorescence indicates polymerization, while a decrease indicates depolymerization. Calculate the EC50 (for polymerization promoters) or IC50 (for inhibitors).
If the Target is COX-2 (Hypothesis 2):
Experimental Protocol: In Vitro COX-2 Inhibition Assay
-
Assay Principle: Utilize a COX fluorescent inhibitor screening assay kit. This assay is based on the competition between the experimental compound and a fluorescent COX inhibitor for the active site of the enzyme.
-
Enzyme and Substrate: Add purified human recombinant COX-2 enzyme to the wells of a 96-well plate.
-
Compound Incubation: Add various concentrations of this compound, Indomethacin, and Celecoxib to the wells and incubate.
-
Fluorescent Probe Addition: Add the fluorescent probe to initiate the competition reaction.
-
Data Acquisition: Measure the fluorescence polarization. A decrease in polarization indicates displacement of the fluorescent probe by the inhibitor.
-
Analysis: Calculate the IC50 value for each compound.
Comparative Data Summary (Hypothetical)
| Compound | Tubulin Polymerization (IC50/EC50, µM) | COX-1 Inhibition (IC50, µM) | COX-2 Inhibition (IC50, µM) |
| This compound | To be determined | To be determined | To be determined |
| Paclitaxel | EC50: 0.5 | N/A | N/A |
| Vinblastine | IC50: 1.0 | N/A | N/A |
| Indomethacin | N/A | 0.1 | 1.5 |
| Celecoxib | N/A | 10 | 0.08 |
Phase 4: Cellular and In Vivo Confirmation
The final phase of validation involves confirming that the in vitro mechanism of action translates to the cellular and organismal level.
If the Mechanism is Tubulin Disruption:
Experimental Protocol: Immunofluorescence Staining of Microtubules
-
Cell Culture and Treatment: Grow cells (e.g., MCF-7) on glass coverslips and treat them with the IC50 concentration of this compound, Paclitaxel, or Vinblastine for 18-24 hours.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with Triton X-100.
-
Immunostaining: Incubate the cells with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody. Stain the nuclei with DAPI.
-
Imaging: Visualize the microtubule network and cell morphology using a fluorescence microscope.
-
Analysis: Compare the microtubule structure in treated cells to the vehicle control. Vinblastine-like compounds will cause microtubule depolymerization, leading to a diffuse cytoplasmic tubulin stain. Paclitaxel-like compounds will cause the formation of stable microtubule bundles.
If the Mechanism is COX-2 Inhibition:
In Vivo Model: Carrageenan-Induced Paw Edema
This is a standard in vivo model of acute inflammation.
-
Animal Dosing: Administer this compound, Indomethacin, or vehicle orally to groups of rodents.
-
Induction of Edema: After a set time, inject carrageenan into the sub-plantar region of the right hind paw.
-
Measurement of Edema: Measure the paw volume at regular intervals using a plethysmometer.
-
Analysis: Calculate the percentage inhibition of paw edema for each treatment group compared to the vehicle control.
Conclusion
Determining the mechanism of action of a novel compound like this compound is a systematic process of hypothesis generation, unbiased target identification, and rigorous validation across multiple experimental platforms. By employing the phased strategy outlined in this guide—from broad phenotypic screening to specific in vitro assays and in vivo models—researchers can build a compelling, data-driven narrative of a compound's biological function. The comparative approach, benchmarking against established drugs, is critical for contextualizing the potency and specificity of this compound. This comprehensive validation framework not only provides a clear path to understanding the therapeutic potential of this specific molecule but also serves as a robust template for the mechanistic evaluation of other novel chemical entities.
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A Senior Application Scientist's Guide to Comparative Docking Studies of 3-ethyl-1H-indole and Its Analogs
This guide provides a comprehensive, in-depth technical comparison of the molecular docking performance of 3-ethyl-1H-indole and its analogs against two therapeutically relevant protein targets: Cyclooxygenase-2 (COX-2) and Proto-oncogene tyrosine-protein kinase (c-Src). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol, offering a rationale for experimental choices and a framework for self-validating computational studies.
Introduction: The Therapeutic Potential of the Indole Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[1][2][3] Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive starting point for the design of novel therapeutics. This compound, a simple derivative, serves as a foundational structure for a diverse range of analogs with potential applications in oncology, inflammation, and infectious diseases.
This guide will focus on a comparative in silico analysis of this compound and selected analogs to predict their binding affinities and modes of interaction with COX-2 and c-Src, two well-established drug targets. COX-2 is a key enzyme in the inflammatory pathway, while c-Src is a non-receptor tyrosine kinase implicated in cancer progression.[4][5] By comparing the docking behavior of these closely related ligands, we can elucidate key structure-activity relationships (SAR) that can guide future drug design and optimization efforts.
Experimental Design & Rationale
A robust molecular docking study is more than just generating binding scores; it's a computational experiment that requires careful planning and validation. The workflow presented here is designed to be a self-validating system, incorporating steps to ensure the reliability of the generated data.
Core Principles of the Study
-
Comparative Analysis: By docking a series of analogs, we can identify subtle structural modifications that lead to significant differences in binding affinity and selectivity.
-
Dual-Target Approach: Assessing the ligands against two distinct protein targets (COX-2 and c-Src) provides insights into potential selectivity and off-target effects.
-
Reproducibility: The detailed protocols provided herein are designed to be followed precisely, ensuring that the results can be reproduced by other researchers.
Visualization of the Experimental Workflow
Caption: A high-level overview of the molecular docking workflow.
Ligand Selection and Preparation
The selection of ligands is critical for a meaningful comparative study. We have chosen this compound as our parent compound and three of its analogs with varying substitutions to probe the chemical space around the indole scaffold.
| Compound Name | 2D Structure | SMILES String |
| This compound | CCC1=CNC2=CC=CC=C21 | |
| 3-(2-ethoxyethyl)-1H-indole | CCOCCC1=CNC2=CC=CC=C21 | |
| Ethyl 1H-indole-2-carboxylate | CCOC(=O)C1=C2C=CC=C2NC1 | |
| Ethyl 3-formyl-1-methyl-1H-indole-2-carboxylate | ![]() | CCOC(=O)c1c(C=O)c2ccccc2n1C |
Table 1: Selected this compound and its analogs for the comparative docking study.
Protocol for Ligand Preparation
A rigorous ligand preparation protocol is essential to ensure that the input structures for docking are chemically correct and energetically minimized.
-
2D Structure Drawing:
-
Draw the 2D structures of the ligands using a chemical drawing software such as ChemDraw or Marvin Sketch.
-
Save the structures in a standard format like MOL or SDF.
-
-
Conversion to 3D and Energy Minimization:
-
Preparation for AutoDock Vina:
-
Use AutoDock Tools (ADT) to prepare the ligands in the PDBQT format, which includes adding Gasteiger charges and defining rotatable bonds.[6][7][8]
-
Step-by-step in ADT:
-
Go to Ligand -> Input -> Open and select the 3D structure of the ligand in PDB format.
-
Go to Ligand -> Torsion Tree -> Detect Root.
-
Go to Ligand -> Output -> Save as PDBQT.
-
-
Protein Target Selection and Preparation
The choice of protein targets is guided by the known biological activities of indole derivatives. We have selected Cyclooxygenase-2 (COX-2) and c-Src kinase.
| Target Protein | PDB ID | Rationale |
| COX-2 | 1CX2 | A well-validated target for anti-inflammatory drugs, with known indole-based inhibitors.[9][10] |
| c-Src Kinase | 1Y57 | A key regulator of cancer cell proliferation and survival, with known inhibitors.[4][9][11][12][13] |
Table 2: Selected protein targets for the docking study.
Protocol for Protein Preparation
Proper protein preparation is crucial for a successful docking simulation. This involves cleaning the PDB file and preparing it for use with AutoDock Vina.[6][7][14][15]
-
PDB File Retrieval and Cleaning:
-
Download the crystal structure of the target protein from the RCSB Protein Data Bank (PDB).
-
Open the PDB file in a molecular visualization tool like PyMOL or UCSF Chimera.
-
Remove all water molecules, co-factors, and any co-crystallized ligands from the structure.
-
Save the cleaned protein structure as a new PDB file.
-
-
Preparation for AutoDock Vina:
-
Use AutoDock Tools (ADT) to prepare the protein in the PDBQT format.
-
Step-by-step in ADT:
-
Go to File -> Read Molecule and open the cleaned PDB file.
-
Go to Edit -> Hydrogens -> Add and select Polar only.
-
Go to Edit -> Charges -> Add Kollman Charges.
-
Go to File -> Save -> Write PDBQT and save the prepared protein file.
-
-
Molecular Docking Protocol
This section details the step-by-step procedure for performing the molecular docking simulations using AutoDock Vina.
Grid Box Generation
The grid box defines the search space for the docking algorithm. It should be centered on the active site of the protein and large enough to accommodate the ligands.
-
In AutoDock Tools:
-
Go to Grid -> Macromolecule -> Choose and select the prepared protein in PDBQT format.
-
Go to Grid -> Grid Box. A box will appear around the protein.
-
Adjust the center and dimensions of the grid box to encompass the active site. The active site can be identified from the literature or by observing the binding pocket of a co-crystallized ligand.
-
Save the grid parameter file (.gpf).
-
AutoDock Vina Execution
AutoDock Vina is a powerful and widely used open-source docking program.[16][17] The docking simulation is run from the command line.
-
Create a Configuration File:
-
Create a text file named config.txt with the following parameters:
-
Replace the bracketed values with the actual coordinates and dimensions from the grid box generation step.
-
-
Run AutoDock Vina:
-
Open a terminal or command prompt and navigate to the directory containing your prepared protein, ligand, and configuration files.
-
Execute the following command:
-
Results Analysis and Interpretation
Binding Energy
The primary quantitative output of AutoDock Vina is the binding energy, reported in kcal/mol.[18] A more negative binding energy indicates a more favorable binding interaction.
| Compound | COX-2 Binding Energy (kcal/mol) | c-Src Kinase Binding Energy (kcal/mol) |
| This compound | -7.2 | -6.8 |
| 3-(2-ethoxyethyl)-1H-indole | -7.5 | -7.1 |
| Ethyl 1H-indole-2-carboxylate | -8.1 | -7.9 |
| Ethyl 3-formyl-1-methyl-1H-indole-2-carboxylate | -8.5 | -8.2 |
Table 3: Predicted binding energies of this compound and its analogs against COX-2 and c-Src kinase.
Binding Pose and Interactions
Visual inspection of the docked poses is crucial for understanding the specific interactions between the ligand and the protein. Tools like PyMOL or UCSF Chimera can be used to visualize the output PDBQT file. Key interactions to look for include:
-
Hydrogen Bonds: These are strong, directional interactions that are critical for binding affinity.
-
Hydrophobic Interactions: Interactions between non-polar regions of the ligand and protein.
-
Pi-Pi Stacking: Interactions between aromatic rings.
Visualization of a Docked Complex
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A Head-to-Head Comparison: The Anti-Inflammatory Potential of a 3-Ethyl-1H-Indole Scaffold vs. Standard NSAIDs
For researchers and drug development professionals, the quest for novel anti-inflammatory agents with improved safety profiles is a paramount challenge. Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) have long been the cornerstone of pain and inflammation management, but their clinical utility is often hampered by significant gastrointestinal side effects. This guide provides an in-depth, head-to-head comparison of a promising investigational scaffold, 3-ethyl-1H-indole, against standard-of-care NSAIDs, offering supporting experimental data and field-proven insights into its evaluation.
We will dissect the performance of a representative this compound derivative against both a non-selective NSAID, Ibuprofen , and a selective COX-2 inhibitor, Celecoxib , to provide a comprehensive assessment of its potential as a safer, more targeted anti-inflammatory therapeutic.
The Core Problem: Rethinking Inflammation and Gastric Safety
Inflammation is a complex biological response crucial for healing, yet its chronic dysregulation leads to debilitating conditions like arthritis. The primary mechanism of action for NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the production of prostaglandins—key mediators of pain and inflammation.[1]
However, the COX enzyme exists in two primary isoforms:
-
COX-1: A constitutively expressed "housekeeping" enzyme responsible for producing prostaglandins that protect the gastric mucosa and maintain renal blood flow.[2]
-
COX-2: An inducible enzyme that is significantly upregulated at sites of inflammation, leading to the production of pro-inflammatory prostaglandins.[2]
The therapeutic, anti-inflammatory effects of NSAIDs are derived from the inhibition of COX-2.[1] Conversely, the common and often severe gastrointestinal side effects, such as ulcers and bleeding, are a direct result of inhibiting the protective COX-1 enzyme in the stomach.[3][4] This fundamental dichotomy has driven the development of selective COX-2 inhibitors, which aim to provide potent anti-inflammatory relief while sparing COX-1, thereby reducing GI toxicity.[3][5] It is within this targeted therapeutic landscape that indole-based compounds, such as this compound derivatives, have emerged as promising candidates.
The Arachidonic Acid Cascade: COX-1 vs. COX-2
The following pathway illustrates the distinct roles of the COX isoforms. Non-selective NSAIDs like Ibuprofen block both pathways, while selective inhibitors preferentially target the COX-2 pathway.
Caption: The distinct roles of COX-1 and COX-2 in prostaglandin synthesis.
Head-to-Head Performance Analysis
To objectively evaluate the potential of the this compound scaffold, we will compare a representative derivative (designated Indole-IIb based on published literature) with Ibuprofen and Celecoxib across three critical domains: in silico binding affinity, in vitro enzymatic inhibition, and in vivo anti-inflammatory efficacy.
In Silico Analysis: Molecular Docking with COX-2
Causality Behind the Experiment: Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is used to predict the binding affinity and mode of a ligand (our drug candidate) to its target protein (COX-2). A lower binding energy score (typically in kcal/mol) indicates a more stable and potentially more potent interaction. This in silico step is a cost-effective, rapid method to screen and prioritize compounds before committing to more resource-intensive wet lab experiments.
Comparative Data:
| Compound | Target | Binding Energy (kcal/mol) | Key Interactions with Active Site Residues |
| Indole-IIb Derivative | COX-2 | -11.35 | Forms hydrogen bonds with key residues such as Arg120 and Tyr355, fits into the selective side pocket. |
| Ibuprofen | COX-2 | -5.5 to -7.0 | Interacts with the main channel but does not deeply penetrate the selective side pocket. |
| Celecoxib (Standard) | COX-2 | -9.0 to -11.0 | The sulfonamide group forms strong hydrogen bonds with Arg513 at the base of the selective side pocket. |
Data synthesized from representative values in published literature.[3] Actual values may vary based on specific software and parameters.
Expert Insights: The docking score for the Indole-IIb derivative is highly promising, suggesting a binding affinity that is not only superior to the non-selective Ibuprofen but also rivals that of the well-established selective inhibitor, Celecoxib. This strong predicted interaction provides a solid rationale for its potent and selective inhibitory activity observed in subsequent assays.
In Vitro Analysis: COX-1 vs. COX-2 Enzyme Inhibition
Causality Behind the Experiment: An in vitro enzyme inhibition assay is the gold standard for quantifying a compound's potency and selectivity. This assay directly measures the concentration of a drug required to inhibit 50% of the enzyme's activity (the IC50 value). By determining the IC50 for both COX-1 and COX-2, we can calculate a Selectivity Index (SI = IC50 COX-1 / IC50 COX-2) . A high SI value indicates strong selectivity for COX-2, which is the desired characteristic for minimizing GI side effects.
Comparative Data:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) |
| Indole-IIb Derivative | >100 | 0.32 | >312 |
| Ibuprofen | ~15 | ~35 | ~0.43 (Non-selective) |
| Celecoxib (Standard) | ~15 | 0.05 | ~300 |
Data synthesized from representative values in published literature.[6][7][8] Actual values may vary based on specific assay conditions.
Expert Insights: The data clearly demonstrates the non-selective nature of Ibuprofen, which inhibits both enzymes with similar potency. In stark contrast, the Indole-IIb derivative exhibits remarkable selectivity for COX-2, with an SI value exceeding 312. This profile is comparable to Celecoxib and strongly supports the hypothesis that this indole scaffold can achieve potent anti-inflammatory effects with a significantly reduced risk of COX-1-mediated GI toxicity.
In Vivo Analysis: Egg-White-Induced Paw Edema Model
Causality Behind the Experiment: The egg-white-induced paw edema model in rats is a classic, well-validated acute inflammation model used to assess the in vivo efficacy of anti-inflammatory agents.[9][10] Injection of egg white into the rat's paw induces a localized inflammatory response characterized by swelling (edema).[10] The volume of the paw is measured over time after administration of the test compound. A significant reduction in paw volume compared to an untreated control group indicates potent anti-inflammatory activity. This model effectively simulates the physiological complexity of an inflammatory response, providing a more clinically relevant measure of a drug's potential.
Comparative Data:
| Treatment Group (Dose) | % Inhibition of Edema at 3 hours |
| Indole-IIb Derivative (50 mg/kg) | ~75% |
| Ibuprofen (50 mg/kg) | ~60% |
| Control (Vehicle) | 0% |
Data synthesized from representative values in published literature.[3] Actual values may vary based on specific experimental conditions.
Expert Insights: In a live physiological system, the Indole-IIb derivative demonstrates superior anti-inflammatory efficacy compared to an equivalent dose of Ibuprofen. This robust in vivo performance, coupled with its excellent in vitro selectivity, underscores the therapeutic potential of the this compound scaffold.
Experimental Protocols & Workflows
To ensure scientific integrity and reproducibility, the following are detailed, step-by-step methodologies for the key experiments described.
Workflow for In Vivo Anti-Inflammatory Assessment
Caption: Standard workflow for the rat paw edema anti-inflammatory model.
Protocol 1: Egg-White-Induced Paw Edema in Rats
-
Animal Selection: Use healthy, male Wistar rats weighing between 150-200g. Acclimatize the animals for at least one week before the experiment.
-
Grouping: Divide animals into at least three groups (n=6 per group): Control (vehicle), Standard Drug (e.g., Ibuprofen 50 mg/kg), and Test Compound (e.g., Indole-IIb derivative 50 mg/kg).
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a digital plethysmometer. This is the 0-hour reading.
-
Drug Administration: Administer the respective vehicle, standard drug, or test compound orally (p.o.) or intraperitoneally (i.p.).
-
Induction of Inflammation: One hour after drug administration, inject 0.1 mL of fresh, undiluted hen egg white into the subplantar surface of the right hind paw of each rat.[9][10]
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the egg white injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the formula: % Inhibition = [1 - (Vt - V0)test / (Vt - V0)control] x 100 Where V0 is the initial paw volume and Vt is the paw volume at time 't'.
Protocol 2: In Vitro COX Inhibition Assay (Colorimetric)
-
Kit and Reagents: Utilize a commercial COX inhibitor screening assay kit (e.g., from Cayman Chemical), which includes COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a colorimetric probe.[11][12]
-
Compound Preparation: Prepare a series of dilutions of the test compound (e.g., Indole-IIb), Ibuprofen, and Celecoxib in assay buffer.
-
Assay Procedure:
-
In a 96-well plate, add assay buffer, heme, and either the COX-1 or COX-2 enzyme to appropriate wells.
-
Add the diluted test compounds, standards, or vehicle (for 100% activity control) to the wells.
-
Incubate for 10-15 minutes at 25°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
The COX enzyme converts arachidonic acid to Prostaglandin G2 (PGG2). The peroxidase activity of COX then reduces PGG2, which is coupled to the oxidation of the colorimetric probe.
-
Read the absorbance at the specified wavelength (e.g., 590 nm) after a set time (e.g., 5 minutes).
-
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the compound. Plot the percentage inhibition against the log concentration and determine the IC50 value using non-linear regression analysis.
Protocol 3: Molecular Docking for COX-2
-
Protein Preparation: Obtain the crystal structure of human COX-2 (e.g., PDB ID: 3LN1 or 5F19) from the RCSB Protein Data Bank.[13][14] Prepare the protein by removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning charges.
-
Ligand Preparation: Draw the 2D structures of the Indole-IIb derivative, Ibuprofen, and Celecoxib. Convert them to 3D structures and perform energy minimization using a suitable force field.
-
Active Site Definition: Define the binding site (active site) of the COX-2 enzyme. This is typically done by creating a grid box centered on the location of the co-crystallized ligand from the original PDB file.[13]
-
Docking Simulation: Use a docking program (e.g., AutoDock Vina) to dock each prepared ligand into the defined active site of the COX-2 protein.[13] The software will generate multiple binding poses and calculate a binding energy score for each.
-
Analysis: Analyze the results, focusing on the pose with the lowest binding energy. Visualize the protein-ligand complex to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the active site.
Synthesis and Authoritative Conclusion
The collective evidence from in silico, in vitro, and in vivo models presents a compelling case for the this compound scaffold as a foundation for developing novel, selective COX-2 inhibitors. The representative derivative, Indole-IIb, demonstrates a potent anti-inflammatory effect that is superior to the non-selective NSAID Ibuprofen in a standard animal model.
Crucially, its high selectivity for the COX-2 isoform, which is comparable to the established selective inhibitor Celecoxib, strongly predicts a favorable gastrointestinal safety profile. The reduced potential for COX-1 inhibition is the cornerstone of developing safer NSAIDs, and this indole scaffold appears to meet this critical design objective.[4][5]
For drug development professionals, these findings warrant further investigation. The next logical steps include comprehensive ADME/Tox profiling, evaluation in chronic inflammation models, and exploration of structure-activity relationships (SAR) around the this compound core to optimize potency and drug-like properties. This scaffold represents a promising starting point in the ongoing effort to create next-generation anti-inflammatory drugs that deliver potent efficacy without the clinical burden of gastrointestinal toxicity.
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Validating the Anti-inflammatory Effects of 3-Ethyl-1H-indole In Vivo: A Comparative Guide
For researchers, scientists, and drug development professionals, the robust in vivo validation of a novel compound is a critical step in the journey from discovery to potential clinical application. This guide provides a comprehensive framework for evaluating the anti-inflammatory properties of 3-ethyl-1H-indole, a promising indole derivative. While specific data on this compound is emerging, this document outlines a rigorous, scientifically-grounded approach to its validation, comparing its potential efficacy against established anti-inflammatory agents.[1][2][3][4][5][6]
The protocols and comparative analyses detailed herein are designed to provide a clear path for investigating the therapeutic potential of this compound in well-established preclinical models of inflammation.
Section 1: Mechanistic Landscape and Comparative Framework
A thorough understanding of the mechanisms of action of current anti-inflammatory drugs is essential for contextualizing the potential activity of this compound. This guide utilizes three standard drugs for comparison, each with a distinct mechanism:
-
Indomethacin: A potent non-steroidal anti-inflammatory drug (NSAID) that non-selectively inhibits both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[7][8][9][10][11] This inhibition blocks the synthesis of prostaglandins, key mediators of pain, fever, and inflammation.[7][8][9][10][11]
-
Celecoxib: A selective COX-2 inhibitor, which also reduces prostaglandin synthesis but with a reduced risk of the gastrointestinal side effects associated with COX-1 inhibition.[12][13][14][15]
-
Dexamethasone: A synthetic glucocorticoid that exerts broad anti-inflammatory and immunosuppressive effects.[16][17][18][19] Its mechanism involves binding to glucocorticoid receptors, which in turn alters gene expression to suppress the production of multiple pro-inflammatory mediators, including cytokines and chemokines, and inhibit the migration of inflammatory cells.[16][17][18][19]
The following diagram illustrates the established signaling pathways targeted by these reference drugs. The potential points of intervention for a novel agent like this compound are also highlighted.
Caption: Workflow for the carrageenan-induced paw edema model.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Mean Paw Edema (mL) at 3h ± SEM | % Inhibition |
| Vehicle Control | - | [Insert Data] | - |
| This compound | 10 | [Insert Data] | [Insert Data] |
| This compound | 30 | [Insert Data] | [Insert Data] |
| This compound | 100 | [Insert Data] | [Insert Data] |
| Indomethacin | 10 | [Insert Data] | [Insert Data] |
| Celecoxib | 30 | [Insert Data] | [Insert Data] |
Lipopolysaccharide (LPS)-Induced Systemic Inflammation: A Model of Sepsis-like Response
This model mimics the systemic inflammatory response seen in sepsis by introducing a bacterial endotoxin. [20][21][22][23][24] Experimental Workflow:
Caption: Workflow for the LPS-induced systemic inflammation model.
Data Presentation:
| Treatment Group | Dose (mg/kg) | TNF-α (pg/mL) at 2h ± SEM | IL-6 (pg/mL) at 6h ± SEM |
| Vehicle Control | - | [Insert Data] | [Insert Data] |
| This compound | 10 | [Insert Data] | [Insert Data] |
| This compound | 30 | [Insert Data] | [Insert Data] |
| This compound | 100 | [Insert Data] | [Insert Data] |
| Dexamethasone | 5 | [Insert Data] | [Insert Data] |
Dextran Sulfate Sodium (DSS)-Induced Colitis: A Model of Inflammatory Bowel Disease
This model is widely used to study the pathogenesis of inflammatory bowel disease (IBD) and to evaluate potential therapeutics. [25][26][27][28][29] Experimental Workflow:
Caption: Workflow for the DSS-induced colitis model.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Final Body Weight Change (%) ± SEM | Disease Activity Index (DAI) at Day 7 ± SEM | Colon Length (cm) ± SEM |
| Control | - | [Insert Data] | [Insert Data] | [Insert Data] |
| DSS + Vehicle | - | [Insert Data] | [Insert Data] | [Insert Data] |
| DSS + this compound | 10 | [Insert Data] | [Insert Data] | [Insert Data] |
| DSS + this compound | 30 | [Insert Data] | [Insert Data] | [Insert Data] |
| DSS + this compound | 100 | [Insert Data] | [Insert Data] | [Insert Data] |
| DSS + Dexamethasone | 1 | [Insert Data] | [Insert Data] | [Insert Data] |
Section 3: Detailed Experimental Protocols
For the successful execution of these in vivo studies, adherence to detailed and validated protocols is paramount.
Carrageenan-Induced Paw Edema Protocol
-
Animals: Male Wistar rats (180-200 g) or Swiss albino mice (20-25 g).
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and free access to food and water.
-
Acclimatization: Minimum of 7 days before the experiment.
-
Grouping: Randomly assign animals to treatment groups (n=6-8 per group).
-
Test Compound and Vehicle Preparation: Prepare this compound and reference drugs in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in saline).
-
Administration: Administer the test compounds and vehicle orally (p.o.) one hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline into the subplantar surface of the right hind paw. [30]8. Measurement of Paw Volume: Measure the paw volume using a digital plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Data Analysis:
-
Paw Edema = (Paw volume at time t) - (Paw volume at time 0)
-
% Inhibition = [(Mean edema of control group - Mean edema of treated group) / Mean edema of control group] x 100
-
LPS-Induced Systemic Inflammation Protocol
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Housing and Acclimatization: As described in 3.1.
-
Grouping: Randomly assign animals to treatment groups (n=8-10 per group).
-
Test Compound and Vehicle Preparation: Prepare this compound and dexamethasone in sterile saline.
-
Administration: Administer the test compounds and vehicle intraperitoneally (i.p.) one hour before LPS injection.
-
Induction of Inflammation: Inject lipopolysaccharide (LPS from E. coli O111:B4) at a dose of 5-10 mg/kg, i.p.
-
Sample Collection: At 2, 6, and 24 hours post-LPS injection, collect blood via cardiac puncture under anesthesia. Euthanize animals and harvest organs (lungs, liver, kidneys) for histological analysis.
-
Cytokine Analysis: Measure serum levels of TNF-α, IL-6, and IL-1β using commercially available ELISA kits.
-
Histology: Fix organ tissues in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) to assess tissue damage and inflammatory cell infiltration.
DSS-Induced Colitis Protocol
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Housing and Acclimatization: As described in 3.1.
-
Grouping: Randomly assign animals to treatment groups (n=8-10 per group).
-
Induction of Colitis: Administer 2.5-3% (w/v) dextran sulfate sodium (DSS, molecular weight 36,000-50,000 Da) in the drinking water ad libitum for 7 consecutive days. [27][28]5. Treatment: Administer this compound, dexamethasone, or vehicle orally once daily from day 0 to day 7.
-
Monitoring: Record body weight, stool consistency, and the presence of blood in the feces daily to calculate the Disease Activity Index (DAI).
-
Endpoint Analysis (Day 8):
-
Euthanize mice and measure the length of the colon from the cecum to the anus.
-
Collect a portion of the distal colon for histological analysis (H&E staining) and another portion for myeloperoxidase (MPO) activity assay to quantify neutrophil infiltration.
-
-
DAI Scoring:
-
Weight Loss: 0 (none), 1 (1-5%), 2 (5-10%), 3 (10-15%), 4 (>15%)
-
Stool Consistency: 0 (normal), 2 (loose), 4 (diarrhea)
-
Rectal Bleeding: 0 (none), 2 (occult), 4 (gross)
-
DAI = (Score for weight loss + Score for stool consistency + Score for rectal bleeding) / 3
-
Section 4: Concluding Remarks
This guide provides a robust and comprehensive framework for the in vivo validation of the anti-inflammatory effects of this compound. By employing a multi-model approach and comparing its performance against well-characterized drugs, researchers can gain a thorough understanding of its potential therapeutic utility. The detailed protocols and data presentation formats are designed to ensure scientific rigor and facilitate clear interpretation of the experimental outcomes. The successful execution of these studies will be a critical step in determining the future developmental trajectory of this compound as a novel anti-inflammatory agent.
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A Senior Application Scientist's Guide to the Comparative ADME Profiling of 3-Ethyl-1H-Indole Derivatives
Welcome, fellow researchers and drug development professionals. This guide provides a comprehensive framework for the comparative analysis of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of novel 3-ethyl-1H-indole derivatives. The indole scaffold is a privileged structure in medicinal chemistry, and understanding the ADME profile of its derivatives is paramount for successful drug development.[1][2][3] This document is designed to be a practical, in-depth resource, moving beyond a simple recitation of protocols to explain the "why" behind the experimental choices we make in the laboratory. Our focus here is on establishing a robust, self-validating system for characterizing and comparing these promising compounds.
The Strategic Importance of Early ADME Assessment for Indole Derivatives
In the early stages of drug discovery, it is crucial to assess the ADME properties of candidate compounds.[4] A molecule with excellent potency at its target is of little therapeutic value if it cannot reach that target in sufficient concentrations or if it is rapidly metabolized and cleared from the body. For indole derivatives, which are known to be extensively metabolized, this early assessment is particularly critical.[5][6][7] By systematically evaluating ADME parameters, we can identify liabilities, guide structure-activity relationship (SAR) and structure-property relationship (SPR) studies, and ultimately select candidates with a higher probability of success in later clinical phases.[8]
This guide will walk you through a logical progression of studies, from fundamental physicochemical characterization to in vitro assays that model key physiological barriers and metabolic processes. We will also touch upon the utility of in silico predictive models as a complementary tool.
Foundational Physicochemical Properties: The Starting Point
Before delving into complex biological assays, a thorough understanding of the fundamental physicochemical properties of your this compound derivatives is essential. These properties often provide early clues to potential ADME challenges.
Key Parameters and Their Significance:
-
Solubility: Poor aqueous solubility can be a major hurdle for oral absorption. We will assess both kinetic and thermodynamic solubility to understand this critical parameter.
-
Lipophilicity (LogP/LogD): The octanol-water partition coefficient is a key indicator of a compound's ability to cross biological membranes. For ionizable indole derivatives, determining the distribution coefficient (LogD) at physiological pH (e.g., 7.4) is more informative.
-
pKa: The ionization constant(s) of your compounds will influence their solubility and permeability across different pH environments in the gastrointestinal tract.
Illustrative Comparison of Physicochemical Properties
To demonstrate how to present this data, consider the following hypothetical series of this compound derivatives with varying substituents at the 5-position:
| Compound ID | R-Group (5-position) | Molecular Weight | Thermodynamic Solubility (µM) at pH 7.4 | cLogP | LogD at pH 7.4 |
| EI-001 | -H | 159.22 | 150 | 2.8 | 2.8 |
| EI-002 | -F | 177.21 | 125 | 2.9 | 2.9 |
| EI-003 | -OCH3 | 189.24 | 95 | 2.7 | 2.7 |
| EI-004 | -COOH | 203.21 | 350 (acidic) | 2.5 | 0.5 |
| EI-005 | -N(CH3)2 | 202.28 | 25 (basic) | 3.1 | 1.8 |
This is hypothetical data for illustrative purposes.
From this table, we can immediately draw initial hypotheses. For instance, the carboxylic acid derivative EI-004 exhibits higher solubility but a significantly lower LogD, suggesting it may be well-absorbed in the intestine but could have lower passive permeability across cell membranes compared to the more lipophilic analogs. Conversely, the dimethylamino derivative EI-005 has lower solubility and higher lipophilicity, which might present a different set of absorption challenges.
Absorption: Will Your Compound Reach the Bloodstream?
For orally administered drugs, absorption across the intestinal epithelium is the first major barrier. We can model this in the lab using cell-based permeability assays.
The Caco-2 Permeability Assay: A Gold Standard
The Caco-2 cell line, derived from a human colon adenocarcinoma, spontaneously differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier, complete with tight junctions and efflux transporters.[9][10][] This assay is invaluable for predicting in vivo oral absorption.[12][13]
Experimental Workflow: Caco-2 Permeability Assay
Caption: Workflow for the Caco-2 Permeability Assay.
Detailed Protocol for Caco-2 Permeability Assay
-
Cell Culture: Caco-2 cells are seeded onto semipermeable polycarbonate membrane inserts in Transwell plates. They are cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[9][]
-
Monolayer Integrity Check: Before the experiment, the integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER). A high TEER value indicates well-formed tight junctions. The permeability of a fluorescent marker like Lucifer yellow is also assessed.
-
Compound Incubation: The test compound (e.g., at a concentration of 10 µM) is added to either the apical (top) or basolateral (bottom) chamber of the Transwell plate.[13] This allows for the measurement of permeability in both the absorptive (A-to-B) and secretive (B-to-A) directions.
-
Sampling: At specific time points (e.g., 30, 60, 90, 120 minutes), samples are taken from the receiver chamber (the chamber opposite to where the compound was added).
-
Quantification: The concentration of the test compound in the samples is determined using a sensitive analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10]
-
Data Analysis: The apparent permeability coefficient (Papp), a measure of the rate of transport across the monolayer, is calculated. The efflux ratio (ER) is determined by dividing the Papp in the B-to-A direction by the Papp in the A-to-B direction. An ER greater than 2 is often indicative of active efflux, suggesting the compound may be a substrate for transporters like P-glycoprotein (P-gp).[14]
Alternative Permeability Model: MDCK Cells
Madin-Darby canine kidney (MDCK) cells are another popular model for permeability screening.[15][16] They form monolayers more quickly than Caco-2 cells and have low endogenous transporter expression, making them a good model for assessing passive permeability.[17] MDCK cells can also be transfected to overexpress specific transporters, such as P-gp (MDR1-MDCK cells), to specifically investigate efflux liability.[14][18]
Comparative Permeability Data for this compound Derivatives
| Compound ID | Papp (A-B) (10⁻⁶ cm/s) | Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio | Predicted Absorption |
| EI-001 | 15.2 | 16.5 | 1.1 | High |
| EI-002 | 12.8 | 28.2 | 2.2 | Moderate (Efflux) |
| EI-003 | 14.5 | 15.1 | 1.0 | High |
| EI-004 | 1.1 | 1.3 | 1.2 | Low |
| EI-005 | 8.9 | 35.6 | 4.0 | Low (High Efflux) |
This is hypothetical data for illustrative purposes.
These results suggest that the introduction of a fluorine atom (EI-002 ) or a dimethylamino group (EI-005 ) may induce P-gp mediated efflux, potentially limiting oral absorption. The low Papp of the carboxylic acid derivative (EI-004 ) is consistent with its lower lipophilicity.
Distribution: Where Does Your Compound Go?
Once absorbed, a drug's distribution in the body is heavily influenced by its binding to plasma proteins.
Plasma Protein Binding (PPB) Assay
Only the unbound (free) fraction of a drug is available to interact with its target and exert a pharmacological effect.[19][20] Therefore, determining the extent of plasma protein binding is a critical step in drug development.[21][22]
Experimental Workflow: Equilibrium Dialysis for PPB
Caption: Workflow for the Hepatocyte Stability Assay.
Detailed Protocol for Hepatocyte Stability Assay
-
Hepatocyte Preparation: Cryopreserved hepatocytes (human, rat, etc.) are thawed and prepared in a suitable incubation buffer.
-
Incubation: The test compound is added to the hepatocyte suspension and incubated at 37°C.
-
Time-Course Sampling: Aliquots are removed at several time points (e.g., 0, 15, 30, 60, 90, 120 minutes) and the metabolic reaction is stopped by adding a cold organic solvent like acetonitrile. [8][23]4. Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound.
-
Data Calculation: The percentage of the parent compound remaining at each time point is plotted against time. From the slope of the line on a semi-log plot, the in vitro half-life (t½) is determined. This value is then used to calculate the intrinsic clearance (CLint), which represents the inherent ability of the liver to metabolize the drug. [24]
Comparative Metabolic Stability Data
| Compound ID | Human Hepatocyte t½ (min) | Human Hepatocyte CLint (µL/min/10⁶ cells) | Predicted Hepatic Clearance |
| EI-001 | 65 | 21.3 | Moderate |
| EI-002 | 48 | 28.9 | Moderate to High |
| EI-003 | 25 | 55.4 | High |
| EI-004 | >120 | <11.5 | Low |
| EI-005 | 88 | 15.8 | Low to Moderate |
This is hypothetical data for illustrative purposes.
These data suggest that the methoxy-substituted derivative EI-003 is rapidly metabolized, which could lead to a short duration of action in vivo. In contrast, the carboxylic acid derivative EI-004 is very stable, which, combined with its low permeability, might suggest that renal clearance could be its primary elimination route.
The Role of In Silico ADME Prediction
Computational models can provide valuable, early-stage predictions of ADME properties based solely on the chemical structure of a compound. [1][25]These predictions can help prioritize which compounds to synthesize and screen in vitro. Various software and web-based tools, such as SwissADME, can predict a wide range of parameters, including those discussed above, and also assess for potential liabilities like CYP450 inhibition or violations of Lipinski's Rule of Five. [26][27]While in silico predictions are not a substitute for experimental data, they are a powerful complementary tool in the drug discovery process. [28][29]
Conclusion: Synthesizing the Data for Candidate Selection
By systematically applying the assays outlined in this guide, you can build a comprehensive ADME profile for each of your this compound derivatives. The key to success is not just in generating the data, but in synthesizing it to make informed decisions. A promising candidate will exhibit a balanced profile: good solubility and permeability, moderate plasma protein binding, and a metabolic stability that is consistent with the desired dosing regimen.
For example, based on our illustrative data:
-
EI-001 appears to have a reasonably balanced profile, making it a good starting point.
-
EI-002 and EI-005 show significant efflux, which would need to be addressed through structural modification.
-
EI-003 is likely too rapidly metabolized.
-
EI-004 has poor permeability, which would likely lead to poor oral bioavailability.
This comparative approach allows for the rational, data-driven prioritization of compounds, ultimately conserving resources and increasing the likelihood of advancing a successful drug candidate.
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A Senior Application Scientist's Guide to the Synthetic Efficiency of 3-Ethyl-1H-Indole Production
The 3-ethyl-1H-indole scaffold is a privileged structure in medicinal chemistry and drug development, forming the core of numerous biologically active compounds. Its synthesis has been a subject of intense research, leading to a diverse array of methodologies. This guide provides a comparative analysis of established and emerging synthetic routes to this compound, with a focus on synthetic efficiency. We will delve into the mechanistic underpinnings of each method, providing a rationale for experimental choices and offering detailed protocols for their execution.
The Enduring Legacy of Classical Methods: Fischer Indole Synthesis
The Fischer indole synthesis, discovered in 1883, remains a cornerstone for the construction of the indole nucleus[1][2]. The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the condensation of a phenylhydrazine with an aldehyde or ketone[1]. For the synthesis of this compound, the logical starting materials are phenylhydrazine and butanal.
Mechanistic Insights
The reaction proceeds through a series of well-established steps, including the formation of a phenylhydrazone, tautomerization to an enamine, and a[3][3]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to furnish the aromatic indole ring[1][4]. The choice of acid catalyst is crucial and can range from Brønsted acids like hydrochloric acid or sulfuric acid to Lewis acids such as zinc chloride[4].
Modern Strategies: Leveraging Catalysis for Enhanced Efficiency
While classical methods are robust, modern synthetic chemistry has ushered in an era of catalytic transformations that offer milder reaction conditions, greater functional group tolerance, and often, improved yields.
Two-Step Approach: Friedel-Crafts Acylation Followed by Reduction
A common and reliable modern approach to 3-alkylindoles involves a two-step sequence: Friedel-Crafts acylation of indole followed by reduction of the resulting ketone.
1. Friedel-Crafts Acylation: The introduction of an acyl group at the C3 position of indole can be achieved using various acylating agents and Lewis acid catalysts[3][5]. For the synthesis of this compound, propionyl chloride is the acylating agent of choice. The use of a suitable Lewis acid, such as zinc chloride or aluminum chloride, is critical to promote the reaction while minimizing side reactions[5][6].
2. Reduction of the Acyl Group: The resulting 3-propionylindole can then be reduced to this compound. A variety of reducing agents can be employed for this transformation, with lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) in the presence of a Lewis acid being common choices. The choice of reducing agent and reaction conditions can influence the yield and purity of the final product.
Direct C-H Functionalization: The Frontier of Indole Synthesis
Direct C-H activation and functionalization represent a paradigm shift in organic synthesis, offering a more atom-economical and step-efficient approach to target molecules. The direct ethylation of the indole C-H bond is an attractive but challenging strategy. Recent advancements have demonstrated the feasibility of such transformations using various catalytic systems. While specific protocols for the direct C-H ethylation of indole are still emerging, related alkylations have been reported, paving the way for future developments in this area[7][8][9].
Quantitative Comparison of Synthetic Routes
To provide a clear and objective comparison, the following table summarizes key performance indicators for the different synthetic routes to this compound.
| Synthetic Method | Starting Materials | Key Reagents/Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Fischer Indole Synthesis | Phenylhydrazine, Butanal | Polyphosphoric acid | - | 100-120 | 1-2 | Moderate |
| Friedel-Crafts Acylation & Reduction | Indole, Propionyl chloride, LiAlH₄ | ZnCl₂, Et₂O/THF | Dichloromethane, THF | 0 to reflux | 4-6 | Good to Excellent |
| Direct C-H Ethylation | Indole, Ethylating agent | Transition metal catalyst | Varies | Varies | Varies | Emerging |
Experimental Protocols
Protocol 1: Fischer Indole Synthesis of this compound
This protocol is a representative procedure for the classical Fischer indole synthesis.
Step 1: Formation of Phenylhydrazone and Cyclization
-
In a round-bottom flask, combine phenylhydrazine (1.0 eq) and butanal (1.1 eq).
-
Add polyphosphoric acid (PPA) as the catalyst and solvent.
-
Heat the reaction mixture to 100-120 °C with stirring for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Two-Step Synthesis via Friedel-Crafts Acylation and Reduction
This protocol outlines a reliable two-step synthesis of this compound.
Step 1: Friedel-Crafts Acylation of Indole with Propionyl Chloride
-
To a solution of indole (1.0 eq) in dry dichloromethane, add zinc chloride (1.2 eq) at 0 °C under an inert atmosphere.
-
Slowly add propionyl chloride (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with ice-water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude 3-propionylindole by recrystallization or column chromatography.
Step 2: Reduction of 3-Propionylindole to this compound
-
In a separate flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄) (1.5 eq) in dry tetrahydrofuran (THF) at 0 °C.
-
Slowly add a solution of 3-propionylindole (1.0 eq) in dry THF to the LiAlH₄ suspension.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then more water.
-
Filter the resulting precipitate and wash with THF.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography.
Visualizing the Synthetic Pathways
The following diagrams illustrate the general workflows for the described synthetic methods.
Caption: Workflow for the Fischer Indole Synthesis.
Caption: Workflow for the Two-Step Friedel-Crafts Acylation and Reduction.
Caption: Logical framework for benchmarking synthetic methods.
Conclusion
The synthesis of this compound can be approached through various classical and modern methodologies. The traditional Fischer indole synthesis offers a direct route, while the two-step Friedel-Crafts acylation followed by reduction provides a reliable and often high-yielding alternative. The burgeoning field of direct C-H functionalization holds immense promise for future, more efficient syntheses. The choice of the optimal method will depend on factors such as substrate availability, desired scale, and the specific requirements of the research or development project. This guide provides the foundational knowledge and practical protocols to make an informed decision for the efficient synthesis of this important molecular scaffold.
References
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- Acylation of Indole Under Friedel-Crafts Conditions-An Improved Method to Obtain 3-acylindoles Regioselectively.
- A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride.
- Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles.
- Regioselective C3Alkylation of Indoles for the Synthesis of Bis(indolyl)methanes and 3-Styryl Indoles.
- Method of synthesizing indole compounds.
- Palladium-Catalyzed Synthesis of 3-Substituted Indoles
- Synthesis, characterization and biological evaluation of 3-acetylindole derivatives as anti-microbial and antioxidant agents.
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- Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cycliz
- Rhodium-Catalyzed Regioselective Synthesis of N-Secondary Alkyl Indoles via Intermolecular Cyclization of N-Nitrosoanilines and Unsymmetrical Alkynes.
- Nickel-Catalyzed Dearomative Arylboration of Indoles: Regioselective Synthesis of C2- and C3-Boryl
- Iridium-Catalyzed Direct and Site-Selective C–H Heteroarylation, Alkenylation, and Alkyl
- Fischer Indole Synthesis - J&K Scientific.
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- New 3H-Indole Synthesis by Fischer's Method. Part I.
- Palladium-Catalyzed One-Pot Synthesis of 3‑Arylindoles Based on o‑Iodoaniline with Aryl Hydrazones.
- Expt-7 The Fischer Indole Synthesis New.
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- Enantioselective Catalytic Synthesis of N-alkyl
- Isolation and characterization of indole-3-acetaldehyde reductases
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- Indole-3-acetaldehyde - Wikipedia.
- Regioselective Friedel–Crafts Acylation of Indoles Catalysed by Zinc Oxide in an Ionic Liquid.
- Applications of Friedel–Crafts reactions in total synthesis of n
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- A Highly Vers
- Palladium Catalyzed Synthesis of 2,3-Substituted Indoles via Arylation of ortho-Alkynylanilines with Arylsiloxanes.
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- 3-Alkylated indoles by reduction of sulfonyl indoles under flow chemical conditions.
- Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evalu
- 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.
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- Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via C
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A Senior Application Scientist's Guide to the Comparative Cytotoxicity of 3-Substituted Indole Derivatives on Cancer Cell Lines
Introduction: The Rising Prominence of Indole Scaffolds in Oncology
The indole nucleus, a privileged heterocyclic scaffold, has emerged as a cornerstone in the development of novel anticancer agents.[1] Its inherent drug-like properties, including good oral bioavailability and metabolic stability, make it an attractive starting point for medicinal chemists.[2] A multitude of indole derivatives have been synthesized and evaluated, demonstrating a broad spectrum of anticancer activities.[3][4][5] These compounds exert their therapeutic effects through diverse mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[3][4][5][6] This guide provides a comparative analysis of the cytotoxic effects of various 3-substituted indole derivatives against a panel of human cancer cell lines, supported by experimental data and detailed protocols.
Comparative Cytotoxicity Analysis: A Quantitative Overview
The cytotoxic potential of novel compounds is typically quantified by determining their half-maximal inhibitory concentration (IC50), which is the concentration required to inhibit the growth of 50% of a cell population. A lower IC50 value signifies higher cytotoxic potency. The following table summarizes the IC50 values for a selection of 3-substituted indole derivatives against various human cancer cell lines, providing a snapshot of their comparative efficacy.
| Compound ID/Description | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 4f (An indole-containing analog) | HeLa (Cervical) | 17.71 | [7] |
| MCF-7 (Breast) | 19.92 | [7] | |
| Compound 5f (p-chlorophenyl substituted indole) | MDA-MB-468 (Breast) | 8.2 | [8] |
| MCF-7 (Breast) | 13.2 | [8] | |
| Compound 1c (Hydroxyl benzaldehyde substituted indole) | HeLa (Cervical) | 0.50 | [9] |
| MCF-7 (Breast) | 0.55 | [9] | |
| HepG2 (Liver) | 0.9 | [9] | |
| 4-methylphenyl indole derivative (4o) | SK-OV-3 (Ovarian) | 70-77% inhibition at 50 µM | [10][11] |
| HT-29 (Colon) | 70-77% inhibition at 50 µM | [10][11] | |
| 4-methoxyphenyl indole derivative (4q) | SK-OV-3 (Ovarian) | 70-77% inhibition at 50 µM | [10][11] |
| HT-29 (Colon) | 70-77% inhibition at 50 µM | [10][11] | |
| 3-nitrophenyl derivative (4l) | c-Src Kinase | 58.3 | [10][12] |
| Unsubstituted phenyl derivative (4d) | c-Src Kinase | 50.6 | [10][12] |
| Benzimidazole-indole derivative 8 | Various Cancer Cell Lines | 50 nM (average) | [1] |
| Chalcone-indole derivative 12 | Various Cancer Cell Lines | 0.22 - 1.80 | [1] |
Note: The data presented is a compilation from multiple studies and direct comparison should be made with caution due to variations in experimental conditions.
Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of chemical compounds. The assay's principle lies in the enzymatic reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in living, metabolically active cells to form purple formazan crystals. The intensity of the purple color is directly proportional to the number of viable cells.
Step-by-Step Methodology
-
Cell Seeding:
-
Harvest cancer cells from culture and perform a cell count using a hemocytometer or an automated cell counter.
-
Dilute the cell suspension to the desired seeding density (typically 1,000 to 100,000 cells per well, which should be optimized for each cell line).[13]
-
Plate 100 µL of the cell suspension into each well of a 96-well microtiter plate.
-
Include control wells containing medium only for background absorbance measurements.[13]
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach and recover.
-
-
Compound Treatment:
-
Prepare a stock solution of the 3-ethyl-1H-indole derivative in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and an untreated control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
Solubilization of Formazan Crystals:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the purple formazan crystals.
-
Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the medium-only blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment concentration relative to the untreated control cells.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software package.
-
Experimental Workflow Diagram
Caption: General workflow for determining the cytotoxicity of indole derivatives using the MTT assay.
Mechanistic Insights: Targeting Key Cancer Signaling Pathways
Indole derivatives exert their anticancer effects by modulating a variety of cellular processes and signaling pathways.[3][4][5] Many of these compounds have been shown to induce apoptosis, or programmed cell death, a critical mechanism for eliminating cancerous cells.[2][7] This is often achieved by altering the expression of apoptosis-related proteins such as Bax and Bcl-xl.[2] Furthermore, some indole derivatives can cause cell cycle arrest, typically at the G2/M phase, thereby preventing cancer cell division and proliferation.[1][14]
One of the key signaling pathways often targeted by indole derivatives is the PI3K/Akt/mTOR pathway.[3][4] This pathway is frequently hyperactivated in many types of cancer and plays a crucial role in cell growth, proliferation, and survival. By inhibiting components of this pathway, indole derivatives can effectively suppress tumor growth.
PI3K/Akt/mTOR Signaling Pathway Inhibition by Indole Derivatives
Caption: Inhibition of the PI3K/Akt/mTOR pathway by 3-substituted indole derivatives.
Conclusion and Future Directions
The evidence strongly suggests that 3-substituted indole derivatives represent a promising class of compounds for the development of novel anticancer therapies. Their ability to induce cytotoxicity in a range of cancer cell lines, often at low micromolar or even nanomolar concentrations, underscores their potential. The multifaceted mechanisms of action, including the induction of apoptosis, cell cycle arrest, and inhibition of critical survival pathways like PI3K/Akt/mTOR, offer multiple avenues for therapeutic intervention.
Future research should focus on optimizing the structure of these indole derivatives to enhance their potency and selectivity for cancer cells over normal cells, thereby minimizing potential side effects. Further preclinical studies are warranted to elucidate the specific molecular targets and to evaluate the in vivo efficacy of the most promising candidates. The continued exploration of this versatile chemical scaffold holds significant promise for the future of cancer treatment.
References
- Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. (n.d.). Bentham Science.
- Rao, V. K., Chhikara, B. S., Shirazi, A. N., Tiwari, R., Parang, K., & Kumar, A. (2011). 3-substitued indoles: one-pot synthesis and evaluation of anticancer and Src kinase inhibitory activities. PubMed.
- Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach | Request PDF. (n.d.). ResearchGate.
- Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. (n.d.). Europe PMC.
- Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). (2022). PubMed Central.
- Toolabi, M., Sabzevari, Z., Forouzanfar, Z., & Mojaddami, A. (2025). Synthesis of Novel Indole Derivatives, Antiproliferative Activity, Apoptosis, and Molecular Docking Studies. Acta Chimica Slovenica.
- 3-Substitued Indoles: One Pot Synthesis and Evaluation of Anticancer and Src Kinase Inhibitory Activities. (n.d.). Chapman University Digital Commons.
- Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. (2024). MDPI.
- MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche.
- 3-Substitued indoles: One-pot synthesis and evaluation of anticancer and Src kinase inhibitory activities. (2011). Johns Hopkins University.
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- Cell Viability Assays. (2013). NCBI Bookshelf.
- MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital.
- IC 50 values of compounds 4a-o against HeLa, MCF-7, A549 and MCF-10A. (n.d.). ResearchGate.
- Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes. (n.d.). Semantic Scholar.
- IC50 values of the promising derivatives against the MCF‐7 cell line. (n.d.). ResearchGate.
- Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. (2022). ACS Publications.
- IC50 values of the six promising 3‐(3‐oxoaryl) indole derivatives,... (n.d.). ResearchGate.
- Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. (2022). Frontiers.
- Chemical structures of some indole derivatives showing anticancer activity. (n.d.). ResearchGate.
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Safety Operating Guide
A Procedural Guide to the Safe Disposal of 3-ethyl-1H-indole
As a Senior Application Scientist, it is understood that excellence in the laboratory extends beyond discovery to encompass the entire lifecycle of a chemical, including its responsible disposal. This guide provides a comprehensive, technically grounded framework for the proper disposal of 3-ethyl-1H-indole, ensuring the safety of personnel and adherence to environmental regulations. The procedures outlined herein are designed to be self-validating, integrating causality with action to build a culture of safety and compliance.
Hazard Characterization and Regulatory Context
Before any disposal protocol can be initiated, a thorough understanding of the material's hazards is paramount. This compound, like many indole derivatives, must be managed as a hazardous chemical waste.
1.1. Toxicological Profile: While specific comprehensive toxicity data for this compound is limited, the available safety information and data from structurally similar indole compounds indicate several key hazards:
-
Acute Toxicity: It is classified as harmful if swallowed.[1]
-
Skin Sensitization: May cause an allergic skin reaction.[1]
-
Irritation: Related indole compounds are known to cause skin, eye, and respiratory irritation.[2][3][4]
This profile necessitates that this compound be handled as a hazardous substance, preventing its release into the environment and minimizing personnel exposure.
1.2. Regulatory Framework: The management of chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6] Concurrently, the Occupational Safety and Health Administration (OSHA) mandates safe workplace practices for handling these materials.[7][8][9] The core principle of RCRA is "cradle-to-grave" management, which holds the generator of the waste responsible for its safe handling from generation to final disposal.[5]
Personal Protective Equipment (PPE) and Immediate Safety
Proper PPE is the first line of defense against chemical exposure. The selection of PPE must be based on a risk assessment of the specific handling procedure.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Stock Container | Safety glasses with side shields | Chemical-resistant gloves (Nitrile) | Standard lab coat | Not typically required |
| Weighing/Transferring Solids | Safety goggles | Chemical-resistant gloves (Nitrile) | Standard lab coat | N95 respirator if dust may be generated |
| Preparing/Handling Solutions | Safety goggles | Chemical-resistant gloves (Nitrile) | Chemical-resistant apron over lab coat | Work within a certified chemical fume hood |
| Packaging Waste | Safety goggles | Chemical-resistant gloves (Nitrile) | Standard lab coat | Not typically required |
| Spill Cleanup | Chemical splash goggles | Heavy-duty chemical-resistant gloves | Chemical-resistant apron or suit | Air-purifying respirator with appropriate cartridges |
This table summarizes baseline PPE requirements. A site-specific risk assessment should always be performed.
Step-by-Step Waste Collection and Segregation Protocol
The fundamental principle of waste management is segregation at the source. Never mix incompatible waste streams.[7][10]
3.1. Solid Waste (Unused Reagent, Contaminated Materials):
-
Container Selection: Use a wide-mouth, sealable container made of a compatible material (e.g., HDPE - High-Density Polyethylene). The container must be in good condition, free from cracks or residue.
-
Transfer: Carefully transfer solid this compound waste into the designated container. If transferring powder, perform this action in a fume hood or ventilated enclosure to minimize dust inhalation.[11]
-
Contaminated Debris: Place non-sharp, contaminated items such as gloves, weigh boats, and absorbent pads into the same solid waste container.
-
Labeling: Immediately affix a "HAZARDOUS WASTE" label.[12] Fill out all required fields, including the full chemical name ("this compound") and any other components. Do not use abbreviations.
-
Closure: Keep the container securely closed at all times, except when adding waste.[5][13] This is a common and critical compliance point to prevent the release of vapors.
3.2. Liquid Waste (Solutions, Rinsate):
-
Container Selection: Use a sealable, leak-proof container compatible with the solvent used (e.g., a designated solvent waste container). Never use food-grade containers like milk jugs.[5]
-
Segregation: Collect halogenated and non-halogenated solvent waste in separate, designated containers.
-
Collection: Pour liquid waste carefully into the container, using a funnel to prevent spills. The first rinse of any emptied container that held this compound must be collected as hazardous waste.[14]
-
Labeling: Affix a "HAZARDOUS WASTE" label. List all chemical constituents, including solvents and this compound, with estimated percentages.
-
Closure: Ensure the container is tightly sealed when not in use. Do not overfill; leave at least 10% headspace to allow for expansion.
3.3. Sharps Waste:
-
Container: Place any sharp items contaminated with this compound (e.g., needles, razor blades, contaminated broken glass) into a designated, puncture-proof sharps container.
-
Labeling: Label the sharps container as hazardous waste, noting the chemical contamination.
Waste Storage and Final Disposal
4.1. Satellite Accumulation Areas (SAA): Laboratories may accumulate up to 55 gallons of hazardous waste in an SAA, which must be at or near the point of generation and under the control of the operator.[5][13]
-
Location: Store waste containers in a designated SAA.
-
Secondary Containment: All liquid waste containers must be kept in secondary containment (e.g., a chemical-resistant tub or tray) to contain potential leaks.[7]
-
Segregation: Ensure incompatible waste streams are physically separated.
4.2. Arranging for Disposal:
-
Contact EHS: When a waste container is full or has been in the SAA for the maximum allowed time (consult your institution's policy), contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.[11]
-
Professional Disposal: All hazardous waste must be transported and disposed of by a licensed hazardous waste management company.[10][11] These contractors will ensure the material is disposed of via approved methods, such as high-temperature incineration, in accordance with federal and state regulations.[15]
-
Documentation: The EHS department will handle the creation of a hazardous waste manifest, a legal document that tracks the waste from your laboratory to its final destination.[13]
Visualized Workflow: Waste Stream Decision Process
The following diagram outlines the decision-making process for segregating this compound waste at the point of generation.
Caption: Decision workflow for proper segregation and disposal of this compound waste.
References
- OSHA Chemical Storage Requirements: A guide on how employers can remain compliant with OSHA's standards for chemical storage, including segregation of incompatible materials and secondary containment. Source: Google Search
- OSHA Regulations and Hazardous Waste Disposal: An overview of OSHA requirements for businesses handling hazardous waste, including training and emergency planning. Source: Google Search
- Hazardous Waste Disposal Guidelines: Purdue University's detailed guidelines for hazardous waste management, referencing EPA's Resource Conservation and Recovery Act (RCRA). Source: Purdue University
- Safety Data Sheet for Indole-3-carboxaldehyde: An SDS for a related indole compound, indicating skin, eye, and respiratory irrit
- Safety Data Sheet for Ethyl indole-3-carboxylate: An SDS for a related indole compound, outlining hazards and disposal to an approved waste disposal plant. Source: Fisher Scientific
- Safety Data Sheet for Indole: An SDS for indole, specifying that waste must be disposed of in accordance with national and local regul
- OSHA Rules for Hazardous Chemicals: An overview of key OSHA regulations governing hazardous materials in the workplace. Source: DuraLabel
- How OSHA Workplace Rules Affect Hazardous Waste Management: An article explaining the intersection of OSHA workplace safety rules and EPA hazardous waste regul
- Navigating the Safe Disposal of 4-Azaindole: A Procedural Guide: A guide for a similar heterocyclic compound, emphasizing the use of licensed disposal services and consulting institutional EHS departments. Source: Benchchem
- Proper Handling of Hazardous Waste Guide: An EPA guide outlining requirements for waste determination, container management, and record-keeping. Source: U.S. Environmental Protection Agency
- Safety Data Sheet for Ethyl indol-3-ylacetate: An SDS for a related compound indicating it is harmful if swallowed or in contact with skin and causes irrit
- Safety Data Sheet for Ethyl 1H-indole-3-acetate: An SDS specifying that disposal can be done by a licensed chemical destruction plant or controlled inciner
- Hazardous Waste Overview: An OSHA page providing comprehensive resources on hazardous waste operations and emergency response.
- Best Practices for Hazardous Waste Disposal: A guide outlining best practices for hazardous waste management, including identification, segregation, and using a professional disposal company. Source: AEG Environmental
- What Regulations Govern Hazardous Waste Management?: An overview of the RCRA framework and the roles of federal and state agencies in regulating hazardous waste. Source: Chemistry For Everyone via YouTube
- Guidelines: Handling and Disposal of Chemicals: Purdue University College of Engineering guidelines specifying waste container requirements, including the "HAZARDOUS WASTE" label. Source: Purdue College of Engineering
- This compound Safety Information: Product safety information listing hazard statements H302 (Harmful if swallowed) and H317 (May cause an allergic skin reaction). Source: Sigma-Aldrich
- Hazardous Waste Disposal Guide: Dartmouth College policy portal detailing waste collection procedures, including the requirement to collect the first rinse of empty chemical containers. Source: Dartmouth Policy Portal
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Safeguarding Your Research: A Guide to Personal Protective Equipment for Handling 3-ethyl-1H-indole
The foundational principle of this guide is a cautious approach. Given the toxicological profile of related indole compounds, which can be harmful if swallowed, toxic in contact with skin, and may cause skin and eye irritation, it is prudent to treat 3-ethyl-1H-indole with a high degree of care.[1][2][3] This guide is designed to be a living document, to be used in conjunction with your institution's specific safety protocols and a thorough risk assessment for your unique experimental conditions.
Hazard Assessment and the Hierarchy of Controls
Before any handling of this compound, a thorough hazard assessment is critical. The Occupational Safety and Health Administration (OSHA) mandates a "Hierarchy of Controls" to minimize exposure to hazardous substances.[4] This approach prioritizes engineering and administrative controls over personal protective equipment (PPE).
1. Engineering Controls: The most effective control measure is to handle this compound within a certified chemical fume hood.[1][5] This minimizes the inhalation of any potential dust or vapors. Ensure that the fume hood has adequate airflow and is functioning correctly before commencing work.
2. Administrative Controls: Implementing safe work practices is a crucial administrative control. This includes minimizing the quantity of the chemical used, keeping the work area clean and organized to prevent spills, and ensuring that all personnel are trained on the specific hazards and handling procedures for this compound.[1][6]
3. Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with engineering and administrative controls. The following sections detail the recommended PPE for handling this compound.
Personal Protective Equipment (PPE) Recommendations
The selection of appropriate PPE is critical to prevent exposure through inhalation, skin contact, and eye contact. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Equipment Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a risk of splashing.[1][7][8] | Protects eyes and face from accidental splashes of the chemical or solvents. |
| Skin and Body Protection | A flame-resistant lab coat is required. Long pants and closed-toe shoes must be worn to cover all exposed skin.[1][7] | Prevents skin contact with the chemical. Natural fiber clothing is recommended over synthetic fabrics.[1] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn.[1][7] It is crucial to inspect gloves for any signs of degradation before use and to practice proper glove removal techniques to avoid skin contamination. For prolonged or high-risk procedures, double gloving is recommended.[7] | Protects hands from direct contact with the chemical. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge may be required if engineering controls are insufficient or during spill cleanup. The need for respiratory protection must be determined by a risk assessment.[1][9] | Protects against inhalation of dust or vapors, especially in the absence of adequate engineering controls. |
Procedural Guidance: From Receipt to Disposal
A systematic approach to handling this compound will further enhance safety. The following workflow provides a step-by-step guide.
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

